DL-Norepinephrine tartrate
Descripción
Structure
2D Structure
Propiedades
Número CAS |
3414-63-9 |
|---|---|
Fórmula molecular |
C12H17NO9 |
Peso molecular |
319.26 g/mol |
Nombre IUPAC |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clave InChI |
WNPNNLQNNJQYFA-LREBCSMRSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C(CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Arterenol bitartrate, Norepinephrine bitartrate salt |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Action of DL-Norepinephrine Tartrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Norepinephrine tartrate, the salt form of the endogenous catecholamine norepinephrine, is a potent neurotransmitter and hormone central to the body's sympathetic nervous system and the "fight-or-flight" response.[1][2][3] Synthesized from dopamine, norepinephrine is released from postganglionic sympathetic neurons and the adrenal medulla.[1][2] Its primary function is to mobilize the brain and body for action by interacting with adrenergic receptors on various target cells.[1] This guide provides a detailed examination of the molecular mechanisms underlying the physiological effects of this compound, focusing on its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.
Receptor Binding and Selectivity
Norepinephrine exerts its effects by binding to two main classes of G-protein coupled receptors (GPCRs): alpha (α) and beta (β) adrenergic receptors.[2][4] These are further subdivided into α1 (α1A, α1B, α1D), α2 (α2A, α2B, α2C), and β (β1, β2, β3) subtypes.[2][5] Norepinephrine exhibits differential affinity for these receptor subtypes, which dictates its physiological response profile. Generally, it has a higher affinity for α-receptors and β1-receptors compared to β2-receptors.[4][6]
The binding affinity of norepinephrine to its receptors is a key determinant of its action. The α2 receptors have the highest affinity for norepinephrine, followed by α1 receptors, with β receptors having the lowest affinity.[5] Notably, the β1 receptor has a tenfold higher affinity for norepinephrine than the β2 receptor.[7][8] This selectivity is crucial for its distinct physiological roles compared to epinephrine, which binds to β1 and β2 receptors with similar affinity.[7][8]
Downstream Signaling Pathways
The activation of adrenergic receptors by norepinephrine initiates distinct intracellular signaling cascades mediated by heterotrimeric G-proteins.
α1-Adrenergic Receptor Signaling
Located postsynaptically on various tissues, including vascular smooth muscle, α1-adrenergic receptors are coupled to Gq proteins.[2][9]
-
Activation of Phospholipase C (PLC): Upon norepinephrine binding, the activated Gq protein stimulates PLC.[4][9]
-
Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Calcium Mobilization and PKC Activation: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm.[9] The increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).[10]
-
Physiological Response: In vascular smooth muscle, the rise in intracellular Ca2+ leads to the activation of myosin light-chain kinase, resulting in smooth muscle contraction and vasoconstriction.[9]
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are found both presynaptically on noradrenergic nerve terminals and postsynaptically in various tissues, including the brainstem.[2][4] They are coupled to Gi/o proteins.[2]
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.[4][5]
-
Reduction of cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5]
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[5] Presynaptically, this serves as a negative feedback mechanism, inhibiting further norepinephrine release.[11] Postsynaptically, it contributes to various cellular responses, including smooth muscle relaxation in some tissues.[11]
β-Adrenergic Receptor Signaling
β-adrenergic receptors (β1, β2, and β3) are widely distributed and are coupled to Gs proteins.[5]
-
Activation of Adenylyl Cyclase: The activated Gs protein stimulates adenylyl cyclase.[4][9]
-
Increase in cAMP Levels: This leads to an increased synthesis of cAMP from ATP.[5][9]
-
Activation of Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.[5]
-
Physiological Response: PKA then phosphorylates various downstream target proteins, leading to specific cellular responses. For example, in cardiac muscle cells (predominantly β1 receptors), this cascade increases heart rate (positive chronotropic effect) and contractility (positive inotropic effect).[9][12] In smooth muscle of the bronchioles (predominantly β2 receptors), it leads to relaxation and bronchodilation.[12]
Physiological Effects
The integrated action of norepinephrine on various adrenergic receptor subtypes across different organ systems culminates in the "fight-or-flight" response, preparing the body for action.[2][3]
-
Cardiovascular System: Norepinephrine's potent activation of α1 receptors causes widespread vasoconstriction, leading to an increase in peripheral vascular resistance and blood pressure.[6][13] Its action on β1 receptors in the heart increases cardiac output by increasing heart rate and contractility.[6][13]
-
Central Nervous System: In the brain, norepinephrine acts as a neurotransmitter that enhances arousal, alertness, vigilance, and attention.[1][2] It also plays a role in memory formation and retrieval.[1]
-
Metabolic Effects: Norepinephrine stimulates the release of glucose from energy stores and increases the levels of circulating free fatty acids, providing energy for rapid action.[6][13]
Quantitative Data
The following tables summarize the binding affinities and functional potencies of norepinephrine for various human adrenergic receptor subtypes.
Table 1: Norepinephrine Binding Affinities (Ki) at Human Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| α1A | 16.6 | [14] |
| α1B | 39.8 | [14] |
| α1D | 2.8 | [14] |
| α2A | 56 | [14] |
| β1 | 740 | [14] |
| β2 | >1000 | [14] |
Table 2: Norepinephrine Functional Potencies (EC50) at Human Adrenergic Receptors
| Receptor Subtype | Functional Assay | EC50 (nM) | Reference |
| α1A | Calcium Flux | 9.1 | [14] |
| α2A | GTPγS Binding | 200 - 600 | [14] |
| β1 | cAMP Accumulation | ~10 | [14] |
| β2 | cAMP Accumulation | >1000 | [14] |
Experimental Protocols
A fundamental technique to determine the binding affinity of a ligand like norepinephrine to its receptor is the radioligand competition binding assay.
Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of norepinephrine for a specific adrenergic receptor subtype by measuring its ability to compete with a known radiolabeled antagonist.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand (e.g., [³H]Prazosin for α1, [³H]Rauwolscine for α2, [³H]Dihydroalprenolol ([³H]DHA) for β receptors).[14]
-
(-)-Norepinephrine bitartrate salt.[14]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[14]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).[14]
-
Non-specific binding control (e.g., 10 µM Phentolamine for α receptors, 10 µM Propranolol for β receptors).[14]
-
Glass fiber filters.[14]
-
Scintillation cocktail and counter.[14]
-
96-well plates and filtration apparatus.[14]
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration.[14]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add Binding Buffer, a fixed concentration of radioligand (near its Kd), and the membrane preparation.[14]
-
Non-specific Binding: Add Binding Buffer, radioligand, a high concentration of the non-specific binding control, and the membrane preparation.[14]
-
Competition Binding: Add Binding Buffer, radioligand, varying concentrations of norepinephrine, and the membrane preparation.[14]
-
-
Incubation: Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with ice-cold Wash Buffer to remove any remaining unbound radioligand.[14]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the norepinephrine concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of norepinephrine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Overview of Norepinephrine Synthesis, Release, and Receptor Binding.
Caption: α1-Adrenergic Receptor Signaling Cascade.
Caption: α2-Adrenergic Receptor Signaling Cascade.
Caption: β-Adrenergic Receptor Signaling Cascade.
Caption: Experimental Workflow for Radioligand Competition Binding Assay.
References
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What Is Norepinephrine? How It Affects the Body and How It's Used in Medication [everydayhealth.com]
- 4. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 5. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugapprovalsint.com [drugapprovalsint.com]
- 7. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 10. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]
- 13. Norepinephrine | Definition, Function, Effects, & Facts | Britannica [britannica.com]
- 14. benchchem.com [benchchem.com]
The Central Role of DL-Norepinephrine Tartrate as a Neurotransmitter in the CNS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norepinephrine (NE), also known as noradrenaline, is a catecholamine that functions as a pivotal neurotransmitter and neuromodulator in the Central Nervous System (CNS).[1] It is integral to a vast array of physiological and cognitive processes, including arousal, attention, stress response, memory, and cognitive flexibility.[1] The noradrenergic system, originating primarily from the locus coeruleus (LC) in the brainstem, projects extensively throughout the CNS, modulating the activity of both neuronal and non-neuronal cells.[1] Dysregulation of this system is implicated in the pathophysiology of numerous neuropsychiatric and neurodegenerative disorders, making it a critical target for drug development.[2] This technical guide provides an in-depth overview of the synthesis, signaling, and function of norepinephrine in the CNS, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways. While this document refers to DL-Norepinephrine tartrate, a common salt form used in research, the physiological activity is primarily attributed to the L-isomer, which is the endogenous form.
Norepinephrine Lifecycle in the CNS
Synthesis, Storage, and Release
Norepinephrine synthesis in the CNS is a multi-step enzymatic process that begins with the amino acid L-tyrosine.[3]
-
Tyrosine Hydroxylation: Tyrosine is transported into noradrenergic neurons and converted to dihydroxyphenylalanine (DOPA) by the enzyme tyrosine hydroxylase. This is the rate-limiting step in catecholamine synthesis.[3]
-
DOPA Decarboxylation: DOPA is then rapidly decarboxylated by L-amino acid decarboxylase to form dopamine.[3]
-
Vesicular Transport: Dopamine is transported from the cytoplasm into synaptic vesicles by the vesicular monoamine transporter (VMAT).[3]
-
Dopamine Hydroxylation: Within the vesicles, the enzyme dopamine beta-hydroxylase converts dopamine into norepinephrine.[3]
Once synthesized, norepinephrine is stored in these vesicles until an action potential triggers its release into the synaptic cleft via calcium-dependent exocytosis.[1]
Termination of Action
The action of synaptic norepinephrine is terminated through two primary mechanisms to ensure precise temporal control of signaling:
-
Reuptake: The majority of released norepinephrine (~90%) is rapidly cleared from the synaptic cleft by reuptake into the presynaptic neuron via the Norepinephrine Transporter (NET).[4] This is the principal mechanism for terminating NE signaling.
-
Enzymatic Degradation: The remaining norepinephrine is metabolized by two key enzymes:
Adrenergic Receptors and Signaling Pathways
Norepinephrine exerts its diverse effects by binding to a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors). These are broadly classified into alpha (α) and beta (β) types, each with multiple subtypes.[6] The differential expression patterns and binding affinities of these receptors throughout the CNS allow for the complex and nuanced modulation of neural activity by norepinephrine.[7]
Receptor Subtypes and General Functions
| Receptor Subtype | G-Protein Coupling | Primary Signaling Mechanism | General CNS Function[1][2][6][8] |
| α1 (A, B, D) | Gq | ↑ Phospholipase C (PLC) → ↑ IP3 & DAG → ↑ Intracellular Ca2+ | Excitatory; enhances neurotransmission, involved in arousal, attention, and memory. |
| α2 (A, B, C) | Gi | ↓ Adenylyl Cyclase (AC) → ↓ cAMP; Modulates ion channels | Inhibitory; acts as a presynaptic autoreceptor to reduce NE release, decreases neuronal excitability. |
| β1, β2, β3 | Gs | ↑ Adenylyl Cyclase (AC) → ↑ cAMP → ↑ PKA activity | Excitatory; enhances synaptic plasticity, involved in memory formation and retrieval, modulates cellular metabolism. |
Signaling Pathway Diagrams
α1-Adrenergic Receptor Signaling
Binding of norepinephrine to α1-receptors activates the Gq protein, stimulating Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium and activation of Protein Kinase C (PKC).[6]
References
- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Locus Ceruleus Norepinephrine Release: A Central Regulator of CNS Spatio-Temporal Activation? [frontiersin.org]
- 8. Adrenergic receptor - Wikipedia [en.wikipedia.org]
A Technical Guide to the Adrenergic Receptor Subtypes Activated by DL-Norepinephrine
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the interaction between the endogenous catecholamine DL-Norepinephrine (NE) and the various adrenergic receptor (adrenoceptor) subtypes. It details the binding affinities and functional potencies of norepinephrine, outlines the primary signaling cascades initiated upon its binding, and describes the standard experimental protocols used to quantify these interactions.
Introduction to Norepinephrine and Adrenergic Receptors
Norepinephrine is a critical neurotransmitter and hormone involved in the sympathetic nervous system's "fight or flight" response.[1] It exerts its diverse physiological effects by binding to a class of G protein-coupled receptors (GPCRs) known as adrenergic receptors.[2][3] These receptors are expressed in virtually every cell type and are central to maintaining homeostasis and mediating responses to stress.[2] The adrenergic receptor family is broadly divided into two main groups: alpha (α) and beta (β) receptors, which are further classified into nine distinct subtypes: α₁, (α₁ₐ, α₁₈, α₁ₙ), α₂ (α₂ₐ, α₂₈, α₂ₙ), and β (β₁, β₂, β₃).[2][4] Norepinephrine exhibits differential affinity and potency across these subtypes, leading to a wide array of specific physiological outcomes.
Norepinephrine: Receptor Binding Affinity and Functional Potency
DL-Norepinephrine demonstrates a distinct profile of binding and activation across the adrenoceptor subtypes. Generally, it has a higher affinity for α-adrenergic receptors and the β₁-adrenergic receptor compared to β₂ and β₃ receptors.[5][6][7] Norepinephrine is approximately tenfold more selective for the β₁AR over the β₂AR.[8] Low concentrations of norepinephrine may preferentially activate α₂-receptors, for which it has the highest affinity, while higher concentrations are required to engage α₁- and β-receptors.[4]
The quantitative metrics used to describe these interactions are the inhibition constant (Ki), which reflects the binding affinity of a ligand to a receptor, and the half-maximal effective concentration (EC₅₀), which indicates the concentration of an agonist that provokes a response halfway between the baseline and maximum effect.
Data Presentation: Quantitative Analysis of Norepinephrine-Receptor Interactions
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of norepinephrine for various human adrenergic receptor subtypes. These values are compiled from multiple studies and can vary based on the specific cell system and experimental conditions employed.
Table 1: Norepinephrine Binding Affinities (Ki) at Adrenergic Receptors
| Receptor Subtype | Binding Assay Method | Ki (µM) | Reference |
| α₁ | Radioligand Competition ([³H]-prazosin) | 1.05 | [9] |
Table 2: Norepinephrine Functional Potencies (EC₅₀) at Adrenergic Receptors
| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Reference |
| α₁ₐ | Calcium Flux | 9.1 | [10][11] |
| α₁ | Contraction Response | 480 | [9] |
| α₂ₐ | GTPγS Binding | 200 - 600 | [10] |
| β₁ | cAMP Accumulation | ~10 | [10] |
| β₂ | cAMP Accumulation | >1000 | [10] |
Adrenergic Receptor Signaling Pathways
The activation of adrenergic receptors by norepinephrine initiates distinct intracellular signaling cascades determined by the G protein to which the receptor subtype couples.
α₁-Adrenergic Receptor Signaling
α₁-receptors (α₁ₐ, α₁₈, α₁ₙ) primarily couple to the Gq/₁₁ family of G proteins.[12] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺).[12][13] The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, often leading to smooth muscle contraction.[3][12]
α₂-Adrenergic Receptor Signaling
α₂-receptors (α₂ₐ, α₂₈, α₂ₙ) couple to the Gi/o family of G proteins.[14][15] The primary function of activated Gi is to inhibit the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4][15] This reduction in cAMP levels counteracts the effects of Gs-coupled pathways. α₂-receptors are often located on presynaptic nerve terminals, where their activation by norepinephrine creates a negative feedback loop, inhibiting further neurotransmitter release.[5][14] Postsynaptic α₂-receptor activation can also lead to effects like the suppression of N-type calcium channels.[16]
β-Adrenergic Receptor Signaling
All three β-receptor subtypes (β₁, β₂, β₃) canonically couple to the Gs family of G proteins.[17][18] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP from ATP.[19][20] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous cellular proteins, thereby mediating physiological responses such as increased heart rate and contractility (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃).[18][21][22][23]
Non-Canonical Signaling
In addition to the classical G protein-dependent pathways, adrenergic receptors can signal through non-canonical, G protein-independent mechanisms.[17] Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which promotes the binding of β-arrestin proteins.[17][24] β-arrestin binding not only desensitizes the receptor to further G protein activation but also acts as a scaffold for other signaling proteins, initiating distinct pathways, such as the activation of mitogen-activated protein kinases (MAPK), like ERK1/2.[17][25]
Experimental Protocols
Determining the affinity and functional potency of norepinephrine at its receptors requires specific pharmacological assays. Radioligand binding and functional assays are the cornerstone techniques in this field.
Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for quantifying receptor density (Bmax) and the affinity (Kd or Ki) of ligands for receptors.[26][27] These assays utilize a radiolabeled ligand (a molecule tagged with a radioactive isotope) that binds with high affinity and specificity to the target receptor.
Key Methodologies:
-
Saturation Binding Assays: Used to determine the total number of receptors in a sample (Bmax) and the dissociation constant (Kd) of the radioligand. The experiment involves incubating a fixed amount of a cell membrane preparation with increasing concentrations of the radioligand until saturation is reached.[27]
-
Competition Binding Assays: Used to determine the binding affinity (Ki) of an unlabeled compound (e.g., norepinephrine). In this setup, a fixed concentration of radioligand competes for binding to the receptor with varying concentrations of the unlabeled test compound.[28] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Ki.
General Protocol Workflow:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in the target receptor.[29]
-
Incubation: The membrane preparation is incubated with the radioligand and, for competition assays, the unlabeled test compound in a suitable buffer. The incubation proceeds until binding equilibrium is reached.[28][29]
-
Separation: Receptor-bound radioligand is separated from the unbound radioligand. This is most commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.[28][29]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[29]
-
Data Analysis: Non-specific binding is subtracted from total binding to yield specific binding. The data are then analyzed using non-linear regression to determine Kd, Bmax, or IC₅₀/Ki values.[29]
Functional Assays
Functional assays measure the physiological response downstream of receptor activation. The choice of assay depends on the signaling pathway of the receptor subtype being investigated.
-
cAMP Accumulation Assays: These are used for Gs- and Gi-coupled receptors (all β and α₂ subtypes). Cells are stimulated with the agonist (norepinephrine), and the subsequent change in intracellular cAMP levels is quantified, typically using immunoassays (e.g., ELISA) or resonance energy transfer-based methods.[10]
-
Calcium Flux Assays: This method is ideal for Gq-coupled receptors (α₁ subtypes). It measures the transient increase in intracellular calcium concentration following receptor activation.[10] This is often done using fluorescent calcium indicators that change their spectral properties upon binding to Ca²⁺.
-
GTPγS Binding Assays: This assay directly measures G protein activation. It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation. The amount of incorporated radioactivity is proportional to the extent of G protein activation.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 15. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
- 16. Norepinephrine acts via alpha(2) adrenergic receptors to suppress N-type calcium channels in dissociated rat median preoptic nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. med.libretexts.org [med.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CV Physiology | Adrenergic and Cholinergic Receptors in the Heart [cvphysiology.com]
- 24. Norepinephrine- and epinephrine-induced distinct beta2-adrenoceptor signaling is dictated by GRK2 phosphorylation in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. giffordbioscience.com [giffordbioscience.com]
Physiological Effects of Racemic Norepinephrine Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norepinephrine, a catecholamine, functions as a critical neurotransmitter and hormone, mediating a wide array of physiological responses through the sympathetic nervous system. It is a chiral molecule, existing as two enantiomers: the biologically active levorotatory (l)-norepinephrine and the dextrorotatory (d)-norepinephrine. While l-norepinephrine is the endogenous form, pharmaceutical preparations can be racemic, containing an equal mixture of both isomers. This technical guide provides an in-depth analysis of the physiological effects of racemic norepinephrine administration, with a focus on its stereoselective actions, receptor binding profiles, and systemic effects.
Stereoselectivity and Receptor Binding
The physiological effects of norepinephrine are mediated by its interaction with adrenergic receptors, which are classified into α and β subtypes. The pharmacological activity of norepinephrine resides almost exclusively in the l-enantiomer.[1] The d-enantiomer is considerably less potent, with estimates ranging from 10 to 500 times weaker than the l-isomer.[1]
While direct comparative binding affinity data for d- and l-norepinephrine across all receptor subtypes is limited in readily available literature, the functional potency differences are well-established. The l-isomer is a potent agonist at α1, α2, and β1 adrenergic receptors, with weaker activity at β2 receptors.
Table 1: Adrenergic Receptor Binding Profile of l-Norepinephrine
| Receptor Subtype | Primary G-Protein Coupling | Second Messenger | General Effect |
| α1 | Gq | ↑ IP3, DAG, Ca2+ | Excitatory: Vasoconstriction, smooth muscle contraction |
| α2 | Gi | ↓ cAMP | Inhibitory: Presynaptic inhibition of norepinephrine release, sedation |
| β1 | Gs | ↑ cAMP | Excitatory: Increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy) |
| β2 | Gs | ↑ cAMP | Inhibitory: Vasodilation, bronchodilation |
| β3 | Gs | ↑ cAMP | Metabolic effects, lipolysis |
Note: This table represents the activity of the pharmacologically active l-enantiomer.
Signaling Pathways
Upon binding to adrenergic receptors, norepinephrine initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype.
α1-Adrenergic Receptor Signaling
Figure 1: α1-Adrenergic Receptor Signaling Pathway
β-Adrenergic Receptor Signaling (β1, β2, β3)
Figure 2: β-Adrenergic Receptor Signaling Pathway
Pharmacokinetics
Studies comparing the pharmacokinetics of d- and l-norepinephrine have shown that their disappearance kinetics are similar.[1] Furthermore, neuronal uptake of norepinephrine does not appear to be stereospecific.[1] The metabolism of d-norepinephrine is also largely similar to that of the l-isomer.[2]
Table 2: Pharmacokinetic Parameters of Norepinephrine
| Parameter | Value |
| Onset of Action | Rapid |
| Half-life | ~2 minutes |
| Metabolism | Primarily by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) |
| Excretion | Primarily renal |
Physiological Effects
The administration of racemic norepinephrine elicits a range of physiological responses, primarily driven by the potent effects of the l-enantiomer on the cardiovascular, metabolic, and nervous systems.
Cardiovascular Effects
Norepinephrine is a potent vasopressor, and its cardiovascular effects are a direct result of its interaction with adrenergic receptors.
-
Blood Pressure: The primary effect is an increase in both systolic and diastolic blood pressure due to potent α1-mediated vasoconstriction of arterioles and veins. This leads to an increase in systemic vascular resistance.
-
Heart Rate: The direct effect on the heart via β1 receptors is an increase in heart rate (positive chronotropy). However, in vivo, this is often counteracted by a baroreceptor-mediated reflex bradycardia in response to the rise in blood pressure. Therefore, the net effect on heart rate can be variable, often resulting in little change or a slight decrease.
-
Cardiac Output: The effect on cardiac output is complex. The β1-mediated increase in contractility (positive inotropy) can increase stroke volume. However, the significant increase in afterload due to vasoconstriction can impede ventricular ejection and decrease cardiac output. The net effect depends on the underlying cardiovascular status of the individual.
-
Coronary Blood Flow: Norepinephrine can increase coronary blood flow, primarily due to the elevation of diastolic blood pressure, which is the main driver of coronary perfusion.
Table 3: Summary of Cardiovascular Effects of l-Norepinephrine
| Parameter | Primary Receptor(s) | Effect |
| Systemic Vascular Resistance | α1 | ↑↑ |
| Systolic Blood Pressure | α1, β1 | ↑↑ |
| Diastolic Blood Pressure | α1 | ↑↑ |
| Heart Rate | β1 (direct), Baroreflex (indirect) | Variable (↔ or ↓) |
| Myocardial Contractility | β1 | ↑ |
| Cardiac Output | β1, α1 (afterload) | Variable (↔, ↑, or ↓) |
Metabolic Effects
Norepinephrine plays a significant role in regulating metabolism.
-
Glycogenolysis and Gluconeogenesis: It can increase blood glucose levels by stimulating glycogenolysis and gluconeogenesis in the liver.
-
Lipolysis: Norepinephrine is a potent stimulator of lipolysis in adipose tissue via β3-adrenergic receptors, leading to the release of free fatty acids and glycerol into the bloodstream.
-
Lactate: Unlike epinephrine, which can significantly increase plasma lactate levels through β2-mediated glycolysis in skeletal muscle, norepinephrine has a minimal effect on lactate production.
Table 4: Summary of Metabolic Effects of l-Norepinephrine
| Metabolic Process | Effect | Primary Receptor(s) |
| Hepatic Glucose Production | ↑ | α1, β2 (minor) |
| Lipolysis | ↑↑ | β3 |
| Plasma Lactate | Minimal Change | - |
Central Nervous System Effects
When administered peripherally, norepinephrine does not readily cross the blood-brain barrier. Therefore, the direct central nervous system (CNS) effects of systemic racemic norepinephrine administration are minimal. The CNS effects of norepinephrine are primarily mediated by its synthesis and release within the brain, where it plays a crucial role in arousal, attention, and mood.
Experimental Protocols
In Vivo Assessment of Cardiovascular Effects in an Animal Model
Figure 3: Experimental Workflow for In Vivo Cardiovascular Assessment
Objective: To compare the pressor effects of racemic norepinephrine and its individual enantiomers.
Materials:
-
Anesthetized rats
-
Intravenous catheters
-
Arterial pressure transducer and monitoring system
-
Infusion pumps
-
Racemic norepinephrine, l-norepinephrine, and d-norepinephrine solutions of known concentrations
Procedure:
-
Anesthetize the animal and insert intravenous and arterial catheters for drug administration and blood pressure monitoring, respectively.
-
Allow the animal to stabilize and record baseline hemodynamic parameters (heart rate, systolic, diastolic, and mean arterial pressure).
-
Administer increasing doses of racemic norepinephrine via intravenous infusion, allowing for a steady state to be reached at each dose. Record hemodynamic parameters continuously.
-
After a washout period and return to baseline, repeat the dose-response protocol with l-norepinephrine.
-
Following another washout period, repeat the protocol with d-norepinephrine.
-
Analyze the data to construct dose-response curves for each compound and calculate the relative pressor potencies.
In Vitro Assessment of Vascular Smooth Muscle Contraction
Objective: To determine the contractile response of isolated vascular tissue to racemic norepinephrine and its enantiomers.
Materials:
-
Isolated tissue bath system with force-displacement transducers
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated arterial rings (e.g., rat aorta)
-
Racemic norepinephrine, l-norepinephrine, and d-norepinephrine solutions
Procedure:
-
Prepare and mount arterial rings in the isolated tissue baths containing oxygenated physiological salt solution at a constant temperature.
-
Allow the tissues to equilibrate under a resting tension.
-
Perform a viability test (e.g., with potassium chloride) to ensure tissue responsiveness.
-
Cumulatively add increasing concentrations of racemic norepinephrine to the tissue bath and record the contractile force at each concentration.
-
After washing the tissue and allowing it to return to baseline, repeat the cumulative concentration-response curve with l-norepinephrine.
-
Following another washout, repeat the protocol with d-norepinephrine.
-
Analyze the data to generate concentration-response curves and determine the EC50 values for each compound.
Conclusion
The physiological effects of racemic norepinephrine administration are predominantly dictated by the actions of the l-enantiomer, a potent agonist of α1, α2, and β1 adrenergic receptors. The d-enantiomer contributes minimally to the overall pharmacological effect due to its significantly lower potency. The primary effects of racemic norepinephrine are a pronounced increase in systemic vascular resistance and blood pressure, with variable effects on heart rate and cardiac output. Its metabolic effects are characterized by increased glucose production and lipolysis, with a negligible impact on lactate levels. Understanding the stereoselective nature of norepinephrine's actions is crucial for its appropriate and effective use in clinical and research settings.
References
The Nexus of Neuronal Communication: An In-depth Technical Guide to DL-Norepinephrine Tartrate Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Norepinephrine tartrate, a salt form of the endogenous catecholamine norepinephrine, is a pivotal neurotransmitter and neuromodulator in the central and peripheral nervous systems. Its signaling cascades are fundamental to a vast array of physiological and cognitive processes, including attention, arousal, mood, and memory. Dysregulation of noradrenergic signaling is implicated in numerous neurological and psychiatric disorders, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the core signaling pathways initiated by norepinephrine in neurons, complete with quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding for researchers and drug development professionals.
Core Signaling Pathways
Norepinephrine exerts its effects by binding to and activating a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors. These receptors are broadly classified into two main types, α and β, each with several subtypes (α₁, α₂, β₁, β₂, β₃). The specific downstream signaling cascade initiated depends on the receptor subtype activated and the G-protein to which it couples.[1]
The Adenylyl Cyclase/cAMP/PKA Pathway
Activation of β-adrenergic receptors (β₁, β₂, β₃) and some α₂-adrenergic receptors leads to the modulation of the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) pathway.
-
β-Adrenergic Receptor Activation (Gαs-coupled): Upon norepinephrine binding, β-receptors couple to the stimulatory G-protein, Gαs. This activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger cAMP.[1] Elevated intracellular cAMP levels lead to the activation of PKA. PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, releasing the active catalytic subunits.[2][3][4] These catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, thereby altering their activity and mediating the physiological effects of norepinephrine. In developing mouse brain cell cultures, norepinephrine has been shown to cause a four- to sixfold increase in intracellular cAMP levels.[5]
-
α₂-Adrenergic Receptor Activation (Gαi-coupled): In contrast, α₂-adrenergic receptors typically couple to the inhibitory G-protein, Gαi. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and subsequent reduction in PKA activity.[1]
References
- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PKA regulation of neuronal function requires the dissociation of catalytic subunits from regulatory subunits [elifesciences.org]
- 3. PKA regulation of neuronal function requires the dissociation of catalytic subunits from regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKA regulation of neuronal function requires the dissociation of catalytic subunits from regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine stinulated increase of cyclic AMP levels in developing mouse brain cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect of Arousal: A Technical Guide to Norepinephrine as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and multifaceted application of norepinephrine (NE) as a pivotal tool in research. From its initial identification as a key neurotransmitter of the sympathetic nervous system to its contemporary use in elucidating complex signaling pathways, this document provides a comprehensive resource for professionals in the life sciences. We will delve into the seminal experiments that defined our understanding of norepinephrine, provide detailed protocols for its study, and present its signaling cascades through precise visualizations.
A Historical Overture: The Discovery and Characterization of Norepinephrine
The journey to understanding norepinephrine began with the quest to identify the chemical messenger of the sympathetic nervous system.
-
Early Observations and "Sympathin": In the early 20th century, scientists observed that extracts of the adrenal gland and stimulation of sympathetic nerves produced similar physiological effects, leading to the concept of a chemical mediator, termed "Sympathin" by Walter Cannon and his colleagues.
-
Identification by von Euler: The definitive identification of this transmitter came in the mid-1940s from the meticulous work of Swedish physiologist Ulf von Euler . Through a series of bioassays, he demonstrated that the primary neurotransmitter of the sympathetic nervous system was not adrenaline (epinephrine) but a related compound he identified as noradrenaline, or norepinephrine.[1] For this discovery, he was awarded a share of the Nobel Prize in Physiology or Medicine in 1970.
-
The Adrenergic Receptor Theory: In 1948, Raymond Ahlquist , through his studies on the effects of a series of sympathomimetic amines on various tissues, astutely proposed the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β) receptors.[2][3][4][5] This groundbreaking concept explained the diverse and sometimes opposing effects of catecholamines in the body and laid the foundation for modern adrenergic pharmacology.
-
Unraveling Metabolism and Reuptake: The story of norepinephrine's action was further illuminated by the work of Julius Axelrod . In the late 1950s, his elegant experiments using radioactively labeled norepinephrine in cats revealed that the action of norepinephrine is terminated not primarily by enzymatic degradation, but by a process of active reuptake into the presynaptic nerve terminal.[6][7] This discovery of the norepinephrine transporter (NET) opened new avenues for understanding neurotransmission and for the development of antidepressant medications.
Quantitative Pharmacology of Norepinephrine
The interaction of norepinephrine with its receptors is characterized by specific binding affinities (Ki) and functional potencies (EC50). These quantitative parameters are crucial for understanding its physiological role and for the development of targeted therapeutics.
| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| α1A | Norepinephrine | 16 - 130 | 5.6 - 120 |
| Epinephrine | 25 - 150 | 3.5 - 50 | |
| α1B | Norepinephrine | 50 - 250 | 10 - 80 |
| Epinephrine | 40 - 200 | 5 - 60 | |
| α1D | Norepinephrine | 20 - 100 | 8 - 40 |
| Epinephrine | 30 - 120 | 4 - 30 | |
| α2A | Norepinephrine | 150 - 700 | 600[8] |
| Epinephrine | 100 - 500 | 200[8] | |
| α2B | Norepinephrine | 300 - 1500 | - |
| Epinephrine | 200 - 1000 | - | |
| α2C | Norepinephrine | 100 - 600 | - |
| Epinephrine | 80 - 400 | - | |
| β1 | Norepinephrine | 40 - 200 | 30 - 150 |
| Epinephrine | 30 - 150 | 20 - 100 | |
| β2 | Norepinephrine | 800 - 3000 | 500 - 2000 |
| Epinephrine | 50 - 250 | 10 - 80 | |
| β3 | Norepinephrine | 500 - 2500 | - |
| Epinephrine | 400 - 2000 | - |
Note: Ki and EC50 values are compiled from various sources and can vary depending on the experimental system (e.g., cell type, tissue, assay conditions). The values presented here are representative ranges.
Key Experimental Protocols in Norepinephrine Research
The following sections provide detailed methodologies for foundational experiments that have been instrumental in understanding the function of norepinephrine.
Isolation and Bioassay of Norepinephrine (Adapted from von Euler's approach)
This protocol describes a classic method for extracting norepinephrine from tissues and assessing its biological activity using a blood pressure response bioassay.
I. Tissue Extraction
-
Tissue Homogenization: Euthanize an animal (e.g., cat, rabbit) and rapidly dissect the target tissue (e.g., spleen, heart). Weigh the tissue and homogenize it in 3-5 volumes of ice-cold 10% trichloroacetic acid (TCA) using a mechanical homogenizer.
-
Protein Precipitation: Centrifuge the homogenate at 4°C for 15 minutes at 3000 x g. The supernatant contains the catecholamines, while the pellet contains precipitated proteins.
-
Catecholamine Adsorption: Transfer the supernatant to a new tube. Adjust the pH to 8.0-8.5 with NaOH. Add activated alumina (approximately 100 mg per gram of tissue) and stir for 10 minutes to adsorb the catecholamines.
-
Elution: Allow the alumina to settle and discard the supernatant. Wash the alumina three times with distilled water. Elute the catecholamines from the alumina by adding 0.2 M acetic acid and stirring for 10 minutes.
-
Final Preparation: Centrifuge to pellet the alumina and collect the supernatant containing the purified catecholamine extract. The extract can be stored at -80°C until the bioassay.
II. Blood Pressure Bioassay
-
Animal Preparation: Anesthetize a cat with an appropriate anesthetic (e.g., chloralose). Cannulate the femoral vein for drug administration and the carotid artery for blood pressure measurement using a pressure transducer connected to a polygraph.
-
Standard Curve Generation: Administer intravenous injections of known concentrations of norepinephrine standard solutions to establish a dose-response curve for the increase in mean arterial pressure.
-
Sample Testing: Administer aliquots of the tissue extract intravenously and record the change in blood pressure.
-
Quantification: Compare the blood pressure response from the tissue extract to the standard curve to quantify the amount of norepinephrine present in the original tissue sample.
Norepinephrine Reuptake Assay (Adapted from Axelrod's methodology)
This protocol outlines a method to measure the reuptake of norepinephrine into neuronal tissues, a cornerstone experiment in understanding its mechanism of action.
-
Animal Preparation and Tissue Isolation: Anesthetize a cat and surgically expose the spleen. Ligate the splenic artery and vein.
-
Radiolabeling: Infuse a solution of tritiated norepinephrine ([³H]-NE) into the splenic artery at a constant rate for a defined period (e.g., 10 minutes).[9]
-
Washout: Perfuse the spleen with a physiological saline solution to remove any unbound [³H]-NE from the extracellular space.
-
Sample Collection: Collect the venous effluent from the spleen at various time points.
-
Stimulation of Release (Optional): Stimulate the splenic nerve electrically to induce the release of stored [³H]-NE.
-
Quantification of Radioactivity: Measure the amount of radioactivity in the collected venous effluent samples and in the spleen tissue itself at the end of the experiment using a liquid scintillation counter.
-
Analysis: The retention of [³H]-NE in the spleen tissue after washout is indicative of neuronal uptake. The release of radioactivity upon nerve stimulation confirms that the uptaken norepinephrine is stored in a releasable pool. To further characterize the uptake mechanism, the experiment can be repeated in the presence of uptake inhibitors (e.g., cocaine, desipramine).
Radioligand Binding Assay for Adrenergic Receptors
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for a specific adrenergic receptor subtype.
-
Membrane Preparation: Homogenize cells or tissues expressing the adrenergic receptor of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [³H]-prazosin for α1 receptors, [³H]-clonidine for α2 receptors, [³H]-dihydroalprenolol for β receptors).
-
Increasing concentrations of the unlabeled test compound.
-
The membrane preparation.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled antagonist.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Measurement of Downstream Signaling
I. cAMP Accumulation Assay (for β-Adrenergic Receptors)
-
Cell Culture: Plate cells expressing the β-adrenergic receptor of interest in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of norepinephrine or another β-agonist to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP concentration as a function of the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
II. Intracellular Calcium Mobilization Assay (for α1-Adrenergic Receptors)
-
Cell Culture and Dye Loading: Plate cells expressing the α1-adrenergic receptor of interest in a 96-well black-walled, clear-bottom plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence plate reader.
-
Stimulation: Add varying concentrations of norepinephrine or another α1-agonist to the wells.
-
Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response as a function of the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing the World of Norepinephrine: Signaling Pathways and Workflows
The following diagrams, rendered in DOT language, illustrate the key signaling pathways of norepinephrine and a typical experimental workflow.
Norepinephrine Signaling Pathways
Caption: Norepinephrine signaling through α1, α2, and β adrenergic receptors.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Step-by-step workflow of a radioligand competition binding assay.
Conclusion
Norepinephrine, from its humble beginnings as the enigmatic "Sympathin," has evolved into an indispensable tool for biomedical research. The foundational discoveries of von Euler, Ahlquist, and Axelrod have paved the way for a deep understanding of its physiological roles and the development of a vast array of pharmacological agents. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued exploration of the noradrenergic system and its profound impact on health and disease. As research methodologies become ever more sophisticated, norepinephrine will undoubtedly remain at the forefront of scientific inquiry, offering further insights into the intricate workings of the nervous system and beyond.
References
- 1. biorxiv.org [biorxiv.org]
- 2. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. How to Write a Methods Section of an APA Paper [verywellmind.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Experimental Reports 2 - Purdue OWL® - Purdue University [owl.purdue.edu]
- 8. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The uptake and release of radioactive noradrenaline by the splenic nerves of cats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Chemical Properties of DL-Norepinephrine Tartrate Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the fundamental chemical properties of DL-Norepinephrine tartrate salt. It is intended to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of relevant biological and analytical processes.
Core Chemical and Physical Properties
This compound salt is the racemic mixture of norepinephrine complexed with tartaric acid. The L-(-)-isomer, also known as Levarterenol, is the biologically active form.[1][2][3] The tartrate salt form is commonly used in pharmaceutical preparations to improve stability and solubility.[4][5] The properties below often refer to the L-isomer monohydrate, which is a common commercial and reference form.
Quantitative Data Summary
The following table summarizes the key quantitative properties of norepinephrine tartrate salt, primarily focusing on the commonly available L-(-)-Norepinephrine (+)-bitartrate monohydrate form.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₁NO₃ · C₄H₆O₆ · H₂O (Monohydrate) C₁₂H₁₇NO₉ (Anhydrous) | [6][7] |
| Molecular Weight | 337.28 g/mol (Monohydrate) 319.26 g/mol (Anhydrous) | [7][8][9] |
| Appearance | White to off-white crystalline powder | [7][8] |
| Melting Point | 100 - 106 °C (with decomposition) | [7] |
| Solubility | Water: 35 mg/mL[8], 46 mg/mL[6] DMSO: ~11.67 - 25 mg/mL[1][8] PBS (pH 7.2): ~10 mg/mL[1] | [1][6][8] |
| pKa (Norepinephrine) | Strongest Acidic: 9.5 Strongest Basic: 8.85 | [10] |
| UV/Vis (λmax) | 224, 283 nm | [1] |
| Specific Rotation [α]D²⁵ | -10° to -12° (c=50 mg/mL in water) | [11] |
Biological Context: Norepinephrine Signaling
Norepinephrine is a critical catecholamine that functions as both a hormone and a neurotransmitter, mediating the "fight-or-flight" response.[3][12] It exerts its effects by binding to adrenergic receptors (ARs) on the surface of target cells.[13] These G-protein coupled receptors are broadly classified into α and β types, which trigger distinct intracellular signaling cascades.[12][14]
-
α1-Adrenergic Receptors: Coupled to Gq protein, their activation leads to the stimulation of phospholipase C (PLC), which increases intracellular inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately raising intracellular calcium levels and activating Protein Kinase C (PKC).[14]
-
α2-Adrenergic Receptors: Coupled to Gi protein, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[14]
-
β-Adrenergic Receptors (β1, β2, β3): Coupled to Gs protein, their activation stimulates adenylyl cyclase, increasing cAMP production and activating PKA.[14][15]
The diagram below illustrates these primary signaling pathways.
Experimental Protocols for Characterization
The characterization of this compound salt involves a suite of analytical techniques to confirm its identity, purity, and physicochemical properties.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability
HPLC is a primary method for assessing the chemical stability and purity of norepinephrine solutions.[16][17]
-
Objective: To separate norepinephrine from potential degradation products and impurities.
-
Methodology:
-
System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer with an ion-pairing agent like heptanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile). The pH is typically acidic to ensure the amine is protonated.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at or near the absorbance maximum of norepinephrine (~280 nm).
-
Sample Preparation: The tartrate salt is accurately weighed and dissolved in a suitable solvent, often the mobile phase or a compatible diluent like 0.01 M HCl, to a known concentration.
-
Analysis: A small volume (e.g., 10-20 µL) of the sample solution is injected. The retention time of the main peak is compared to a reference standard. Purity is calculated based on the relative peak areas. For stability studies, samples are analyzed at various time points under specific storage conditions (e.g., temperature, light exposure).[16]
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry can be used for identification and quantitative analysis.[18]
-
Objective: To confirm the presence of the catechol chromophore and quantify the compound.
-
Methodology:
-
Solvent: A solution of the salt is prepared in a UV-transparent solvent, such as 0.01 M hydrochloric acid, to prevent oxidation.
-
Scan: The absorbance spectrum is recorded over a range (e.g., 200-400 nm) to identify the absorbance maxima (λmax). For norepinephrine, characteristic peaks are observed around 224 nm and 283 nm.[1]
-
Quantification: A standard curve is prepared using solutions of known concentrations. The absorbance of the unknown sample is measured at the λmax, and its concentration is determined by interpolation from the standard curve, following the Beer-Lambert law.
-
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and assess the crystallinity of the salt form.[4][19][20]
-
Objective: To measure the thermal properties of the solid salt.
-
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the crystalline powder (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Analysis: The heat flow to the sample is measured relative to an empty reference pan. A sharp endothermic peak indicates the melting point. The shape and onset of the peak provide information about purity and crystallinity. Decomposition is often observed as a broad or complex series of thermal events following the melt.[7]
-
Non-Aqueous Titration for Assay
As described in pharmacopeial monographs, a non-aqueous titration can be used to determine the purity (assay) of the norepinephrine base after accounting for the tartrate.[21]
-
Objective: To quantify the amount of norepinephrine present.
-
Methodology:
-
Sample Preparation: An accurately weighed quantity of the dried norepinephrine salt is dissolved in a non-aqueous solvent, such as glacial acetic acid, with warming if necessary.[21]
-
Titrant: A standardized solution of 0.1 M perchloric acid is used as the titrant.
-
Indicator: A visual indicator suitable for non-aqueous titrations, such as crystal violet, is added. The endpoint is observed as a distinct color change (e.g., from blue-purple to blue-green).[21]
-
Calculation: A blank determination is performed, and the volume of titrant consumed by the sample is used to calculate the percentage of norepinephrine.
-
Workflows and Relationships
General Workflow for Pharmaceutical Salt Characterization
The process of selecting and characterizing a salt form for a drug substance follows a logical progression from initial screening to in-depth analysis. This ensures that the chosen salt has optimal properties for drug development.[5][22]
Logical Relationship: Salt Formation
A pharmaceutical salt is formed through an acid-base reaction between the active pharmaceutical ingredient (API) and a selected counter-ion. For norepinephrine, a weak base, an acidic counter-ion like tartaric acid is used.[22] The success of this formation relies on the difference in pKa values between the drug and the counter-ion, typically requiring a ΔpKa of at least 2-3 units for a stable salt.[22]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. (-)-Norepinephrine (+)-bitartrate | C12H17NO9 | CID 25127519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L- (-)-Norepinephrine = 99 , solid 108341-18-0 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]
- 13. Norepinephrine - Wikipedia [en.wikipedia.org]
- 14. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Spectrophotometric determination of epinephrine and norepinephrine with sodium periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 22. pharmtech.com [pharmtech.com]
The In Vivo Effects of DL-Norepinephrine on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the in vivo effects of DL-Norepinephrine (NE) on synaptic plasticity, a fundamental neurological process for learning and memory. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the core signaling pathways involved.
Core Concepts: Norepinephrine and Synaptic Plasticity
Norepinephrine is a catecholamine that functions as both a hormone and a neurotransmitter.[1] In the central nervous system (CNS), NE is primarily produced in the locus coeruleus and projects throughout the brain, including to the hippocampus and amygdala, key regions for memory formation and emotional learning.[1][2] NE modulates synaptic transmission and plasticity, thereby influencing cognitive functions such as attention, learning, and memory.[1]
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process that underlies learning and memory. The two main forms of synaptic plasticity are Long-Term Potentiation (LTP), a long-lasting enhancement of signal transmission between two neurons, and Long-Term Depression (LTD), a long-lasting reduction in synaptic efficacy.
Norepinephrine exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors classified into three main types: α1, α2, and β receptors, each with several subtypes.[1][3] The activation of these different receptor subtypes can have distinct and sometimes opposing effects on synaptic plasticity.
Quantitative Data Summary
The following tables summarize the quantitative effects of DL-Norepinephrine and related adrenergic agents on LTP and LTD in vivo and in vitro, compiled from various studies.
Table 1: In Vivo Effects of Norepinephrine on Long-Term Potentiation (LTP)
| Brain Region | Animal Model | NE Concentration/Dose | Effect on LTP | Adrenergic Receptor Involved | Reference(s) |
| Dentate Gyrus | Rat | 5 µg (ICV) | NE levels >30x basal values were associated with long-lasting potentiation of the perforant path-evoked population spike. | β-adrenergic | [4] |
| Hippocampus CA1 | Mouse | 600 nM | Increased spike output of CA1 pyramidal neurons by 37.6 ± 10.9%. | β-adrenergic | [5] |
Table 2: In Vitro Effects of Norepinephrine on Long-Term Potentiation (LTP)
| Brain Region | Animal Model | NE Concentration | Effect on LTP | Adrenergic Receptor(s) Involved | Reference(s) |
| Hippocampus CA1 | Rat | 10 µM | Facilitated LTP induction at a 10 Hz stimulation frequency. | β-adrenergic | [6] |
| Hippocampus CA1 | Mouse | 10 µM | Enhanced maintenance of LTP induced by subthreshold high-frequency stimulation (fEPSP slope was 142% ± 7% of baseline). | β1-adrenergic | [7] |
| Dentate Gyrus | Rat | 10 µM | Increased population spike amplitude to 131% of control. | β-adrenergic | [8] |
Table 3: In Vitro Effects of Norepinephrine on Long-Term Depression (LTD)
| Brain Region | Animal Model | NE Concentration | Effect on LTD | Adrenergic Receptor Involved | Reference(s) |
| Hippocampus CA1 | Rat | 10 µM | Inhibited the induction of LTD by 1-Hz stimulation. | β-adrenergic | [6] |
| Dentate Gyrus | Rat | 1.0 µM | Depressed responses to lateral perforant path stimulation. | β-adrenergic | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the in vivo effects of norepinephrine on synaptic plasticity.
In Vivo Electrophysiology with Norepinephrine Administration
This protocol describes the recording of long-term potentiation (LTP) in the hippocampus of an anesthetized rat following the administration of norepinephrine.
Materials:
-
Anesthetized rat
-
Stereotaxic frame
-
Recording and stimulating electrodes
-
Amplifier and data acquisition system
-
Norepinephrine solution
-
Microinjection pump and syringe
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy to expose the skull over the hippocampus.
-
Electrode Placement: Lower a stimulating electrode into the perforant path and a recording electrode into the dentate gyrus of the hippocampus.
-
Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 30 minutes to ensure a stable response.
-
Norepinephrine Administration: Administer norepinephrine via intracerebroventricular (ICV) injection or direct infusion into the hippocampus using a microinjection pump.
-
LTP Induction: Deliver high-frequency stimulation (HFS) to the stimulating electrode to induce LTP.
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes to assess the magnitude and stability of LTP.
Stereotaxic Norepinephrine Injection
This protocol details the procedure for the precise injection of norepinephrine into a specific brain region.
Materials:
-
Anesthetized animal (rat or mouse)
-
Stereotaxic apparatus
-
Microsyringe or injection cannula
-
Norepinephrine solution
-
Drill and craniotomy tools
Procedure:
-
Animal Preparation: Anesthetize the animal and secure its head in the stereotaxic frame.
-
Coordinate Identification: Using a stereotaxic atlas, determine the coordinates for the target brain region.
-
Craniotomy: Expose the skull and drill a small burr hole at the determined coordinates.
-
Cannula/Syringe Insertion: Slowly lower the injection cannula or microsyringe to the target depth.
-
Injection: Infuse the norepinephrine solution at a slow and controlled rate to minimize tissue damage.
-
Post-Injection: Leave the cannula in place for a few minutes to allow for diffusion before slowly retracting it.
-
Closure: Suture the incision and provide post-operative care.
Fear Conditioning with Intra-Amygdala Norepinephrine Infusion
This protocol describes a method to assess the role of norepinephrine in the amygdala on fear memory consolidation.
Materials:
-
Rat with a chronically implanted cannula in the basolateral amygdala (BLA)
-
Fear conditioning chamber
-
Norepinephrine solution
-
Infusion pump and tubing
Procedure:
-
Habituation: Place the rat in the fear conditioning chamber for a brief period to habituate to the environment.
-
Conditioning: Present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), such as a mild footshock. Repeat this pairing several times.
-
Norepinephrine Infusion: Immediately after the conditioning session, infuse norepinephrine directly into the BLA through the implanted cannula.
-
Memory Test: 24 hours later, place the rat back into the conditioning chamber (contextual fear) or a novel chamber and present the CS alone (cued fear).
-
Data Analysis: Measure the freezing behavior of the rat as an index of fear memory. Increased freezing in the norepinephrine-infused group compared to controls indicates an enhancement of fear memory consolidation.
Signaling Pathways
Norepinephrine's effects on synaptic plasticity are mediated by complex intracellular signaling cascades initiated by its binding to adrenergic receptors.
β-Adrenergic Receptor Signaling
Activation of β-adrenergic receptors, which are coupled to the Gs G-protein, leads to the stimulation of adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors and ion channels, ultimately leading to changes in synaptic strength, often promoting LTP.[1]
Caption: β-Adrenergic receptor signaling pathway leading to LTP enhancement.
α1-Adrenergic Receptor Signaling
α1-adrenergic receptors are coupled to the Gq G-protein. Upon activation by norepinephrine, Gq activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These signaling events can modulate synaptic plasticity in various ways, including influencing both LTP and LTD.[1][10]
Caption: α1-Adrenergic receptor signaling pathway modulating synaptic plasticity.
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to the Gi G-protein, which has an inhibitory effect on adenylyl cyclase.[1] Therefore, activation of α2 receptors leads to a decrease in cAMP levels and reduced PKA activity. These receptors are often located presynaptically and act as autoreceptors to inhibit further norepinephrine release, providing a negative feedback mechanism.[1] Postsynaptically, they can contribute to the inhibition of neuronal activity and can oppose the effects of β-adrenergic receptor activation.
Caption: α2-Adrenergic receptor inhibitory signaling pathway.
Conclusion
DL-Norepinephrine plays a complex and multifaceted role in the in vivo regulation of synaptic plasticity. Its effects are highly dependent on the specific brain region, the type of adrenergic receptor activated, and the context of neuronal activity. A thorough understanding of these mechanisms is crucial for researchers and drug development professionals working on novel therapeutics for cognitive and psychiatric disorders where noradrenergic signaling is implicated. This guide provides a foundational overview of the key findings and methodologies in this critical area of neuroscience research.
References
- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimating the synaptic concentration of norepinephrine in dentate gyrus which produces beta-receptor mediated long-lasting potentiation in vivo using microdialysis and intracerebroventricular norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noradrenaline Release from Locus Coeruleus Terminals in the Hippocampus Enhances Excitation-Spike Coupling in CA1 Pyramidal Neurons Via β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noradrenergic regulation of synaptic plasticity in the hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norepinephrine triggers metaplasticity of LTP by increasing translation of specific mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The action of norepinephrine in the dentate gyrus: beta-mediated facilitation of evoked potentials in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norepinephrine induces pathway-specific long-lasting potentiation and depression in the hippocampal dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of DL-Norepinephrine Tartrate in the Fight-or-Flight Response: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Norepinephrine (NE), a catecholamine acting as both a neurotransmitter and a hormone, is fundamental to the series of physiological changes known as the fight-or-flight response. As the principal neurotransmitter of the sympathetic nervous system, its release mobilizes the brain and body for action in response to stress or danger.[1] This technical guide provides an in-depth examination of the molecular and physiological mechanisms of norepinephrine, with a specific focus on DL-Norepinephrine tartrate, a common synthetic form used in research and clinical settings. The guide details its lifecycle from synthesis to degradation, its interaction with adrenergic receptors, the resultant signaling cascades, and its systemic effects. Furthermore, it outlines key experimental protocols for its study and presents quantitative data to support a comprehensive understanding for professionals in drug development and biomedical research.
The Lifecycle of Norepinephrine
The biological activity of norepinephrine is tightly regulated through its synthesis, storage, release, and clearance from the synaptic cleft.
Biosynthesis
Norepinephrine is synthesized from the amino acid tyrosine in the adrenal medulla and postganglionic neurons of the sympathetic nervous system.[1] The process involves a series of enzymatic steps, with tyrosine hydroxylase mediating the rate-limiting step.[2][3]
-
Tyrosine to L-DOPA: Tyrosine is hydroxylated by tyrosine hydroxylase to form dihydroxyphenylalanine (L-DOPA).[2][4]
-
L-DOPA to Dopamine: L-DOPA is then decarboxylated by L-amino acid decarboxylase (or DOPA decarboxylase) to produce dopamine.[2][3]
-
Dopamine to Norepinephrine: Dopamine is actively transported into synaptic vesicles by the vesicular monoamine transporter (VMAT).[1][2] Inside the vesicle, dopamine is converted to norepinephrine by the enzyme dopamine β-hydroxylase.[3][4]
In certain neurons and the adrenal medulla, norepinephrine can be further methylated by phenylethanolamine-N-methyl transferase to form epinephrine.[2]
Storage and Release
Following synthesis, norepinephrine is stored in synaptic vesicles at the terminal ends of sympathetic neurons.[4] This storage is crucial for protecting NE from enzymatic degradation in the cytoplasm and for ensuring a readily available pool for neurotransmission. The arrival of an action potential at the presynaptic terminal triggers the opening of voltage-gated calcium channels.[2] The resulting influx of Ca²⁺ causes the synaptic vesicles to fuse with the presynaptic membrane and release norepinephrine into the synaptic cleft via exocytosis.[2][3]
Reuptake and Degradation
The action of norepinephrine is terminated primarily by its reuptake from the synaptic cleft back into the presynaptic neuron. This process is mediated by the Norepinephrine Transporter (NET), a sodium-chloride dependent transporter, which is responsible for clearing approximately 90% of released NE.[2][3] Once back in the presynaptic terminal, NE can be either repackaged into vesicles or degraded.[2]
Degradation of norepinephrine occurs via two key enzymes:
-
Monoamine Oxidase (MAO): Located on the outer membrane of mitochondria within the presynaptic neuron and other cells, MAO oxidizes norepinephrine.[1][2]
-
Catechol-O-Methyltransferase (COMT): Found in various tissues, including the synaptic cleft and post-synaptic cells, COMT metabolizes norepinephrine through O-methylation.[2][3]
The combined action of MAO and COMT ultimately converts norepinephrine to the biologically inactive metabolite vanillylmandelic acid (VMA), which is then excreted in the urine.[1][3]
Molecular Mechanisms of Action
Norepinephrine exerts its diverse physiological effects by binding to a class of G-protein coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors). These receptors are broadly classified into alpha (α) and beta (β) types, each with several subtypes.[2]
Adrenergic Receptors
The primary adrenergic receptor subtypes involved in the fight-or-flight response are α₁, α₂, β₁, and β₂. They are distributed throughout the body and mediate distinct cellular responses upon NE binding.
| Receptor Subtype | Primary Signaling Pathway | Second Messenger | General Effect |
| α₁ (α₁ₐ, α₁ₑ, α₁ₔ) | Gq Protein-coupled | ↑ Inositol trisphosphate (IP₃), Diacylglycerol (DAG), Ca²⁺ | Excitatory (e.g., smooth muscle contraction) |
| α₂ (α₂ₐ, α₂ₑ, α₂c) | Gi Protein-coupled | ↓ Cyclic AMP (cAMP) | Inhibitory (e.g., inhibits further NE release) |
| β₁ | Gs Protein-coupled | ↑ Cyclic AMP (cAMP) | Excitatory (e.g., ↑ heart rate, contractility) |
| β₂ | Gs Protein-coupled | ↑ Cyclic AMP (cAMP) | Generally Inhibitory (e.g., smooth muscle relaxation) |
| β₃ | Gs Protein-coupled | ↑ Cyclic AMP (cAMP) | Excitatory (e.g., lipolysis in adipose tissue) |
| Table 1: Properties of Adrenergic Receptor Subtypes. Data compiled from[2][5]. |
Receptor Affinity and Selectivity
While both norepinephrine and epinephrine can bind to adrenergic receptors, their affinities differ, leading to distinct physiological profiles. Norepinephrine has a significantly higher affinity for α-receptors and β₁-receptors compared to β₂-receptors.[5] Notably, the β₁-adrenergic receptor exhibits an approximately tenfold higher affinity for norepinephrine than the β₂-adrenergic receptor.[6] This selectivity is crucial for its pronounced effects on heart rate, contractility, and vascular tone.
| Ligand | Receptor Subtype | Affinity (Relative) |
| Norepinephrine | α₁, α₂ | High |
| β₁ | High | |
| β₂ | Low | |
| Epinephrine | α₁, α₂ | Moderate-High |
| β₁, β₂ | High | |
| Table 2: Relative Binding Affinities of Catecholamines. Data compiled from[5][6]. |
Signal Transduction Pathways
-
α₁-Adrenergic Receptors (Gq Pathway): Upon NE binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC).[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, and DAG activates protein kinase C (PKC), leading to cellular responses like smooth muscle contraction.[2]
-
β-Adrenergic Receptors (Gs Pathway): Binding of NE to β-receptors activates the Gs protein, which stimulates adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP).[5] cAMP then activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in physiological effects such as increased heart rate (β₁) or bronchodilation (β₂).
-
α₂-Adrenergic Receptors (Gi Pathway): These receptors, often located presynaptically, act as autoreceptors providing negative feedback.[5] When activated by NE, the associated Gi protein inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[2][5] This reduces further norepinephrine release from the presynaptic terminal.[2]
Physiological Manifestations in the Fight-or-Flight Response
The release of norepinephrine from sympathetic nerves and the adrenal medulla orchestrates a coordinated, system-wide response to prepare the body for intense physical activity.[1][7]
Cardiovascular System
Norepinephrine's effects on the cardiovascular system are profound, primarily aimed at increasing oxygen and nutrient delivery to vital organs and muscles.
-
Increased Heart Rate and Contractility: By stimulating β₁-receptors in the heart, NE increases both the rate (chronotropy) and force (inotropy) of cardiac contractions, leading to a higher cardiac output.[7][8]
-
Vasoconstriction and Increased Blood Pressure: Activation of α₁-receptors in the smooth muscle of most blood vessels causes vasoconstriction, which increases systemic vascular resistance and elevates blood pressure.[7][9]
-
Blood Flow Redirection: It triggers vasoconstriction in non-essential areas like the gastrointestinal system while increasing blood flow to skeletal muscles.[1]
| Parameter | Effect of Norepinephrine Infusion | Primary Receptor(s) | Reference |
| Mean Arterial Pressure (MAP) | ↑ (e.g., from 54 to 76 mm Hg) | α₁ | [10] |
| Cardiac Index (CI) | ↑ (e.g., from 3.2 to 3.6 L/min/m²) | β₁ | [10] |
| Stroke Volume Index (SVI) | ↑ (e.g., from 34 to 39 ml/m²) | β₁ | [10] |
| Systemic Vascular Resistance | ↑ | α₁ | [9] |
| Central Venous Pressure (CVP) | ↑ (venoconstriction increases preload) | α₁ | [11][12] |
| Table 3: Hemodynamic Effects of Norepinephrine in Human Subjects. Data from studies on septic shock patients illustrate NE's potent cardiovascular effects. |
Metabolic System
To fuel the anticipated physical exertion, norepinephrine mobilizes energy stores.
-
Glycogenolysis and Gluconeogenesis: It stimulates the liver to break down glycogen and synthesize glucose, increasing blood sugar levels.[1][7]
-
Lipolysis: It acts on β₃-receptors in adipose tissue to trigger the breakdown of fats into free fatty acids, providing an alternative energy source.[2][13]
Central Nervous System
In the brain, norepinephrine originates primarily from the locus coeruleus and functions as a neuromodulator.[1] During the fight-or-flight response, its release increases arousal, alertness, vigilance, and focuses attention, while enhancing the formation and retrieval of memory.[1]
Experimental Methodologies
Studying the dynamics of norepinephrine requires precise and sensitive analytical techniques.
Protocol: Quantification of NE in Plasma via HPLC-ED
This protocol outlines a common method for measuring NE and its metabolite 3,4-dihydroxyphenylglycol (DHPG) in plasma samples.[14]
Objective: To quantify basal and stimulated levels of norepinephrine in plasma.
Methodology:
-
Sample Collection: Collect whole blood in chilled tubes containing a preservative (e.g., EDTA and sodium metabisulfite). Immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Sample Preparation (Alumina Extraction):
-
Thaw plasma samples on ice.
-
Add an internal standard (e.g., dihydroxybenzylamine, DHBA) to each sample.
-
Add activated alumina and a Tris buffer (pH 8.6) to the plasma. The alumina selectively adsorbs catecholamines.
-
Wash the alumina pellet multiple times to remove interfering substances.
-
Elute the catecholamines from the alumina using a weak acid (e.g., perchloric acid).
-
-
HPLC Separation:
-
Inject the eluate into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Use an isocratic mobile phase containing a phosphate buffer, methanol, and an ion-pairing agent to separate NE, DHPG, and the internal standard based on their physicochemical properties.
-
-
Electrochemical Detection (ED):
-
The column effluent passes through an electrochemical detector.
-
A working electrode is set at an oxidizing potential sufficient to oxidize the catecholamines.
-
The resulting current is proportional to the concentration of the analyte.
-
-
Quantification:
-
Calculate the ratio of the peak area of NE to the peak area of the internal standard.
-
Determine the concentration of NE by comparing this ratio to a standard curve generated from known concentrations.
-
Protocol: In Vivo Measurement of NE Release via FSCV
Fast-Scanning Cyclic Voltammetry (FSCV) is an advanced electrochemical technique for real-time, sub-second measurement of neurotransmitter release in living tissue.[15][16][17]
Objective: To measure dynamic changes in interstitial norepinephrine concentrations in a specific tissue (e.g., heart, brain) in vivo.
Methodology:
-
Electrode Preparation: Use a carbon-fiber microelectrode (CFM) as the working electrode. Prior to use, the potential applied to the electrode is cycled rapidly to condition the surface for NE detection.
-
Surgical Implantation: Under anesthesia, surgically expose the target tissue. Insert the CFM into the specific region of interest. A reference electrode (e.g., Ag/AgCl) is placed in contact with extracellular fluid elsewhere.
-
FSCV Waveform Application: Apply a triangular waveform potential to the CFM, typically scanning from a negative potential (e.g., -0.5 V) to a positive potential (e.g., +1.2 V) and back at a high scan rate (e.g., 400 V/s). This is repeated at a high frequency (e.g., 10 Hz).
-
Detection: When the potential is sufficiently positive, norepinephrine at the electrode surface is oxidized, producing a measurable current. During the reverse scan, the oxidized NE is reduced, creating a corresponding reduction current. The specific voltages at which these peaks occur create a unique "cyclic voltammogram" for NE.
-
Data Acquisition and Analysis:
-
The resulting current is measured and plotted against the applied voltage to generate the voltammogram.
-
Background current is subtracted online.
-
The magnitude of the oxidation current is directly proportional to the concentration of NE at the electrode tip.
-
Stimulation (e.g., electrical stimulation of a sympathetic nerve) can be applied to evoke NE release, which is observed as a rapid change in the FSCV signal.
-
Conclusion
This compound, through the action of norepinephrine, is a cornerstone of the fight-or-flight response. Its lifecycle, from tightly controlled synthesis to rapid synaptic clearance, ensures a potent but transient mobilization of the body's resources. The specificity of its interactions with a diverse family of adrenergic receptors allows for a nuanced and powerful orchestration of cardiovascular, metabolic, and neurological systems. A thorough understanding of these pathways, supported by robust quantitative and real-time experimental methodologies, is essential for researchers and developers aiming to modulate sympathetic activity for therapeutic benefit in fields ranging from cardiovascular disease to psychiatry.
References
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 4. youtube.com [youtube.com]
- 5. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 6. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norepinephrine | Definition, Function, Effects, & Facts | Britannica [britannica.com]
- 8. endocrine.org [endocrine.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Early administration of norepinephrine increases cardiac preload and cardiac output in septic patients with life-threatening hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The hemodynamic effects of norepinephrine: far more than an increase in blood pressure! - Foulon - Annals of Translational Medicine [atm.amegroups.org]
- 12. Effect of norepinephrine challenge on cardiovascular determinants assessed using a mathematical model in septic shock: a physiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mhanational.org [mhanational.org]
- 14. Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast in vivo detection of myocardial norepinephrine levels in the beating porcine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DL-Norepinephrine Tartrate Solution in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of DL-Norepinephrine tartrate solutions. Adherence to these guidelines is crucial for ensuring the stability, accuracy, and reproducibility of experimental results.
Introduction
Norepinephrine, also known as noradrenaline, is a catecholamine that functions as a neurotransmitter and hormone, playing a critical role in the "fight-or-flight" response. In research, this compound is frequently used to study its effects on the cardiovascular, nervous, and other physiological systems. Due to its susceptibility to oxidation, proper handling and preparation of norepinephrine solutions are paramount for obtaining reliable data.[1] The tartrate salt is commonly used for its stability and solubility.[1]
Physicochemical Properties and Solubility
This compound is a white to light brown crystalline powder.[2] It is susceptible to degradation by light, air, and heat.[1][3] Therefore, it should be stored in a cool, dry, and dark place.[4]
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Water | 64 mg/mL | [5] |
| DMSO | ~25 mg/mL to 64 mg/mL | [5][6] |
| PBS (pH 7.2) | ~10 mg/mL | [1][6] |
| Dimethyl formamide | ~10 mg/mL | [1][6] |
| Ethanol | Insoluble | [5] |
Solution Preparation Protocols
3.1. Stock Solution Preparation (e.g., 10 mM in Water)
This protocol describes the preparation of a 10 mM stock solution of DL-Norepinephrine bitartrate monohydrate (M.W.: 337.28 g/mol ).
Materials:
-
DL-Norepinephrine bitartrate monohydrate powder
-
Sterile, nuclease-free water
-
L-ascorbic acid (optional, as an antioxidant)
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare Solvent with Antioxidant (Recommended): To minimize oxidation, it is advisable to prepare the solvent with an antioxidant. A common choice is L-ascorbic acid. Prepare a stock solution of 100 mM L-ascorbic acid in sterile water and filter-sterilize it. For the norepinephrine solvent, dilute the ascorbic acid stock to a final concentration of 0.1-1 mM.
-
Weighing: On a calibrated analytical balance, carefully weigh 3.37 mg of DL-Norepinephrine bitartrate monohydrate powder.[1]
-
Dissolving: Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube. Add 1 mL of the prepared solvent (water with or without ascorbic acid) to achieve a final concentration of 10 mM.[1]
-
Mixing: Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure no particles remain.
-
Sterilization: If the solution is prepared with water, it should be filter-sterilized using a 0.22 µm syringe filter before use.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
Table 2: Stock Solution Storage and Stability
| Storage Condition | Duration | Reference |
| -80°C | Up to 6 months | [7][8] |
| -20°C | Up to 1 month | [7][8] |
Note: It is highly recommended to prepare fresh solutions for each experiment. If storing, do so in sealed containers away from moisture.[7][8]
3.2. Working Solution Preparation for In Vivo Infusion
Working solutions for intravenous infusion are typically prepared by diluting the stock solution in a suitable vehicle.
Common Vehicles for In Vivo Administration:
Procedure:
-
Thawing: If using a frozen stock solution, thaw it at room temperature, protected from light.
-
Dilution: Dilute the stock solution to the desired final concentration using the chosen sterile vehicle. For example, to prepare a 40 mg/L (base) solution, which is equivalent to 80 mg/L of norepinephrine tartrate, you would dilute the stock accordingly.[9]
-
Fresh Preparation: It is recommended to prepare the working solution fresh on the day of the experiment.[8]
Table 3: Example Dilutions for a 1 mg/mL (base) Stock Solution
| Desired Concentration (Base) | Stock Volume | Vehicle Volume | Final Volume |
| 40 µg/mL (0.04 mg/mL) | 40 µL | 960 µL | 1 mL |
| 80 µg/mL (0.08 mg/mL) | 80 µL | 920 µL | 1 mL |
| 160 µg/mL (0.16 mg/mL) | 160 µL | 840 µL | 1 mL |
In Vivo Administration Protocol (Rodent Model)
This protocol provides a general guideline for the intravenous infusion of norepinephrine in a rodent model. Dosing and infusion rates should be optimized for the specific experimental design and animal model.
Materials:
-
Prepared norepinephrine working solution
-
Infusion pump
-
Catheter (sized appropriately for the animal and vessel)
-
Anesthetized animal
-
Physiological monitoring equipment (e.g., for blood pressure, heart rate)
Procedure:
-
Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein, femoral vein).
-
Pump Setup: Prime the infusion line with the norepinephrine working solution to ensure no air bubbles are present.
-
Initiate Infusion: Connect the infusion line to the animal's catheter and begin the infusion at the desired rate. A typical starting dose for continuous infusion in rodents can range from 0.1 to 0.5 µg/kg/min.[10][11]
-
Dose Titration: The dose can be titrated up or down based on the observed physiological response (e.g., change in blood pressure).[9]
-
Monitoring: Continuously monitor the animal's vital signs throughout the infusion period.
-
Withdrawal: After the experimental period, the infusion should be gradually decreased to avoid abrupt hypotension.[10]
Table 4: Example Infusion Rate Calculation
| Parameter | Value |
| Animal Weight | 250 g (0.25 kg) |
| Desired Dose | 0.5 µg/kg/min |
| Solution Concentration | 40 µg/mL |
| Calculation | (0.5 µg/kg/min * 0.25 kg) / 40 µg/mL = 0.003125 mL/min |
| Infusion Rate | 0.1875 mL/hour |
Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for preparing and administering this compound.
Norepinephrine Signaling Pathway Diagram
Norepinephrine exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways are mediated by α and β adrenergic receptors.
Caption: Simplified norepinephrine signaling pathways via α1 and β receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. publications.ashp.org [publications.ashp.org]
- 4. DL-Norepinephrine hydrochloride | CAS#:55-27-6 | Chemsrc [chemsrc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medicines.org.uk [medicines.org.uk]
- 10. NOREPINEPHRINE tartrate = NEP = NORADRENALINE tartrate injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 11. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Intracerebroventricular Injection of Norepinephrine in Mice
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the intracerebroventricular (ICV) injection of norepinephrine (NE) in mice. This technique allows for the direct administration of NE into the central nervous system, bypassing the blood-brain barrier, and is a valuable tool for investigating the role of central noradrenergic systems in various physiological and behavioral processes.
1. Introduction
Norepinephrine, a catecholamine neurotransmitter and hormone, plays a critical role in regulating a wide range of functions in the brain, including arousal, attention, mood, and learning and memory.[1] Dysregulation of the central noradrenergic system has been implicated in several neurological and psychiatric disorders. Intracerebroventricular injection is a standard method used to study the central effects of substances like norepinephrine.
2. Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Norepinephrine bitartrate salt | Sigma-Aldrich | N5785 |
| Sterile 0.9% Saline | Thermo Fisher Scientific | SH3025601 |
| Ketamine | Zoetis | Ketaset |
| Xylazine | Akorn Animal Health | Anased |
| Isoflurane | Piramal Critical Care | Piramal |
| Buprenorphine | Reckitt Benckiser | Buprenex |
| Betadine solution | Purdue Pharma | Betadine |
| 70% Ethanol | Decon Labs | 2701 |
| Sterile Cotton Swabs | Puritan Medical Products | 25-806 1PC |
| Artificial Tears Ointment | Akorn Animal Health | Puralube |
| Hamilton Syringe (10 µL) | Hamilton Company | 701N |
| 30-gauge needle | Becton, Dickinson and Co. | 305106 |
| Stereotaxic Apparatus | Stoelting Co. | 51700 |
| Anesthetic Delivery System | VetEquip | 901807 |
| Heating Pad | Braintree Scientific | HTP-1500 |
| Electric Drill with Burr Bit | Foredom Electric Co. | K.1070 |
| Sutures or Wound Clips | Fine Science Tools | 12051-01 |
3. Experimental Protocols
3.1. Preparation of Norepinephrine Solution
-
Freshly prepare norepinephrine solutions on the day of the experiment.
-
Dissolve norepinephrine bitartrate salt in sterile 0.9% saline to the desired concentration. It is recommended to protect the solution from light as norepinephrine can be oxidized.[2]
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store the prepared solution on ice and protected from light until use.
3.2. Animal Preparation and Anesthesia
-
Adult male C57BL/6 mice (8-12 weeks old) are commonly used.
-
House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatize the mice to the housing facility for at least one week before the experiment.
-
Anesthetize the mouse using an intraperitoneal (IP) injection of a ketamine/xylazine cocktail (e.g., 100 mg/kg ketamine and 10 mg/kg xylazine) or using isoflurane gas (2-3% for induction, 1-1.5% for maintenance).[3]
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).
-
Apply artificial tears ointment to the eyes to prevent corneal drying.[3]
-
Shave the fur from the scalp and disinfect the area with Betadine followed by 70% ethanol.[4]
3.3. Stereotaxic Surgery and Intracerebroventricular Injection
-
Place the anesthetized mouse in a stereotaxic apparatus. Ensure the head is level by aligning the bregma and lambda in the same horizontal plane.[1]
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma, the junction of the sagittal and coronal sutures.
-
Using a Hamilton syringe loaded with the norepinephrine solution, target the lateral ventricle. The following coordinates relative to bregma are commonly used for adult mice:
-
Slowly drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.
-
Lower the injection needle to the target DV coordinate.
-
Infuse the desired volume of norepinephrine solution (typically 1-2 µL) at a slow rate (e.g., 0.5 µL/min) to allow for diffusion and prevent a rapid increase in intracranial pressure.[5]
-
Leave the needle in place for an additional 2-5 minutes to prevent backflow of the injectate upon withdrawal.[5]
-
Slowly retract the needle.
-
Suture the scalp incision or close it with wound clips.
3.4. Post-operative Care and Recovery
-
Administer a post-operative analgesic such as buprenorphine (0.05-0.1 mg/kg, subcutaneous) to manage pain.[6]
-
Place the mouse in a clean cage on a heating pad to maintain body temperature until it has fully recovered from anesthesia.[3]
-
Monitor the animal closely for any signs of distress, infection, or neurological deficits.
-
Provide easy access to food and water.
-
Allow for a recovery period of at least 48-72 hours before behavioral testing.
4. Data Presentation: Effects of ICV Norepinephrine in Mice
The following tables summarize the reported quantitative effects of intracerebroventricularly administered norepinephrine on various behavioral and physiological parameters in mice. Doses are typically reported in micrograms (µg) or nanomoles (nmol) per mouse.
Table 1: Dose-Dependent Effects of ICV Norepinephrine on Locomotor Activity
| Dose (µ g/mouse ) | Change in Locomotor Activity | Observation Period | Reference |
| 0.1 | Increased | Not specified | [7] |
| 1 | Decreased | Not specified | [7] |
| 10 | Decreased | Not specified | [7] |
Table 2: Effects of ICV Norepinephrine on Feeding Behavior
| Dose | Effect on Feeding Behavior | Species | Reference |
| Not Specified | Can either suppress or facilitate feeding depending on the time of day (dark vs. light cycle) | Rat | [8] |
| 20-160 nmol | Attenuated by lesions of the paraventricular nucleus of the hypothalamus | Rat | [9] |
Table 3: General Behavioral and Physiological Effects of Central Norepinephrine
| Parameter | Effect of Increased Norepinephrine | Notes | Reference |
| Arousal & Alertness | Increased | A primary function of the noradrenergic system. | [1] |
| Attention & Focus | Enhanced | [1] | |
| Anxiety | Increased | Higher levels can lead to restlessness and anxiety. | [1] |
| Memory | Enhanced formation and retrieval | [1] | |
| Heart Rate & Blood Pressure | Increased | Systemic effects are more pronounced with peripheral administration. | [1] |
5. Visualization of a Simplified Norepinephrine Signaling Pathway
The following diagram illustrates a simplified signaling pathway for norepinephrine in a postsynaptic neuron. Norepinephrine can bind to different types of adrenergic receptors (alpha and beta), which are G-protein coupled receptors, leading to various downstream cellular effects.
Caption: Simplified Norepinephrine Signaling Pathway.
6. Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for intracerebroventricular injection of norepinephrine in mice.
References
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Valerenic Acid Protects Against Physical and Psychological Stress by Reducing the Turnover of Serotonin and Norepinephrine in Mouse Hippocampus-Amygdala Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of noradrenaline in cognition and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioural changes induced in conscious mice by intracerebroventricular injection of catecholamines, acetylcholine and 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypothalamic norepinephrine: circadian rhythms and the control of feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Feeding behavior induced by central norepinephrine injection is attenuated by discrete lesions in the hypothalamic paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Norepinephrine in Brain Tissue via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
Introduction
Norepinephrine (NE) is a critical catecholamine neurotransmitter in the central nervous system, playing a vital role in regulating mood, attention, and stress responses. Accurate quantification of NE in brain tissue is essential for neuroscience research and in the development of therapeutics for neuropsychiatric disorders.[1] High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) offers a sensitive and specific method for measuring NE levels in complex biological matrices like brain tissue.[2][3] This application note provides a detailed protocol for the extraction and quantification of norepinephrine from rodent brain tissue using reverse-phase HPLC-ECD.
Principle
This method employs reverse-phase HPLC to separate norepinephrine from other endogenous compounds in a brain tissue extract. The separation is achieved based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4] Following separation, the electrochemical detector measures the current generated by the oxidation of norepinephrine at a specific potential, allowing for highly sensitive and selective quantification.[2] This approach is favored over UV detection for catecholamine analysis due to its significantly higher sensitivity.[2]
Experimental Protocols
Materials and Reagents
-
Norepinephrine hydrochloride (Sigma-Aldrich)
-
Perchloric Acid (HClO₄), 0.1 M (HPLC Grade)[5]
-
Sodium metabisulfite (Sigma-Aldrich)[6]
-
Acetonitrile (HPLC Grade)[1]
-
Formic Acid (HPLC Grade)[1]
-
Ultrapure water (18.2 MΩ·cm)
-
Mobile Phase: e.g., 0.05% formic acid in acetonitrile/water (10:90, v/v)[1] or a buffer system containing an ion-pairing agent.[2]
-
C18 reverse-phase HPLC column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[5]
-
Syringe filters (0.22 µm)[7]
-
Standard laboratory equipment: analytical balance, vortex mixer, centrifuge, sonicator, micropipettes.
Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve norepinephrine hydrochloride in 0.1 M perchloric acid. Store at -80°C.
-
Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards. A typical range might be 50-4000 ng/mL.[1]
Brain Tissue Sample Preparation
This protocol is adapted from established methods for monoamine extraction.[5][8][9]
-
Tissue Dissection: Following decapitation, rapidly dissect the brain region of interest on an ice-cold plate.[9] Immediately weigh the tissue and flash-freeze it on dry ice. Samples can be stored at -80°C until homogenization.[10]
-
Homogenization: Add ice-cold 0.1 M perchloric acid to the frozen tissue sample (a common ratio is 10 µL of acid per 1 mg of tissue).[7][8] Homogenize the tissue thoroughly using a sonicator on ice until the sample is fully lysed.[6][7]
-
Protein Precipitation: Allow the homogenate to stand on ice for 15-20 minutes to facilitate protein precipitation.[7]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet the precipitated proteins and cellular debris.[10]
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the norepinephrine.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[7] The sample is now ready for injection.
HPLC-ECD Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Chromatographic Conditions:
-
HPLC System: Quaternary pump HPLC with an electrochemical detector.[5]
-
Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: 0.05% formic acid and acetonitrile (90:10, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
ECD Potential: Set the oxidation potential to +0.7 V to +0.8 V.[6][10]
-
-
Analysis Sequence:
-
Inject the prepared calibration standards in ascending order of concentration to generate a standard curve.
-
Inject the prepared brain tissue samples.
-
Periodically inject a standard to check for any drift in retention time or detector response.[10]
-
Data Quantification
-
Identify the norepinephrine peak in the sample chromatograms by comparing its retention time with that of the standards.
-
Generate a linear regression calibration curve by plotting the peak area of the standards against their known concentrations.[1]
-
Calculate the concentration of norepinephrine in the brain tissue samples using the regression equation from the calibration curve.
-
Express the final concentration as ng of norepinephrine per mg of tissue weight.[8]
Data Presentation
The performance of this HPLC method is summarized below. The values are based on validated methods reported in the literature.
| Parameter | Typical Value | Reference |
| Linearity Range | 50 - 4000 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.994 | [5] |
| Limit of Detection (LOD) | 12 pg on column | [2] |
| Limit of Quantification (LOQ) | 50 ng/mL | [5] |
| Recovery | 86.04% - 89.01% | [5] |
| Intra-day Precision (%RSD) | < 10.11% | [1] |
| Inter-day Precision (%RSD) | < 10.11% | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for norepinephrine quantification in brain tissue.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A sensitive and rapid HPLC-ECD method for the simultaneous analysis of norepinephrine, dopamine, serotonin and their primary metabolites in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversed-phase HPLC separation of plasma norepinephrine, epinephrine, and dopamine, with three-electrode coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. tandfonline.com [tandfonline.com]
- 6. turkjps.org [turkjps.org]
- 7. researchgate.net [researchgate.net]
- 8. 2.8. HPLC-ECD [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
Application Notes and Protocols for Inducing Experimental Hypertension in Rats using DL-Norepinephrine Tartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing experimental hypertension in rats using DL-Norepinephrine tartrate. This document includes detailed protocols for both acute and chronic models of hypertension, methods for blood pressure monitoring, and an overview of the underlying signaling pathways.
Introduction
DL-Norepinephrine, a catecholamine, acts as a potent vasoconstrictor and is widely used to induce experimental hypertension in animal models.[1][2] By activating adrenergic receptors, particularly alpha-1 (α1) receptors on vascular smooth muscle cells, norepinephrine initiates a signaling cascade that leads to increased peripheral resistance and a subsequent rise in blood pressure.[3][4] This model is invaluable for studying the pathophysiology of hypertension and for the preclinical evaluation of novel antihypertensive therapies.
Quantitative Data Summary
The following tables summarize the expected hemodynamic changes in rats following the administration of norepinephrine under different experimental conditions.
Table 1: Hemodynamic Effects of Continuous Norepinephrine Infusion in Rats
| Species/Strain | Administration Route | Dose | Duration | Mean Arterial Pressure (MAP) Change | Heart Rate (HR) Change | Reference |
| Sprague-Dawley | Intravenous Infusion | 0.3 µg/kg/min | 24 hours | Significant increase | Not specified | [5] |
| Sprague-Dawley | Osmotic Pump | 3.75 µg/kg/min | 13 days | Significantly higher vs. control | Not specified | [6] |
| Wistar | Intrarenal Infusion | 4, 12, 36 µg/h/kg | 5 days | Dose-dependent increase | Not specified | [7][8] |
| Wistar | Intravenous Infusion | 50 µg/kg/h | 72 hours | Increase in LVSP | Significant increase | [9] |
| Wistar | Intravenous Infusion | 100, 200 µg/kg/h | 72 hours | Reduction in LVSP | Significant increase | [9] |
*LVSP: Left Ventricular Systolic Pressure
Table 2: Dose-Response to Norepinephrine Infusion in Anesthetized Rats
| Parameter | Norepinephrine Dose | Response |
| Mean Arterial Blood Pressure (MABP) | Dose-dependent | Increase |
| Cardiac Output | Dose-dependent | Increase |
| Total Peripheral Resistance | Unchanged | No significant change |
Experimental Protocols
Preparation of this compound Solution for Infusion
Materials:
-
DL-Norepinephrine bitartrate monohydrate (MW: 337.28 g/mol )
-
Sterile 0.9% saline solution (vehicle)
-
L-Ascorbic acid (optional, as an antioxidant)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Calculate the required amount of this compound. For a desired concentration and volume, use the molecular weight to calculate the mass of the compound needed.
-
Example Calculation for a 1 mg/mL stock solution: Weigh 1 mg of DL-Norepinephrine bitartrate monohydrate and dissolve it in 1 mL of sterile 0.9% saline.
-
-
Incorporate an antioxidant (optional but recommended). To prevent oxidation of norepinephrine, especially for longer infusions, ascorbic acid can be added to the vehicle. A common concentration is 0.1% (w/v).[10]
-
Dissolution. In a sterile microcentrifuge tube, add the calculated amount of this compound to the appropriate volume of sterile saline (with or without ascorbic acid). Vortex until fully dissolved.[10]
-
Sterilization. Filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Storage. Prepare the solution fresh on the day of the experiment. Protect the solution from light and heat to maintain its stability.
Acute Hypertensive Model: Intravenous Infusion
This protocol describes the induction of a rapid and transient increase in blood pressure.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, urethane, or pentobarbital)
-
Surgical instruments for cannulation
-
Intravenous catheter (e.g., 24G)
-
Infusion pump
-
Blood pressure monitoring system (invasive or non-invasive)
Procedure:
-
Anesthetize the rat.
-
Surgical Preparation. Make a small incision in the ventral neck region to expose the jugular vein and carotid artery.[2][11][12]
-
Jugular Vein Cannulation. Carefully dissect and cannulate the jugular vein for drug infusion.
-
Carotid Artery Cannulation (for invasive monitoring). Dissect and cannulate the carotid artery.[2][11][12] Connect the catheter to a pressure transducer to record blood pressure.[11]
-
Stabilization. Allow the animal to stabilize for a period before starting the infusion.
-
Norepinephrine Infusion. Infuse the prepared this compound solution at a constant rate (e.g., 0.3 µg/kg/min).[5]
-
Blood Pressure Monitoring. Continuously monitor and record blood pressure and heart rate throughout the infusion period.
Chronic Hypertensive Model: Osmotic Pump Implantation
This protocol establishes a sustained hypertensive state over several days or weeks.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia
-
Surgical instruments
-
Osmotic minipump (e.g., Alzet)
-
This compound solution
-
Wound clips or sutures
Procedure:
-
Pump Preparation. Fill the osmotic minipump with the prepared sterile this compound solution according to the manufacturer's instructions.
-
Anesthetize the rat.
-
Surgical Implantation (Subcutaneous).
-
Post-operative Care. Provide appropriate post-operative analgesia and monitor the animal for recovery.
-
Blood Pressure Monitoring. Measure blood pressure at regular intervals (e.g., daily or every other day) using a non-invasive tail-cuff method or via a pre-implanted telemetric device. Invasive measurements can be taken at the end of the study.[6]
Signaling Pathway and Experimental Workflows
Norepinephrine-Induced Vasoconstriction Signaling Pathway
Norepinephrine primarily induces vasoconstriction by activating α1-adrenergic receptors on vascular smooth muscle cells.[3][4] This initiates a Gq protein-coupled signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction.
Caption: Norepinephrine signaling in vasoconstriction.
Experimental Workflow for Acute Hypertension Model
The following diagram illustrates the key steps in the acute hypertension model.
Caption: Acute norepinephrine-induced hypertension workflow.
Experimental Workflow for Chronic Hypertension Model
The following diagram outlines the procedure for the chronic hypertension model.
Caption: Chronic norepinephrine-induced hypertension workflow.
References
- 1. Responses of the cardiovascular system of the rat to noradrenaline infusions and their modification by adrenoceptor blocking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iworx.com [iworx.com]
- 3. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minipump Subcutaneous Implantation for Rats [protocols.io]
- 5. Norepinephrine Increases Blood Pressure but not Survival with Anthrax Lethal Toxin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 7. Blood pressure response to chronic low-dose intrarenal noradrenaline infusion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between alpha(1)-adrenergic receptor-induced contraction and extracellular signal-regulated kinase activation in the bovine inferior alveolar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Catheterization of Pulmonary and Carotid Arteries for Concurrent Measurement of Mean Pulmonary and Systemic Arterial Pressure in Rat Models of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 14. alzet.com [alzet.com]
Application Notes: Microdialysis for Measuring Norepinephrine Release
Introduction
Microdialysis is a powerful in vivo sampling technique used to monitor the concentration of endogenous substances in the extracellular fluid of various tissues, most notably the brain.[1][2] This method provides real-time information on neurotransmitter levels, making it an invaluable tool for researchers in neuroscience, pharmacology, and drug development to study conditions like Parkinson's, addiction, and behavioral disorders.[2] When coupled with highly sensitive analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), microdialysis allows for the precise quantification of monoamines such as norepinephrine (NE), dopamine, and serotonin from collected samples (dialysates).[1][2][3]
Principle of the Method
The core of the microdialysis technique is the microdialysis probe, which consists of a semi-permeable membrane at its tip.[1] This probe is stereotaxically implanted into a specific brain region of interest. A physiological salt solution, known as artificial cerebrospinal fluid (aCSF) or Ringer's solution, is continuously perfused through the probe at a low, constant flow rate.[4][5] As the aCSF passes behind the membrane, a concentration gradient is established between the perfusate and the extracellular fluid. This gradient drives the diffusion of low molecular weight substances, including norepinephrine, from the brain's extracellular space across the membrane and into the perfusate.[6] The resulting fluid, the dialysate, is collected at the outlet for subsequent neurochemical analysis.[1]
Experimental and Analytical Workflow
The overall process involves several key stages, from the initial surgical preparation to the final data analysis. The workflow ensures the accurate measurement of norepinephrine release in a freely moving animal, providing insights into neurochemical changes in response to various stimuli or pharmacological agents.
Figure 1. General workflow for in vivo microdialysis experiments.
Key Signaling in Noradrenergic Neurons
Norepinephrine release is a tightly regulated process. Upon neuronal activation, NE is released into the synaptic cleft where it can act on postsynaptic receptors. Its action is terminated by reuptake into the presynaptic terminal via the norepinephrine transporter (NET). The release is also modulated by presynaptic α2-adrenergic autoreceptors, which provide negative feedback to inhibit further NE release.
Figure 2. Regulation of norepinephrine release at the synapse.
Protocols
Protocol 1: Microdialysis Probe Preparation and Calibration
-
Probe Construction: Concentric microdialysis probes can be constructed in-house or purchased commercially. A typical probe for rodent studies has a 2-4 mm semipermeable membrane (e.g., 13,000 Da molecular weight cutoff).[5][7]
-
In Vitro Recovery Test: Before implantation, determine the probe's recovery efficiency.
-
Perfuse the probe with aCSF at the intended experimental flow rate (e.g., 1.0 µL/min).[8]
-
Submerge the probe tip in a standard solution of norepinephrine (e.g., 100 nM) at a constant temperature.
-
Collect several dialysate samples and analyze them via HPLC-ECD.
-
Calculate the in vitro recovery (%) as: ([NE]dialysate / [NE]standard solution) * 100. Typical recoveries for small molecules range from 10% to 40%.[9]
-
-
In Vivo Calibration (No-Net-Flux Method): This method is used to estimate the absolute extracellular concentration of NE in the tissue.
-
Perfuse the probe with at least four different known concentrations of NE in aCSF, including a zero-concentration sample.
-
Plot the difference between the concentration of NE in the perfusate (Cin) and the dialysate (Cout) against Cin.
-
The x-intercept of the resulting regression line represents the point of no-net-flux, which is the estimated extracellular concentration of NE.[6][8]
-
Protocol 2: Stereotaxic Surgery and Probe Implantation
-
Anesthesia: Anesthetize the animal (e.g., rat) following approved institutional animal care protocols.
-
Stereotaxic Implantation: Secure the animal in a stereotaxic frame.[1]
-
Craniotomy: Expose the skull and drill a small hole over the target brain region (e.g., Prefrontal Cortex, Paraventricular Nucleus of the Hypothalamus).[5][10]
-
Guide Cannula Placement: Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement. A stylet is inserted into the cannula to keep it patent.[8]
-
Recovery: Allow the animal to recover for 5-10 days post-surgery before the microdialysis experiment.[8]
Protocol 3: Microdialysis Sampling
-
Probe Insertion: On the day of the experiment, gently restrain the animal and replace the stylet with a microdialysis probe, ensuring the active membrane extends past the guide cannula into the target tissue.[8]
-
Perfusion: Connect the probe inlet to a syringe pump and begin perfusion with aCSF or Ringer's solution at a constant flow rate, typically between 0.5 and 2.0 µL/min.[9][11]
-
Equilibration: Allow the system to equilibrate for 2-3 hours to establish a stable baseline.[11]
-
Sample Collection: Collect dialysate samples into small vials, often containing a small amount of antioxidant (e.g., perchloric acid) to prevent NE degradation.[7] Collection intervals typically range from 5 to 20 minutes.[7][12]
-
Experimental Manipulation: After collecting a stable baseline, administer the experimental treatment (e.g., drug injection, behavioral stimulus) and continue collecting samples.
-
Post-Experiment: At the end of the experiment, perfuse the brain with a fixative for histological verification of the probe's placement.
Protocol 4: Norepinephrine Analysis by HPLC-ECD
-
System: Use an HPLC system equipped with a refrigerated autosampler and an electrochemical detector.[3] This combination is essential due to the low nanomolar to picomolar concentrations of neurotransmitters in dialysates.[2]
-
Chromatography:
-
Column: A reversed-phase C18 column is typically used.[12]
-
Mobile Phase: An example mobile phase consists of a phosphate or citrate buffer, an ion-pairing agent, EDTA, and an organic modifier like methanol or acetonitrile.[12]
-
Injection: Inject a small volume (e.g., 10 µL) of the dialysate sample.[12]
-
-
Detection: Set the electrochemical detector to an oxidizing potential appropriate for norepinephrine.
-
Quantification: Calculate the concentration of NE in the samples by comparing the peak height or area to that of known standards run in parallel. The detection limit can be as low as 90 amol per injection.[12]
Data Presentation
Quantitative data from microdialysis experiments should be clearly summarized. Basal levels provide a reference point, while changes following manipulation demonstrate the experimental effect.
Table 1: Representative Basal Extracellular Norepinephrine Levels in Rat Brain
| Brain Region | Basal NE Level | Citation |
| Hippocampus | 4.7 ± 0.9 fmol/10 µl | [12] |
| Frontal Cortex | 1.8 ± 0.3 fmol/10 µl | [12] |
| Hypothalamus | 0.8 ± 0.2 fmol/10 µl | [12] |
| Bed Nucleus of the Stria Terminalis | 2.34 ± 0.25 fmol/µl | [13] |
Note: Values are presented as mean ± SE. Units may vary between studies and may require conversion for direct comparison.
Table 2: Examples of Pharmacological and Physiological Effects on Norepinephrine Release
| Brain Region | Manipulation | Effect on Extracellular NE | Citation |
| Hippocampus | Perfusion with 100 mM K+ | ~700% increase | [12] |
| Frontal Cortex | Administration of NE uptake inhibitors (e.g., maprotiline) | ~300% increase | [12] |
| Cerebral Cortex | Perfusion with Tetrodotoxin | Levels become almost undetectable | [14] |
| Frontal Cortex | Reserpine (5 mg/kg) administration | ~40% decrease | [12] |
| Cerebral Cortex | Treadmill Exercise | Significant increase | [15] |
References
- 1. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 2. news-medical.net [news-medical.net]
- 3. amuzainc.com [amuzainc.com]
- 4. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. | Semantic Scholar [semanticscholar.org]
- 5. eicomusa.com [eicomusa.com]
- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norepinephrine Secretion in the Hypothalamic Paraventricular Nucleus of Rats during Unlimited Access to Self-Administered Nicotine: An In Vivo Microdialysis Study | Journal of Neuroscience [jneurosci.org]
- 8. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis analysis of norepinephrine levels in the paraventricular nucleus in association with food intake at dark onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of norepinephrine in microdialysis samples by microbore column liquid chromatography with fluorescence detection following derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of norepinephrine release from the rat bed nucleus of the stria terminalis: in vivo microdialysis studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. Microdialysis studies on cortical noradrenaline release: basic characteristics, significance of extracellular calcium and massive post-mortem increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Norepinephrine release in the rat frontal cortex under treadmill exercise: a study with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Stable DL-Norepinephrine Tartrate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of DL-Norepinephrine tartrate stock solutions to ensure their stability and efficacy for in vitro and in vivo research applications. Adherence to these guidelines is critical due to the susceptibility of norepinephrine to oxidation.
Introduction
DL-Norepinephrine, a catecholamine, is a crucial neurotransmitter and hormone that mediates a wide range of physiological processes through its interaction with adrenergic receptors. Its instability in solution, primarily due to oxidation, presents a significant challenge for researchers. The catechol moiety of norepinephrine is prone to degradation by light, heat, and oxygen, leading to the formation of inactive byproducts and potentially confounding experimental results.[1] This document outlines methods to prepare stable this compound stock solutions and provides essential data on its solubility and stability under various conditions.
Data Presentation
Solubility of this compound
The solubility of this compound in various solvents is summarized below. For aqueous solutions, the use of an inert gas to purge the solvent is recommended to minimize oxidation.[2]
| Solvent | Approximate Solubility | Reference |
| Water | ~1 mg/mL | [1] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
| DMSO | ~25 mg/mL | [1][2] |
| Dimethyl formamide (DMF) | ~10 mg/mL | [1][2] |
Stability of this compound Solutions
The stability of this compound solutions is highly dependent on storage conditions, including temperature, exposure to light, and the presence of antioxidants.
| Storage Condition | Diluent | Stability | Reference |
| Refrigerated (+2-8°C) | 0.9% NaCl | Up to 1 year | [1] |
| Frozen (-20°C) | 0.9% NaCl | Up to 1 year | [1] |
| Room Temperature (+25±2°C) | 0.9% NaCl | Up to 3 months (in COC vials) | [1] |
| 4°C | Water | Up to 5 days (with antioxidant) | [1] |
| -80°C | In solvent | Up to 6 months | [3] |
| -20°C | In solvent | Up to 1 month | [3] |
| 4°C (protected from light) | D5W or NS | Up to 61 days | [4] |
| Room Temperature (protected from light) | D5W or NS | Up to 24 hours | [4] |
Note: D5W (5% dextrose in water) and NS (normal saline, 0.9% NaCl) are common diluents. D5W can offer some protection against oxidation.[5] Light is a significant factor affecting stability.[4] For optimal stability, an acidic pH (typically between 3.0 and 4.5) is recommended.[5]
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in PBS with Ascorbic Acid
This protocol is suitable for most in vitro cell culture experiments.
Materials:
-
This compound salt (MW: 319.26 g/mol for the anhydrous form, confirm with your supplier's certificate of analysis)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.2
-
L-Ascorbic acid
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filters
-
Vortex mixer
Procedure:
-
Prepare Antioxidant Solution:
-
Prepare a 100 mM stock solution of L-ascorbic acid in sterile water.
-
Filter-sterilize the ascorbic acid solution using a 0.22 µm syringe filter.
-
-
Weigh this compound:
-
On a calibrated analytical balance, carefully weigh out 3.19 mg of this compound for each 1 mL of 10 mM stock solution to be prepared. Perform this in a draft-free environment.
-
-
Dissolve this compound:
-
Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube.
-
Add sterile PBS to the tube to a volume slightly less than the final desired volume.
-
Add the 100 mM L-ascorbic acid stock solution to a final concentration of 100 µM (e.g., add 1 µL of 100 mM ascorbic acid to 1 mL of the final stock solution).
-
Vortex gently until the powder is completely dissolved.[1]
-
Bring the solution to the final volume with sterile PBS.
-
Visually inspect the solution to ensure no undissolved particles remain.
-
-
Sterilization and Storage:
-
Filter the this compound stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protecting tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[3] For short-term use (up to 5 days), store at 4°C.[1] Always protect the solution from light.[1]
-
Protocol 2: Preparation of Working Solutions
Procedure:
-
Thaw and Dilute:
-
Thaw an aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in your cell culture medium.[1]
-
-
Application to Cells:
-
Add the freshly prepared working solution to your cell cultures immediately. Ensure even distribution within the culture vessel.
-
Quality Control
For critical experiments, it is advisable to perform a quality control check on your stock solution to confirm its concentration and purity.[5]
-
Visual Inspection: A fresh, stable norepinephrine solution should be clear and colorless. A brownish or pinkish discoloration indicates oxidation, and the solution should be discarded.[5]
-
Spectrophotometry: The purity of the solution can be assessed by measuring its absorbance spectrum. Norepinephrine has characteristic absorbance peaks.
-
HPLC: High-Performance Liquid Chromatography (HPLC) can be used to accurately determine the concentration and detect the presence of degradation products.[5]
Signaling Pathways and Experimental Workflows
Norepinephrine Signaling Overview
Norepinephrine exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of target cells.[6] There are two main types of adrenergic receptors: alpha (α) and beta (β), each with subtypes.[7]
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 (α1) adrenergic receptors are coupled to Gq proteins.[8] Activation of α1 receptors leads to the activation of phospholipase C (PLC), which in turn increases the intracellular concentrations of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Alpha-2 Adrenergic Receptor Signaling
Alpha-2 (α2) adrenergic receptors are coupled to Gi proteins, which are inhibitory.[9] Activation of α2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] This pathway generally has an inhibitory effect on cellular function.
Beta-Adrenergic Receptor Signaling
Beta (β) adrenergic receptors (β1, β2, and β3) are primarily coupled to Gs proteins, which are stimulatory.[7] Activation of β receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA).[7]
Experimental Workflow for Preparing and Using Norepinephrine Solutions
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
Application Note and Protocol for In Vitro Smooth Muscle Contraction Assay Using DL-Norepinephrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro smooth muscle contraction assay is a fundamental tool in pharmacology and physiology for investigating the effects of various substances on smooth muscle function. This application note provides a detailed protocol for inducing and measuring smooth muscle contraction using DL-Norepinephrine, a catecholamine that acts on adrenergic receptors. This assay is crucial for screening and characterizing compounds that may modulate smooth muscle tone, making it invaluable for drug discovery in areas such as hypertension, asthma, and gastrointestinal disorders.
Norepinephrine primarily induces smooth muscle contraction through its interaction with α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[1][2] Activation of these receptors initiates a signaling cascade involving the Gq heterotrimeric G protein, leading to the activation of phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3] The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK).[4] MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent muscle contraction.[4][5]
This document outlines the necessary materials, step-by-step experimental procedures, and data analysis techniques for performing a robust and reproducible in vitro smooth muscle contraction assay.
Signaling Pathway of Norepinephrine-Induced Smooth Muscle Contraction
References
Application Notes and Protocols for Neuronal Uptake Assay using Radiolabeled Norepinephrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The norepinephrine transporter (NET) is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons. This process terminates the neurotransmitter's signal and is a key target for a variety of therapeutic drugs, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD). The neuronal uptake assay using radiolabeled norepinephrine is a fundamental and widely used in vitro method to characterize the potency and mechanism of action of compounds that interact with the NET.
These application notes provide detailed protocols for performing neuronal norepinephrine uptake assays using both cultured cell lines (human neuroblastoma SK-N-BE(2)C and HEK293 cells stably expressing human NET) and rat brain synaptosomes.
Data Presentation
Table 1: Kinetic Parameters for [³H]-Norepinephrine Uptake
| System | Kₘ (nM) | Vₘₐₓ (fmol/mg protein/min) | Reference |
| SK-N-BE(2)C Cells | 416 ± 53 | 195 ± 13 | [1][2][3] |
| HEK293-hNET Cells | 420 ± 38 | 520 ± 11 | [4] |
| Rat Hypothalamic Synaptosomes | 60 and 900 | Not Specified | [5] |
Table 2: IC₅₀ Values of Standard NET Inhibitors
| Compound | SK-N-BE(2)C Cells (nM) | HEK293-hNET Cells (nM) | Rat Brain Synaptosomes (nM) | Reference |
| Desipramine | 23.1 | 4.2 | 0.1 - 8.97 | [3][6] |
| Atomoxetine | Not Specified | Not Specified | Not Specified | |
| Nisoxetine | Not Specified | Not Specified | 1.9 - 3.4 | [7] |
| GBR12909 | 2,400 | >10,000 | 85.4 | [3] |
| Citalopram | >10,000 | >10,000 | 4,671 | [3] |
| Indatraline | 66.7 | 645 | 13.6 | [3] |
| Methadone | Not Specified | Not Specified | 10,000 | [8] |
Experimental Protocols
Materials and Reagents
-
Radioligand: [³H]-Norepinephrine
-
Cell Lines: SK-N-BE(2)C (ATCC® CRL-2271™) or HEK293 cells stably expressing human NET (HEK-hNET)
-
Animal Tissue: Rat brain (for synaptosome preparation)
-
Buffers and Solutions:
-
Cell Culture Medium (e.g., EMEM/Ham's F12 for SK-N-BE(2)C)
-
Krebs-Ringer-HEPES (KRH) Buffer (see composition below)
-
Homogenizing Buffer for synaptosomes (e.g., 0.32 M Sucrose)
-
Lysis Buffer (e.g., 1% Triton X-100 or 0.1 M NaOH)
-
-
Standard Inhibitors: Desipramine, Atomoxetine, Nisoxetine
-
Scintillation Cocktail
-
Multi-well plates (24- or 96-well)
-
Filtration apparatus and glass fiber filters (for synaptosome assay)
-
Liquid Scintillation Counter
Krebs-Ringer-HEPES (KRH) Buffer Composition:
| Component | Concentration (mM) |
| NaCl | 120 |
| KCl | 3 |
| CaCl₂ | 2 |
| MgCl₂ | 2 |
| HEPES | 10 |
| Glucose | 20 |
| pH | 7.3 - 7.4 |
Protocol 1: Neuronal Uptake Assay in Cultured Cells (SK-N-BE(2)C or HEK-hNET)
-
Cell Culture and Plating:
-
Culture cells in appropriate medium and conditions (37°C, 5% CO₂).
-
Plate cells in 24- or 96-well plates at a density that will result in a near-confluent monolayer on the day of the assay. For SK-N-BE(2)C cells, a density of approximately 200,000 cells/well in a 24-well plate is recommended.[3]
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium.
-
Gently wash the cells once with KRH buffer.
-
Add KRH buffer to each well and pre-incubate for 10-15 minutes at room temperature or 37°C.
-
To determine non-specific uptake, add a high concentration of a standard NET inhibitor (e.g., 5 µM Desipramine) to designated wells.
-
For inhibition assays, add varying concentrations of test compounds to the appropriate wells.
-
Initiate the uptake by adding [³H]-norepinephrine to each well at a final concentration close to the Kₘ value (e.g., ~400 nM for SK-N-BE(2)C cells).[2]
-
Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature or 37°C.
-
Terminate the assay by rapidly aspirating the buffer and washing the cells twice with ice-cold KRH buffer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 1% Triton X-100) and shaking.
-
Transfer the lysate to scintillation vials.
-
-
Quantification:
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)
-
For inhibition assays, plot the percentage of specific uptake against the log concentration of the test compound to determine the IC₅₀ value.
-
Protocol 2: Neuronal Uptake Assay using Rat Brain Synaptosomes
-
Synaptosome Preparation:
-
Euthanize a rat and rapidly dissect the brain region of interest (e.g., hypothalamus or cerebral cortex) on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 15,000-20,000 x g for 20 minutes at 4°C.
-
The resulting pellet contains the crude synaptosomal fraction. Resuspend the pellet in KRH buffer.
-
-
Assay Procedure:
-
The assay procedure is similar to the cell-based assay, with the following modifications:
-
The assay is typically performed in microcentrifuge tubes or 96-well filter plates.
-
After the incubation with [³H]-norepinephrine, the reaction is terminated by rapid vacuum filtration through glass fiber filters to separate the synaptosomes from the buffer.
-
The filters are then washed rapidly with ice-cold KRH buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Data analysis is the same as for the cell-based assay.
-
Mandatory Visualizations
Caption: Norepinephrine Transporter (NET) Signaling Pathway.
Caption: Experimental Workflow for Neuronal Uptake Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of 3-H-noradrenalin uptake in synaptosomes by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preferential uptake of norepinephrine into dopaminergic terminals of a synaptosomal preparation from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methadone inhibits serotonin and norephinephrine uptake into rat brain synaptosomes and synaptic vesicles in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DL-Norepinephrine Tartrate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of DL-Norepinephrine tartrate in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning a pink or brownish color. What is happening?
A1: The discoloration of your norepinephrine solution is a clear indicator of oxidation. The catechol moiety of norepinephrine is highly susceptible to oxidation, which leads to the formation of colored byproducts like noradrenochrome. This process is accelerated by factors such as exposure to light, oxygen, heat, and alkaline pH.[1][2]
Q2: What is the optimal pH for a this compound solution to ensure its stability?
A2: To minimize oxidation and other forms of degradation, this compound solutions should be maintained at an acidic pH. A pH range of 3.0 to 5.0 is generally recommended.[3] Specifically, a pH range between 3.2 and 3.6 has been shown to substantially reduce oxidation and racemization.[4] At pH values above 6.0, oxidation becomes significantly more prevalent.[1][2]
Q3: What are the best practices for storing a stock solution of this compound?
A3: For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][6] When stored at -20°C, the solution is typically stable for up to one month, while at -80°C, it can be stable for up to six months.[5][6] Always protect the solution from light by using amber vials or by wrapping the container in foil.[7][8][9] For short-term use, refrigeration at 4°C is suitable for up to 5 days.[10]
Q4: Should I use an antioxidant in my this compound solution? If so, which one is recommended?
A4: Yes, using an antioxidant is a highly effective way to prevent oxidation. Common antioxidants for catecholamine solutions include sodium metabisulfite and ascorbic acid.[11][12] Ascorbic acid is a potent antioxidant that can prevent the degradation of norepinephrine in solution.[11] However, be aware that ascorbic acid may interfere with certain electrochemical detection methods.[11]
Q5: How does exposure to light and oxygen affect the stability of my norepinephrine solution?
A5: Both light and oxygen are major catalysts for the oxidation of norepinephrine.[2] It is crucial to prepare and store solutions in a manner that minimizes exposure to both. This can be achieved by using deoxygenated solvents, preparing solutions under an inert gas like nitrogen, and storing them in light-resistant containers.[3][4] Studies have shown a significant difference in stability between solutions protected from light and those exposed to it.[7][8][9][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution Discoloration (Pink/Brown) | 1. Oxidation due to exposure to air (oxygen).[2]2. Photo-oxidation from exposure to light.[7][8]3. pH of the solution is too high (alkaline).[1]4. Presence of metal ion contaminants.[14] | 1. Prepare solutions using deoxygenated solvents and consider purging with an inert gas (e.g., nitrogen).2. Store solutions in amber vials or protect them from light with aluminum foil.[7][8]3. Adjust the pH of the solution to an acidic range (pH 3.0-5.0) using an appropriate buffer (e.g., citrate buffer) or dilute acid.[1][3][4]4. Use high-purity water and reagents. Consider adding a chelating agent like EDTA.[1] |
| Loss of Potency/ Inconsistent Experimental Results | 1. Degradation of norepinephrine due to oxidation.2. Repeated freeze-thaw cycles of the stock solution.[5]3. Improper storage temperature. | 1. Add an antioxidant such as ascorbic acid or sodium metabisulfite to the solution.[11][12]2. Aliquot stock solutions into smaller, single-use volumes before freezing.[10]3. Ensure storage at appropriate temperatures (-20°C for up to 1 month, -80°C for up to 6 months).[5][6] |
| Precipitate Formation | 1. Solubility limits exceeded.2. pH-dependent precipitation. | 1. Consult solubility data for the specific solvent being used. Gently warm the solution if appropriate for the protocol.2. Ensure the pH of the solution is within the optimal range for norepinephrine solubility and stability. |
Data on Solution Stability
Table 1: Stability of Norepinephrine Solutions Under Various Storage Conditions
| Concentration | Diluent | Storage Temperature | Container | Protection | Duration of Stability (>90% Initial Concentration) | Reference |
| 64 mg/L | 0.9% NaCl or D5W | 4°C | PVC Bag | Light-protected | Up to 61 days | [7][8][9] |
| 64 mg/L | 0.9% NaCl or D5W | 4°C | PVC Bag | Not light-protected | Up to 39 days | [7][8][9] |
| 0.2 & 0.5 mg/mL | 0.9% NaCl | 5±3°C | PP Syringe & COC Vials | Dark | Up to 1 year | [2] |
| 0.2 & 0.5 mg/mL | 0.9% NaCl | -20±5°C | PP Syringe & COC Vials | Dark | Up to 1 year | [2] |
| 0.2 & 0.5 mg/mL | 0.9% NaCl | 25±2°C | PP Syringe | Dark | Up to 2 months | [2] |
| 0.2 & 0.5 mg/mL | 0.9% NaCl | 25±2°C | COC Vials | Dark | Up to 3 months | [2] |
| 4 µg/mL & 16 µg/mL | D5W or NS | Room Temperature | Not Specified | Ambient Light | At least 7 days | [15] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Solvent Preparation:
-
Use high-purity, sterile water (e.g., HPLC-grade or equivalent).
-
To minimize dissolved oxygen, degas the water by sonicating for at least 15 minutes or by bubbling an inert gas such as nitrogen or argon through it for 20-30 minutes.
-
Prepare a stock solution of an antioxidant, for example, 100 mM L-ascorbic acid in the deoxygenated water.[10]
-
-
Weighing this compound:
-
On a calibrated analytical balance, accurately weigh the required amount of this compound powder. Perform this in a draft-free environment.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile, light-protecting container (e.g., an amber glass vial).
-
Add the deoxygenated solvent containing the antioxidant to the vial to achieve the desired final concentration.
-
Gently vortex or swirl the vial until the powder is completely dissolved. Visually inspect to ensure no particles remain.
-
-
pH Adjustment (Optional but Recommended):
-
Sterilization and Storage:
-
Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protecting tube.[10]
-
Aliquot the solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[10]
-
For long-term storage, store the aliquots at -80°C. For short-term storage, 4°C is adequate.[5][6][10]
-
Visual Guides
Caption: Oxidation pathway of norepinephrine.
Caption: Troubleshooting workflow for discolored solutions.
Caption: Recommended workflow for preparing stable solutions.
References
- 1. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 2. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. EP3110399B1 - Process for producing a stable low concentration, injectable solution of noradrenaline - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 10. benchchem.com [benchchem.com]
- 11. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]
- 13. Stability of norepinephrine solutions in normal saline and 5% dextrose in water. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Stability of norepinephrine infusions prepared in dextrose and normal saline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DL-Norepinephrine Tartrate in PBS
Welcome to the technical support center for the use of DL-Norepinephrine tartrate in your research. This guide provides detailed information to help you overcome common challenges, particularly regarding solubility and stability in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Question | Possible Cause | Recommended Solution |
| Precipitation | Why is my this compound not dissolving or precipitating out of my PBS solution? | pH of PBS: Norepinephrine's solubility is pH-dependent. While it is soluble in PBS at pH 7.2, variations in your PBS preparation can affect this.[1][2] Concentration too high: The intended concentration may exceed the solubility limit in PBS.[1] Low Temperature: Solubility can decrease at lower temperatures.[2] | - Verify the pH of your PBS. For optimal stability, a pH range of 3.6-6.0 is recommended, though this may not be suitable for all experimental conditions.[3] - Ensure your concentration does not exceed the solubility limit of approximately 10 mg/mL in PBS (pH 7.2).[1] If a higher concentration is needed, consider using a different solvent for your stock solution, such as DMSO.[1][4] - Gentle warming and vortexing can aid dissolution. For aqueous solutions, sonication may be necessary.[4] |
| Discoloration (Pink, Brown, or Black) | My norepinephrine solution has changed color. Is it still usable? | Oxidation: The catechol structure of norepinephrine is highly susceptible to oxidation, especially when exposed to light, heat, and oxygen.[5][6] This process is accelerated at alkaline pH.[7] Oxidation leads to the formation of inactive byproducts and a change in color.[5][7] | - It is strongly recommended to prepare fresh solutions for each experiment.[1][5] - To minimize oxidation, prepare the solution in a buffer containing an antioxidant like ascorbic acid or sodium metabisulfite.[5][8] - Protect the solution from light by using amber vials or wrapping the container in foil.[5][9] - Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the norepinephrine to remove dissolved oxygen.[1][7] - Avoid storing aqueous solutions for more than one day.[1] |
| Inconsistent Experimental Results | I am observing high variability in my results when using norepinephrine. What could be the cause? | Degradation of Stock Solution: Norepinephrine solutions, especially in aqueous buffers like PBS, are not stable for long periods.[1] Repeated freeze-thaw cycles of stock solutions can also lead to degradation.[4] Isomerization: At low pH values, norepinephrine can isomerize to the less active S-enantiomer.[7] | - Prepare fresh solutions immediately before use.[1][5] - If a stock solution must be stored, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for longer-term storage.[4][5] Aqueous solutions should not be stored for more than a day.[1] - When preparing stock solutions, consider using DMSO, which offers better stability for long-term storage at low temperatures.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in different solvents?
The solubility of this compound varies depending on the solvent. Here is a summary of approximate solubilities:
| Solvent | Approximate Solubility | Reference |
| PBS (pH 7.2) | ~10 mg/mL | [1][5] |
| Water | 35 mg/mL (with sonication) | [4] |
| DMSO | ~11.67 - 25 mg/mL | [1][4][5] |
| Dimethyl formamide (DMF) | ~10 mg/mL | [1][5] |
Q2: How should I store this compound powder and its solutions?
-
Powder: The crystalline solid should be stored at -20°C and is stable for at least four years.[1]
-
Aqueous Solutions (in PBS): It is not recommended to store aqueous solutions for more than one day.[1] If short-term storage is necessary, protect from light and store at 4°C.[5]
-
Stock Solutions (in DMSO): Aliquot and store at -20°C for up to one month or -80°C for up to six months.[4]
Q3: What is the impact of pH on the stability of norepinephrine?
Norepinephrine is more stable in acidic conditions. As the pH becomes more alkaline, the rate of oxidation increases, leading to discoloration and degradation.[7] For optimal stability, a pH range of 3.6 to 6.0 is recommended for norepinephrine solutions.[3]
Q4: Can I filter-sterilize my norepinephrine solution?
Yes, if you prepare your stock solution in water, it is recommended to filter-sterilize it using a 0.22 µm filter before use in cell culture experiments.[4][5]
Experimental Protocols
Preparation of this compound in PBS for In Vitro Assays
This protocol details the preparation of a norepinephrine solution in PBS, incorporating an antioxidant to enhance stability.
Materials:
-
DL-Norepinephrine bitartrate monohydrate (MW: 337.28 g/mol )
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
L-ascorbic acid
-
Sterile, light-protecting microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Prepare PBS with Antioxidant:
-
Prepare a 100 mM stock solution of L-ascorbic acid in sterile water.
-
Filter-sterilize the ascorbic acid solution using a 0.22 µm syringe filter.
-
Add the sterile ascorbic acid solution to your PBS to a final concentration of 1 mM.
-
-
Weighing this compound:
-
On a calibrated analytical balance, carefully weigh the required amount of DL-Norepinephrine bitartrate powder. For example, for 1 mL of a 10 mM stock solution, you will need 3.37 mg.
-
-
Dissolving this compound:
-
Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube.
-
Add the prepared PBS with ascorbic acid to the tube to achieve the desired final concentration.
-
Vortex the tube gently until the powder is completely dissolved. Visually inspect for any undissolved particles.
-
-
Use and Storage:
-
Use the solution immediately for your experiment for best results.
-
If short-term storage is necessary, protect the solution from light and store it at 4°C for no longer than 24 hours.
-
Visualizations
Caption: Workflow for preparing this compound solution in PBS.
Caption: Simplified pathway of norepinephrine oxidation and degradation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxidation chemistry of (-)-norepinephrine in the presence of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 8. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]
- 9. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Norepinephrine Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common degradation products of norepinephrine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of norepinephrine in experimental settings?
Norepinephrine primarily degrades through two main pathways: enzymatic degradation and oxidation.
-
Enzymatic Degradation: This is the major route of metabolism in biological systems and involves two key enzymes:
-
Monoamine Oxidase (MAO): This enzyme catalyzes the oxidative deamination of norepinephrine.
-
Catechol-O-Methyltransferase (COMT): This enzyme mediates the O-methylation of the catechol ring.
The interplay of these enzymes results in the formation of several key metabolites, with vanillylmandelic acid (VMA) being the ultimate end product.[1] Common enzymatic degradation products and intermediates include:
-
3,4-dihydroxyphenylglycol (DHPG)
-
Normetanephrine (NMN)
-
3-methoxy-4-hydroxyphenylglycol (MHPG)
-
Vanillylmandelic acid (VMA)
-
-
Oxidative Degradation: Norepinephrine is susceptible to oxidation, especially in non-physiological environments or under conditions of oxidative stress. This pathway leads to the formation of:
-
Noradrenochrome: An aminochrome product that can be further converted to other compounds.
-
Quinones: Highly reactive molecules that can contribute to cellular damage.[2][3]
-
Chain breakdown products: Such as 3,4-dihydroxybenzaldehyde, 3,4-dihydroxybenzoic acid, and 3,4-dihydroxymandelic acid, particularly in the presence of reactive oxygen species.[2][4]
-
Q2: What factors can accelerate the degradation of norepinephrine in my experiments?
Several factors can significantly impact the stability of norepinephrine in solution, leading to accelerated degradation:
-
pH: Norepinephrine is more stable in acidic conditions (pH 3-5). Alkaline environments promote oxidation.
-
Temperature: Higher temperatures increase the rate of degradation.
-
Light: Exposure to light, particularly UV light, can induce photo-oxidation.
-
Oxygen: The presence of dissolved oxygen facilitates auto-oxidation of the catechol moiety.
-
Metal Ions: Trace amounts of metal ions can catalyze oxidative degradation.
Q3: How can I minimize norepinephrine degradation in my experimental solutions?
To ensure the integrity of your norepinephrine solutions, consider the following preventative measures:
-
Use an acidic buffer: Prepare solutions in a slightly acidic buffer (pH 3-5).
-
Add antioxidants: The addition of antioxidants like ascorbic acid or sodium metabisulfite can protect norepinephrine from oxidation.
-
Use chelating agents: Including a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.
-
Protect from light: Store solutions in amber vials or wrap containers in foil to prevent light exposure.
-
Deoxygenate solutions: Purging solutions with an inert gas like nitrogen or argon can remove dissolved oxygen.
-
Control temperature: Store stock solutions at low temperatures (-20°C or -80°C) and prepare working solutions fresh for each experiment.
Troubleshooting Guides
Problem: My norepinephrine solution has turned pink/brown.
-
Possible Cause: This color change is a visual indicator of oxidation, likely due to the formation of adrenochrome-type products.
-
Troubleshooting Steps:
-
Discard the solution: Do not use discolored solutions as they contain degradation products that can affect your experimental results.
-
Review preparation and storage: Ensure that your solutions are prepared with antioxidants and chelating agents, protected from light, and stored at the appropriate low temperature.
-
Check the pH: Verify that the pH of your solution is in the acidic range.
-
Problem: I am observing unexpected peaks in my HPLC analysis.
-
Possible Cause: These peaks are likely degradation products of norepinephrine.
-
Troubleshooting Steps:
-
Identify the peaks: If possible, use mass spectrometry or run standards of known degradation products to identify the unexpected peaks.
-
Optimize sample handling: Minimize the time samples are exposed to room temperature and light before analysis. Keep samples on ice or in a cooled autosampler.
-
Implement preventative measures: If degradation is occurring during sample preparation or storage, incorporate the stability-enhancing strategies mentioned in the FAQs (e.g., antioxidants, pH control).
-
Check for mobile phase interactions: Ensure your mobile phase is compatible with norepinephrine and is properly degassed.
-
Problem: I am seeing a loss of biological activity in my cell culture experiments.
-
Possible Cause: Norepinephrine may be degrading in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Make a concentrated stock solution with antioxidants and dilute it into the culture medium immediately before adding it to the cells.
-
Minimize incubation time: If possible, reduce the time that norepinephrine is in the incubator, where conditions (e.g., physiological pH, oxygen) can promote degradation.
-
Consider cellular metabolism: Be aware that cells can metabolize norepinephrine, leading to a decrease in its concentration over time.
-
Data Presentation
The relative abundance of norepinephrine degradation products can vary significantly depending on the experimental system (e.g., in vivo vs. in vitro), the presence of metabolizing enzymes, and the specific conditions. The following table provides a general overview of the major metabolites observed under different conditions.
| Condition | Major Degradation Products | Minor Degradation Products | Primary Degradation Pathway |
| In Vivo (Plasma/Urine) | Vanillylmandelic acid (VMA), 3-methoxy-4-hydroxyphenylglycol (MHPG), Normetanephrine (NMN) | 3,4-dihydroxyphenylglycol (DHPG) | Enzymatic (MAO and COMT) |
| In Vitro (with MAO & COMT) | 3,4-dihydroxyphenylglycol (DHPG), Normetanephrine (NMN), 3-methoxy-4-hydroxyphenylglycol (MHPG) | Vanillylmandelic acid (VMA) | Enzymatic (MAO and COMT) |
| In Vitro (Oxidative Stress) | Noradrenochrome, Quinones, 3,4-dihydroxybenzaldehyde, 3,4-dihydroxybenzoic acid | - | Oxidation |
| Aqueous Solution (no stabilizers) | Noradrenochrome, Quinones | - | Auto-oxidation |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-ECD Analysis of Norepinephrine and Metabolites from Cell Culture Media
-
Sample Collection: Collect the cell culture medium into a microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., 3,4-dihydroxybenzylamine - DHBA) to the sample.
-
Acidification: Add perchloric acid to the sample to a final concentration of 0.1 M to precipitate proteins and stabilize the catecholamines.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
Injection: The filtered sample is now ready for injection into the HPLC-ECD system.
Protocol 2: HPLC-ECD Method for the Quantification of Norepinephrine and its Metabolites
-
HPLC System: A standard HPLC system with a refrigerated autosampler and an electrochemical detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed solution of:
-
75 mM sodium dihydrogen phosphate
-
1.7 mM 1-octanesulfonic acid sodium salt
-
25 µM EDTA
-
10% acetonitrile
-
Adjust pH to 3.0 with phosphoric acid.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Electrochemical Detector: Glassy carbon working electrode, Ag/AgCl reference electrode. Set the potential to +0.75 V.
-
Quantification: Create a standard curve with known concentrations of norepinephrine and its metabolites. The concentration in the samples is determined by comparing their peak areas to the standard curve.
Mandatory Visualizations
Caption: Norepinephrine degradation pathways.
Caption: Experimental workflow for norepinephrine analysis.
References
- 1. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation chemistry of (-)-norepinephrine in the presence of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation chemistry of norepinephrine: partitioning of the O-quinone between competing cyclization and chain breakdown pathways and their roles in melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing DL-Norepinephrine Tartrate for Long-Term Infusion
Welcome to the technical support center for DL-Norepinephrine Tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of norepinephrine solutions for long-term infusion experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and use of norepinephrine solutions.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of norepinephrine solutions in a research setting.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution Discoloration (Pink, Red, or Brown) | Oxidation and degradation of the norepinephrine molecule. This process is accelerated by exposure to light, oxygen, elevated temperatures, and alkaline pH (above 6.0).[1] | Discard the discolored solution as it is no longer stable and its use could lead to inaccurate experimental results.[1] To prevent this, always protect norepinephrine solutions from light, store them at the recommended temperature, and prepare fresh solutions when possible.[1] |
| Precipitate Formation | Can occur from repeated freeze-thaw cycles or storage at an inappropriate pH, leading to insoluble degradation products.[1] May also indicate incompatibility with the diluent or storage container. | Do not use a solution with a visible precipitate.[1] Solutions should be clear and colorless. Prepare fresh solutions and avoid repeated freeze-thaw cycles. Ensure the final solution's pH is within the stable range (optimally pH 3.0-4.5).[1] |
| Inconsistent Experimental Results | Degradation of norepinephrine leading to a lower effective concentration. The stability of norepinephrine is highly sensitive to storage conditions.[1] | Always use freshly prepared or properly stored norepinephrine solutions. For critical experiments, perform a quality control check of your stock solution to confirm its concentration and purity. Consider preparing single-use aliquots to avoid repeated handling of the main stock.[1] |
| Rapid Loss of Potency in Physiological Buffers | Norepinephrine is more labile in oxygenated physiological salt solutions at 37°C and a pH of 7.4.[2] Continuous gassing with high oxygen tension can accelerate chemical degradation.[2] | For isolated tissue bath experiments, consider the inclusion of stabilizing agents like EDTA to prevent catalytic auto-oxidation by heavy metal ions, or ascorbic acid.[2] However, be aware that these agents may modify the biological response.[2] |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the recommended diluent for preparing this compound solutions for infusion?
A1: 5% dextrose in water (D5W) is often recommended as the dextrose provides some protection against oxidation.[3] Dilutions in 0.9% sodium chloride (normal saline, NS) are also common and have shown good stability.[4][5][6] Some sources suggest that dilution with sodium chloride 0.9% alone is not recommended due to more rapid oxidation compared to dextrose-containing solutions.[7][8]
Q2: What is the optimal pH for a norepinephrine solution to ensure stability?
A2: The optimal pH for norepinephrine stability is in the acidic range, typically between 3.0 and 4.5.[1] Norepinephrine bitartrate is stable at a pH of 3.6 to 6 in dextrose 5%.[3] The rate of degradation increases as the pH becomes more alkaline.[1][3]
Storage and Stability
Q3: What are the ideal storage conditions for long-term stability of diluted norepinephrine solutions?
A3: For long-term stability (months to a year), diluted norepinephrine solutions should be stored at refrigerated (2-8°C) or frozen (-20°C) temperatures and protected from light.[9][10][11] Ready-to-use solutions of 0.2 and 0.5 mg/mL norepinephrine have been shown to be stable for up to a year under these conditions.[9][10][11]
Q4: How long is a diluted norepinephrine solution stable at room temperature?
A4: The stability at room temperature is significantly shorter. Norepinephrine solutions at concentrations of 4 µg/mL and 16 µg/mL in D5W or NS are chemically stable for at least seven days at room temperature under ambient light.[4] Highly concentrated solutions (0.50 and 1.16 mg/mL) in D5W retained more than 95% of their initial concentration after 48 hours at 20-25°C.[12][13] However, for longer-term storage, refrigeration or freezing is necessary.[9][11]
Q5: How does light exposure affect the stability of norepinephrine solutions?
A5: Light exposure significantly accelerates the degradation of norepinephrine.[5][6] Solutions protected from light are stable for longer periods. For example, a 64 mg/L solution in PVC bags at 4°C is stable for up to 61 days when protected from light, but only for 39 days when exposed to light.[5][6] Therefore, it is crucial to protect norepinephrine solutions from light during storage and administration.
Stabilizing Agents
Q6: Should I use an antioxidant to stabilize my norepinephrine solution?
A6: Commercially available norepinephrine solutions often contain an antioxidant like sodium metabisulfite to prevent oxidative degradation.[14] For laboratory preparations, the addition of antioxidants such as ascorbic acid or the chelating agent EDTA has been used to improve stability in physiological buffers.[2] However, some studies have found that certain formulations with antioxidants, particularly ascorbic acid, had decreased stability.[15] There are also antioxidant-free formulations available that have improved stability.[15] The necessity of an added antioxidant depends on the experimental conditions, duration, and the specific formulation.
Quantitative Stability Data
The following tables summarize the stability of norepinephrine under different conditions based on published studies.
Table 1: Stability of Norepinephrine Solutions at Different Temperatures and Light Conditions
| Concentration | Diluent | Container | Storage Temperature | Light Condition | Stability Duration (>90% initial concentration) | Reference |
| 64 mg/L | D5W or NS | PVC Bag | 4°C | Protected | Up to 61 days | [5][6][16] |
| 64 mg/L | D5W or NS | PVC Bag | 4°C | Exposed | Up to 39 days | [5][6][16] |
| 4 µg/mL & 16 µg/mL | D5W or NS | Not Specified | Room Temperature | Ambient | At least 7 days | [4] |
| 0.2 & 0.5 mg/mL | Not Specified | Polypropylene Syringes or Cyclic Olefin Copolymer Vials | 2-8°C or -20°C | Dark | 1 year | [9][10][11] |
| 0.2 & 0.5 mg/mL | Not Specified | Polypropylene Syringes or Cyclic Olefin Copolymer Vials | 25°C | Dark | 2-3 months | [11] |
Table 2: Effect of pH on Norepinephrine Stability
| Concentration | Diluent | pH | Temperature | Time to 5% Loss | Reference |
| 5 mg/L | D5W | 6.5 | Not Specified | 6 hours | [3] |
| 5 mg/L | D5W | 7.5 | Not Specified | 4 hours | [3] |
Experimental Protocols
Protocol 1: Preparation and Stability Testing of a Diluted Norepinephrine Infusion Solution
This protocol is a generalized procedure based on methodologies from published stability studies.[4][6][10]
1. Materials:
-
DL-Norepinephrine bitartrate powder or concentrated stock solution.
-
Diluent: 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride (NS).
-
Sterile containers (e.g., polypropylene syringes, PVC bags, or glass vials).
-
pH meter.
-
High-Performance Liquid Chromatography (HPLC) system with a UV or electrochemical detector.
-
Storage chambers at controlled temperatures (e.g., 4°C, 25°C) and controlled light conditions.
2. Procedure:
-
Solution Preparation: Aseptically prepare the norepinephrine solution to the desired concentration (e.g., 16 µg/mL) by diluting the stock solution with the chosen diluent. Prepare multiple independent samples for each condition to be tested.
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot from each sample for analysis. Measure the pH and determine the initial norepinephrine concentration using a validated, stability-indicating HPLC method.
-
Storage: Store the prepared solutions under the desired experimental conditions (e.g., 4°C protected from light, 25°C exposed to light).
-
Sampling at Time Points: At predetermined time intervals (e.g., 24, 48, 72 hours, and weekly thereafter), withdraw aliquots from each sample for analysis.
-
Analysis: At each time point, visually inspect the solutions for any color change or precipitation. Measure the pH and quantify the norepinephrine concentration using the HPLC method.
-
Data Analysis: Calculate the percentage of the initial norepinephrine concentration remaining at each time point. The stability is typically defined as the time at which the concentration falls below 90% of the initial concentration.
Visualizations
Norepinephrine Degradation Pathway
The primary degradation pathway for norepinephrine is oxidation, which is accelerated by factors such as light, heat, and alkaline pH.
Caption: Oxidative degradation pathway of norepinephrine.
Experimental Workflow for Stability Study
The following diagram illustrates a typical workflow for conducting a stability study of a norepinephrine solution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Stability of norepinephrine infusions prepared in dextrose and normal saline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 6. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noradrenaline (norepinephrine) 4 mg/4 mL injection - SA Neonatal Medication Guideline | SA Health [sahealth.sa.gov.au]
- 8. drugs.com [drugs.com]
- 9. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejhp.bmj.com [ejhp.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 16. Stability of norepinephrine solutions in normal saline and 5% dextrose in water. | Semantic Scholar [semanticscholar.org]
troubleshooting inconsistent results with DL-Norepinephrine tartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Norepinephrine tartrate. Our aim is to help you address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
A1: Inconsistent results with this compound can stem from several factors, primarily related to its stability and handling. The catechol structure in norepinephrine is highly susceptible to oxidation, which can be accelerated by exposure to light, heat, and oxygen, leading to the formation of inactive byproducts.[1] Key areas to investigate include:
-
Compound Stability: Degradation of norepinephrine due to improper storage or handling.
-
Solution Preparation: Errors in weighing, dilution, or the use of inappropriate solvents.
-
Experimental Conditions: Variations in pH, temperature, or exposure to light during the experiment.
-
Biological Variability: Differences in cell lines, animal models, or tissue preparations.
Q2: What is the correct way to prepare and store this compound solutions?
A2: Proper preparation and storage are critical for maintaining the bioactivity of this compound.
-
Stock Solution Preparation: Whenever possible, prepare stock solutions fresh for each experiment.[1] If you must store them, aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
-
Solvents and Antioxidants: this compound is soluble in water, DMSO, and PBS.[1][2][4] Due to its susceptibility to oxidation, the use of an antioxidant like ascorbic acid or sodium metabisulfite in your solvent is highly recommended to preserve its biological activity.[1][5]
-
Storage Conditions: Store stock solutions at -20°C or -80°C and protect them from light.[2][3] At -20°C, solutions are generally stable for up to one month, while at -80°C, they can be stable for up to six months.[2][3] Aqueous solutions should not be stored for more than one day.[4]
Q3: How does pH affect the stability of norepinephrine solutions?
A3: The pH of the solution is a primary determinant of norepinephrine's stability. Norepinephrine bitartrate is most stable in acidic conditions, typically between pH 3.6 and 6.[6] As the pH increases above 6, the rate of degradation significantly increases.[6] Therefore, it is crucial to consider the pH of your buffers and cell culture media when preparing working solutions.
Q4: What is the difference between this compound and L-Norepinephrine bitartrate? Should I be concerned about which form I am using?
A4: DL-Norepinephrine is a racemic mixture, meaning it contains both the D- and L-isomers of norepinephrine. The L-isomer, L-Norepinephrine (also known as Levarterenol), is the biologically active form that acts as a neurotransmitter and hormone.[4][7] The D-isomer has significantly less biological activity. When using this compound, be aware that only about half of the compound is the active L-isomer. This is a critical consideration for accurate dosing and interpretation of results. In contrast, L-Norepinephrine bitartrate contains only the active L-isomer.[8]
Furthermore, different formulations exist, such as tartrate and bitartrate, which may also include a monohydrate.[9] While these salt forms are generally considered equivalent in terms of vasopressor potency, it's important to note that 2 mg of norepinephrine bitartrate/tartrate is equivalent to 1 mg of norepinephrine base.[9] Always check the certificate of analysis for your specific product to ensure accurate concentration calculations.
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity
If you observe a diminished or absent response to this compound in your experiments, consult the following troubleshooting table.
| Potential Cause | Recommended Action |
| Degradation of Norepinephrine | Prepare fresh solutions for each experiment.[1] Ensure proper storage of stock solutions at -20°C or -80°C, protected from light.[2][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][3] |
| Oxidation | Add an antioxidant such as ascorbic acid or sodium metabisulfite to your solutions.[1][5] Use deoxygenated solvents where possible. |
| Incorrect pH | Check the pH of your experimental buffer or media. Norepinephrine is more stable in acidic conditions (pH 3.6-6).[6] |
| Incorrect Isomer Usage | Confirm whether you are using the DL-racemic mixture or the active L-isomer. Adjust concentrations accordingly, as the D-isomer in the DL-mixture is largely inactive.[7] |
| Cell/Tissue Health | Ensure your cells or tissues are healthy and responsive. Use positive controls to validate the experimental system. |
Issue 2: High Variability Between Replicates
High variability can obscure real effects. The following table provides guidance on how to minimize it.
| Potential Cause | Recommended Action |
| Inconsistent Solution Preparation | Use a calibrated analytical balance for weighing the compound.[1] Ensure complete dissolution of the powder.[1] |
| Pipetting Errors | Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accurate and consistent volumes. |
| Uneven Exposure to Compound | Ensure even distribution of the norepinephrine working solution within your culture vessels or experimental chambers.[1] |
| Fluctuations in Experimental Conditions | Maintain consistent temperature, pH, and light exposure across all replicates. |
| Biological Variation | Use cells of a similar passage number. For animal studies, use age- and weight-matched animals. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution for In Vitro Cellular Assays
This protocol provides a standardized method for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or PBS (pH 7.2)
-
L-ascorbic acid (optional, but recommended)
-
0.22 µm syringe filter
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Prepare Solvent with Antioxidant (Recommended):
-
Prepare a 100 mM stock solution of L-ascorbic acid in sterile water or PBS.
-
Filter sterilize the ascorbic acid solution using a 0.22 µm syringe filter.
-
Add the sterile ascorbic acid solution to your primary solvent (water or PBS) to a final concentration of 0.1 mM.
-
-
Weighing this compound:
-
On a calibrated analytical balance, carefully weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need the appropriate mass based on the molecular weight provided on your product's certificate of analysis.
-
-
Dissolving this compound:
-
Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube.
-
Add the prepared solvent (with antioxidant) to the tube to achieve the final desired concentration of 10 mM.
-
Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration for your experiment.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference(s) |
| H₂O | 35 mg/mL | [2] |
| DMSO | 11.67 mg/mL | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
Note: Ultrasonic treatment may be needed to achieve these solubilities.[2]
Table 2: Stability of Norepinephrine Solutions
| Storage Condition | Diluent | Stability | Reference(s) |
| -80°C | Stock Solution | Up to 6 months | [2][3] |
| -20°C | Stock Solution | Up to 1 month | [2][3] |
| Refrigerated (+5±3°C) | 0.9% NaCl | Up to 1 year | [1][10] |
| Frozen (-20±5°C) | 0.9% NaCl | Up to 1 year | [1][10] |
| Room Temperature (+25±2°C) | 0.9% NaCl | Up to 3 months (in COC vials) | [1] |
| 4°C | Water | Up to 5 days (with antioxidant) | [1] |
Visualizations
Norepinephrine Signaling Pathway
Caption: Norepinephrine signaling through adrenergic receptors.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Effects of dl-norephedrine and its enantiomers on norepinephrine uptake and release in isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. julianklug.com [julianklug.com]
- 10. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on DL-Norepinephrine tartrate stability and activity
Welcome to the technical support center for DL-Norepinephrine Tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and activity of this compound, with a specific focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound solutions?
A1: this compound is most stable in acidic conditions. The ideal pH range for maintaining its stability is between 3 and 4.5.[1][2] The commercial sterile aqueous solution of norepinephrine bitartrate has a pH of 3 to 4.5.[1] As the pH increases above 6, the rate of degradation, primarily through oxidation, significantly increases.[2]
Q2: How does pH affect the biological activity of norepinephrine?
A2: The biological activity of norepinephrine is pH-dependent. Acidic conditions, or acidosis, can reduce its metabolic and vasoconstrictive effects.[3][4] For instance, a decrease in arterial pH to 7.0 has been shown to inhibit norepinephrine-induced lipolysis and calorigenesis.[3] Conversely, an increase in pH to 7.55 can enhance its metabolic effects, though it may also lead to arrhythmias.[3] The uptake of norepinephrine by synaptosomes, a key step in its neural activity, is also influenced by pH, with maximal uptake observed around pH 8.2.[5]
Q3: My norepinephrine solution has turned pinkish or brown. What does this indicate and can I still use it?
A3: A pinkish or darker discoloration indicates the degradation of norepinephrine, primarily through oxidation, leading to the formation of products like noradrenochrome.[6] It is strongly advised not to use any solution that is discolored or contains a precipitate.[1] The oxidative degradation process is accelerated by exposure to light, air, and alkaline pH.[2][6]
Q4: What are the recommended diluents and storage conditions for preparing norepinephrine solutions for experiments?
A4: For intravenous administration, it is recommended to dilute norepinephrine bitartrate in solutions containing 5% dextrose, such as 5% Dextrose Injection, USP, or Sodium Chloride Injection with 5% dextrose.[1] Dextrose helps to reduce the loss of potency due to oxidation.[1] Administration in saline solution alone is generally not recommended, although some studies have shown stability in normal saline when protected from light.[7][8][9] Diluted solutions should be stored protected from light.[1][7] For short-term storage (up to 24 hours), diluted solutions can be kept at room temperature (20°C to 25°C).[1] For longer-term storage, refrigeration at 4°C is recommended.[6][7]
Q5: How does exposure to light affect the stability of norepinephrine solutions?
A5: Exposure to light significantly accelerates the degradation of norepinephrine solutions.[7][10] Solutions protected from light are stable for a much longer duration. One study demonstrated that norepinephrine solutions (64 mg/L) protected from light can be stored for up to 61 days at 4°C, while those not protected from light retained only 90% of their initial concentration after 39 days under the same conditions.[7][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of norepinephrine potency in solution. | High pH of the solution. Catecholamines like norepinephrine are susceptible to oxidation, which is catalyzed by alkaline conditions (pH > 6).[2][6] | Ensure the pH of the solution is within the optimal acidic range (pH 3-4.5). Use a suitable buffer system to maintain the pH. |
| Exposure to light and/or oxygen. | Prepare and store solutions in light-protected containers (e.g., amber vials or by wrapping containers in foil).[7] To minimize oxidation, consider purging the solution and the headspace of the container with an inert gas like nitrogen.[1] | |
| Presence of metal ions. | Heavy metal ions can catalyze the oxidation of norepinephrine.[6] Use high-purity water and reagents. If feasible, consider adding a chelating agent like EDTA, though its impact on the specific experiment should be evaluated. | |
| Inconsistent or reduced biological activity in cell-based assays. | pH of the culture medium. The physiological activity of norepinephrine can be inhibited by acidic conditions.[3][4] | Ensure the pH of the cell culture medium is within the optimal physiological range for the cells and the intended biological response. Be aware that cellular metabolism can alter the local pH. |
| Degradation of norepinephrine in the experimental setup. | Prepare fresh solutions of norepinephrine for each experiment. If the experiment is lengthy, consider the stability of norepinephrine under the specific experimental conditions (temperature, pH, light exposure). | |
| Precipitate formation in the norepinephrine solution. | Incompatibility with other components in the solution. | Do not use solutions with precipitates.[1] Review the compatibility of all components in your formulation. Norepinephrine can be incompatible with alkaline solutions and oxidizing agents.[1] |
| Variability in results between experimental batches. | Inconsistent preparation of norepinephrine solutions. | Standardize the protocol for solution preparation, including the source and purity of reagents, the final pH, and storage conditions. |
| Use of degraded stock solutions. | Always check the appearance of the stock solution before use. Discard any discolored or precipitated solutions. Perform regular quality control checks on stock solutions. |
Quantitative Data on pH-Dependent Stability
The stability of this compound is highly dependent on pH, temperature, and exposure to light. The following tables summarize quantitative data from various studies.
Table 1: Effect of pH on Norepinephrine Degradation
| pH | Temperature (°C) | Conditions | Observation | Reference |
| 1.977 | 80 | Heat and acid | ~80% of initial concentration remained after 142 hours. | [7] |
| 3.6 - 6 | Not Specified | In 5% Dextrose | Stable. | [2] |
| 6.5 | Not Specified | In 5% Dextrose | 5% loss in 6 hours. | [2] |
| 7.5 | Not Specified | In 5% Dextrose | 5% loss in 4 hours. | [2] |
| 8.264 | 80 | Heat and base | <1% of initial concentration remained after 37 minutes (Half-life of 5.5 minutes). | [7] |
Table 2: Long-Term Stability of Norepinephrine Solutions at Different Temperatures
| Concentration | Storage Temperature (°C) | Container | Stability Period | Reference |
| 0.2 mg/mL & 0.5 mg/mL | -20 ± 5 | Polypropylene syringes & COC vials | Stable for 365 days. | [6][11] |
| 0.2 mg/mL & 0.5 mg/mL | 5 ± 3 | Polypropylene syringes & COC vials | Stable for 365 days. | [6][11] |
| 0.2 mg/mL | 25 ± 2 | 50 mL Polypropylene syringes | Stable until day 150. | [6][11] |
| 0.5 mg/mL | 25 ± 2 | COC vials | Stability maintained. | [6][11] |
| 64 mg/L | 4 | PVC bags (protected from light) | Stable for up to 61 days. | [7][10] |
| 64 mg/L | 4 | PVC bags (not protected from light) | 90% of initial concentration retained after 39 days. | [7][10] |
*COC: Cyclic Olefin Copolymer; PVC: Polyvinyl Chloride
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for a stability-indicating HPLC method to quantify norepinephrine and its degradation products. Specific parameters may need optimization based on the available instrumentation and specific sample matrix.
Objective: To determine the concentration of norepinephrine in a solution and to separate it from its degradation products.
Materials:
-
HPLC system with a UV or electrochemical detector
-
C18 analytical column
-
Norepinephrine bitartrate reference standard
-
Mobile phase components (e.g., sodium 1-octanesulfonate, methanol, citric acid, disodium phosphate)
-
High-purity water
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation studies
Methodology:
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For example, a mixture of 0.03 M citric acid and 0.015 M Na2HPO4 buffer (pH 5.5) containing sodium octane-sulfonate (0.7 g/L) and methanol (90:10 v/v).[12]
-
Standard Solution Preparation: Prepare a stock solution of norepinephrine bitartrate of known concentration in the mobile phase or a suitable diluent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the calibration standards.
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 199 nm or 280 nm) or electrochemical detection.[13]
-
Injection Volume: Typically 10-20 µL.
-
-
Forced Degradation Study (for method validation): To ensure the method is stability-indicating, intentionally degrade a norepinephrine solution.[14]
-
Acid Degradation: Add 1 M HCl to a norepinephrine solution and heat (e.g., at 90°C for 1 hour).[14]
-
Base Degradation: Add 1 M NaOH to a norepinephrine solution and heat (e.g., at 90°C for 1 hour).[14]
-
Oxidative Degradation: Add a small amount of hydrogen peroxide to a norepinephrine solution.
-
Photodegradation: Expose a norepinephrine solution to intense light.
-
Analyze the degraded samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent norepinephrine peak.
-
Protocol 2: In Vitro Assessment of Norepinephrine Activity (Aortic Ring Assay)
This protocol describes a classic experiment to assess the vasoconstrictor activity of norepinephrine.
Objective: To measure the contractile response of isolated arterial smooth muscle to norepinephrine at different pH values.
Materials:
-
Isolated tissue bath system with force transducers
-
Krebs-Henseleit solution or similar physiological salt solution
-
Norepinephrine bitartrate
-
Experimental animal (e.g., rat)
-
Carbogen gas (95% O2, 5% CO2)
-
pH meter and necessary reagents for pH adjustment (e.g., HCl, NaHCO3)
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved protocols.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adherent connective tissue and cut it into rings of approximately 2-3 mm in width.
-
-
Mounting the Tissue:
-
Mount the aortic rings in the isolated tissue baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to force transducers to record isometric tension.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g).
-
During equilibration, replace the bath solution every 15-20 minutes.
-
-
pH Adjustment:
-
Prepare separate reservoirs of Krebs-Henseleit solution with different pH values (e.g., by altering the bicarbonate concentration or bubbling with different CO2 concentrations to simulate metabolic and respiratory acidosis/alkalosis).
-
-
Experimental Protocol:
-
After equilibration, replace the normal Krebs-Henseleit solution with the solution of the desired pH and allow the tissue to stabilize.
-
Construct a cumulative concentration-response curve to norepinephrine by adding increasing concentrations of norepinephrine to the bath in a stepwise manner.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissues with the corresponding pH-adjusted Krebs-Henseleit solution to return to baseline tension.
-
Repeat the concentration-response curve at different pH values.
-
-
Data Analysis:
-
Measure the peak contractile force at each norepinephrine concentration.
-
Plot the concentration-response curves and determine parameters such as the maximum contraction (Emax) and the concentration required to produce 50% of the maximal response (EC50).
-
Compare these parameters across the different pH conditions to assess the impact of pH on norepinephrine's vasoconstrictor activity.
-
Visualizations
Caption: Factors influencing the oxidative degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical relationship between pH and the biological activity of norepinephrine.
References
- 1. drugs.com [drugs.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of pH changes and charge characteristics in the uptake of norepinephrine by synaptosomes of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejhp.bmj.com [ejhp.bmj.com]
- 7. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norepinephrine bitartrate | CHEO ED Outreach [outreach.cheo.on.ca]
- 9. globalrph.com [globalrph.com]
- 10. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 11. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
minimizing off-target effects of high concentrations of norepinephrine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with norepinephrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects, particularly when using high concentrations of norepinephrine in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with norepinephrine.
Issue 1: Inconsistent or Unexpected Cellular Responses
-
Question: My cell-based assay is showing variable or unexpected results with high concentrations of norepinephrine. What could be the cause?
-
Answer: High concentrations of norepinephrine can lead to the activation of lower-affinity adrenergic receptor subtypes, as well as non-adrenergic receptors, resulting in off-target effects. Consider the following troubleshooting steps:
-
Receptor Expression Profile: Confirm the expression profile of adrenergic receptor subtypes in your cell line. mRNA levels do not always correlate with functional protein levels, making techniques like radioligand binding assays the gold standard for quantifying receptor densities.
-
Dose-Response Curve: Perform a full dose-response curve to identify the optimal concentration range for activating your target receptor without engaging off-target receptors.
-
Selective Antagonists: Use selective antagonists for non-target adrenergic receptor subtypes to block their activation and isolate the effects of your target receptor.
-
pH and Temperature: Be aware that the affinity of norepinephrine for its receptors can be influenced by experimental conditions such as pH and temperature. Ensure these are consistent across experiments.
-
Issue 2: Poor Reproducibility in Binding Assays
-
Question: I am observing high non-specific binding or poor reproducibility in my radioligand binding assays for norepinephrine. How can I improve this?
-
Answer: Radioligand binding assays are crucial for determining the affinity and selectivity of norepinephrine. To improve reproducibility:
-
Optimize Membrane Preparation: Ensure your cell membrane preparations are of high quality and consistent protein concentration.
-
Define Non-Specific Binding: Use a high concentration of a suitable unlabeled competitor (e.g., phentolamine for α-receptors, propranolol for β-receptors) to accurately determine non-specific binding.
-
Equilibration Time: Ensure your incubation time is sufficient to reach equilibrium. This can be determined through kinetic association and dissociation experiments.
-
Washing Steps: Optimize the number and duration of washing steps to effectively remove unbound radioligand without causing significant dissociation of the bound ligand.
-
Issue 3: Off-Target Cardiovascular Effects in In Vivo Models
-
Question: In my in vivo experiments, high-dose norepinephrine is causing significant cardiovascular side effects like arrhythmias and excessive vasoconstriction. How can I mitigate these?
-
Answer: High concentrations of norepinephrine can lead to adverse cardiovascular events due to the strong activation of α1 and β1 adrenergic receptors.
-
Selective Agonists/Antagonists: Consider using more selective agonists for your target receptor if available. Alternatively, co-administer selective antagonists for receptors mediating the undesirable effects (e.g., a β1-selective antagonist to reduce tachycardia).
-
Local vs. Systemic Administration: If your experiment allows, consider local administration of norepinephrine to the target tissue to minimize systemic exposure and off-target cardiovascular effects.
-
Hemodynamic Monitoring: Continuously monitor key hemodynamic parameters (e.g., blood pressure, heart rate, ECG) to titrate the norepinephrine dose to the desired effect while minimizing adverse events.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of high concentrations of norepinephrine?
A1: At high concentrations, norepinephrine can lose its selectivity and activate a broader range of adrenergic and even non-adrenergic receptors. Key off-target effects include:
-
Activation of low-affinity β2-adrenergic receptors: While norepinephrine has a roughly tenfold higher affinity for β1- over β2-adrenergic receptors, high concentrations can lead to β2-receptor activation.
-
Excessive α1-adrenergic receptor stimulation: This can cause severe vasoconstriction, leading to tissue ischemia (reduced blood flow) and potentially necrosis (tissue death) in peripheral tissues.
-
Cardiac arrhythmias: Intense stimulation of β1-adrenergic receptors in the heart can lead to irregular heartbeats.
-
Platelet activation: Norepinephrine can bind to α2A-adrenergic receptors on platelets, potentially promoting microthrombosis.
-
Activation of Dopamine Receptors: Norepinephrine has been shown to act as a potent agonist for all D2-like dopamine receptor subtypes.
Q2: How can I determine the receptor selectivity of norepinephrine in my experimental system?
A2: Competition binding assays are a standard method to determine the selectivity of norepinephrine for different adrenergic receptor subtypes. This involves using a radiolabeled ligand that binds to the receptor of interest and measuring how effectively unlabeled norepinephrine competes for binding. By comparing the inhibition constant (Ki) values for different receptor subtypes, you can quantify its selectivity.
Q3: What are the typical binding affinities (Ki) and functional potencies (EC50) of norepinephrine for different adrenergic receptors?
A3: The following tables summarize the approximate binding affinities and functional potencies of norepinephrine for human adrenergic receptor subtypes. Note that these values can vary depending on the specific cell line, tissue, and experimental conditions used.
Data Presentation
Table 1: Norepinephrine Binding Affinities (Ki) at Adrenergic Receptors
| Receptor Subtype | Ki (nM) | | :---
identifying and mitigating vehicle effects in norepinephrine studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with norepinephrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential vehicle-related effects in your experiments, ensuring the accuracy and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: My vehicle control group (e.g., saline, DMSO, cyclodextrin) is showing an unexpected physiological response. What could be the cause?
A1: An unexpected response in a vehicle control group is a critical observation that suggests the vehicle itself is not inert under your experimental conditions. Common causes include:
-
Direct Pharmacological Activity: Some vehicles have inherent biological activity. For example, Dimethyl Sulfoxide (DMSO) is known to cause vasodilation, inhibit vascular smooth muscle cell proliferation, and can act as a hydroxyl radical scavenger.[1][2][3] Even at low concentrations, DMSO can have heterogeneous effects on cell signaling pathways.[4][5][6]
-
Osmolarity Effects: The osmolarity of the vehicle solution can differ significantly from physiological fluids, leading to osmotic effects that can alter cell volume, ion channel function, and consequently, physiological responses.
-
Purity and Contaminants: Impurities or degradation products within the vehicle solution can have off-target effects.
-
Interaction with Experimental System: The vehicle may interact with components of your experimental setup, such as tubing or plates, leading to the leaching of bioactive substances.
It is crucial to thoroughly characterize the effects of the vehicle alone in your specific experimental model.
Q2: What is the best vehicle for dissolving norepinephrine for my study?
A2: The ideal vehicle is one that effectively dissolves norepinephrine while having minimal to no biological effect in your experimental model.
-
Aqueous Solutions: For many applications, sterile saline (0.9% sodium chloride) or dextrose solutions are preferred due to their physiological compatibility.[7][8]
-
Co-solvents (e.g., DMSO): For compounds with poor water solubility, co-solvents like DMSO may be necessary. However, it's critical to use the lowest possible concentration, as DMSO can antagonize the contractile response to norepinephrine.[1] One study found that 75% DMSO was a suitable vehicle for central injections of norepinephrine in a feeding study, as it did not alter the response compared to artificial cerebrospinal fluid.
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HPβCD), are used to increase the solubility of hydrophobic drugs. Studies have shown that HPβCD as a vehicle may have a minimal direct impact on cardiovascular parameters like heart rate and blood pressure in rats at certain concentrations.[9][10] However, other research indicates potential effects on renal hemodynamics and lipid profiles, so validation is essential.[11][12]
The best practice is to always conduct pilot studies to determine the highest concentration of a vehicle that does not produce a significant effect on the baseline parameters you are measuring.
Q3: I'm using ascorbic acid to prevent norepinephrine oxidation. Can it affect my results?
A3: Yes, ascorbic acid is not an inert antioxidant in the context of norepinephrine studies. While it effectively prevents the degradation of catecholamines, it can also directly influence the biological system in several ways:
-
Enhanced Norepinephrine Synthesis: Ascorbic acid is a cofactor for dopamine β-hydroxylase, the enzyme that converts dopamine to norepinephrine. Supplementing with ascorbic acid can increase norepinephrine synthesis in neuronal cells.[13][14][15][16]
-
Potentiation of Effects: By preventing the oxidation of norepinephrine in the stock solution and in the experimental system, ascorbic acid ensures a higher effective concentration of the active compound, which can potentiate its effects.
-
Direct Cellular Effects: Ascorbic acid can influence the differentiation state of vascular smooth muscle cells, which could be a confounding factor in studies examining vascular remodeling or function.
Therefore, if you use ascorbic acid in your norepinephrine solution, your vehicle control must contain the same concentration of ascorbic acid to account for these potential effects.
Q4: My in vitro results with norepinephrine are not consistent. Could the vehicle be the problem?
A4: Inconsistent results can certainly be due to vehicle-related issues. In an in vitro setup, such as an isolated tissue bath, several factors can contribute:
-
Norepinephrine Degradation: If your vehicle does not contain an antioxidant, norepinephrine can oxidize in the physiological salt solution, especially at 37°C with oxygenation. This leads to a decrease in the effective concentration of norepinephrine over time.
-
Vehicle-Induced Changes in Tissue Responsiveness: The vehicle itself might alter the sensitivity of the tissue. For example, DMSO can induce relaxation of vascular smooth muscle, which would counteract the contractile effect of norepinephrine.[1]
-
Volume and Temperature Changes: Adding large volumes of a vehicle at a different temperature than the bath solution can cause transient changes in muscle tension. It is advisable to use small, consistent volumes.
To troubleshoot, ensure your norepinephrine solution is freshly prepared and protected from light, consider adding an antioxidant (and include it in your vehicle control), and test the effect of the vehicle alone at the highest volume you plan to administer. A washout period after vehicle administration can also help assess its influence on baseline stability.
Troubleshooting Guide
| Observed Problem | Potential Vehicle-Related Cause | Recommended Action |
| Unexpected change in baseline after vehicle administration (e.g., drop in blood pressure, change in heart rate) | The vehicle has direct pharmacological effects. | 1. Run a dose-response for the vehicle alone: Determine the highest concentration that has no significant effect on your primary endpoints (the No-Observed-Adverse-Effect-Level or NOAEL).2. Reduce vehicle concentration: Reformulate your drug solution to use a lower, non-active concentration of the vehicle.3. Switch vehicles: Explore alternative, more inert vehicles (e.g., saline, different types of cyclodextrins). |
| Reduced or inconsistent response to norepinephrine | 1. Norepinephrine degradation: Oxidation of norepinephrine in the absence of an antioxidant.2. Antagonistic effect of the vehicle: The vehicle (e.g., DMSO) may be opposing the action of norepinephrine.[1] | 1. Add an antioxidant (e.g., ascorbic acid) to your norepinephrine solution and your vehicle control.2. Prepare solutions fresh and protect from light.3. Perform a concentration-response curve for norepinephrine in the presence and absence of your vehicle to quantify any change in potency (EC50) or efficacy (Emax). |
| Potentiated response to norepinephrine | Synergistic effect of the vehicle: The "vehicle" (e.g., ascorbic acid) is not inert and is enhancing the synthesis or stability of norepinephrine.[13][14][15][16] | 1. Ensure the vehicle control contains the exact same components as the drug solution, minus the drug.2. Characterize the effect of the "vehicle" component: Understand how the component (e.g., ascorbic acid) affects the system to properly interpret the drug's effect. |
| High variability between subjects/experiments | Inconsistent vehicle preparation or administration: Small variations in vehicle concentration or administration technique can lead to variable effects. | 1. Standardize vehicle preparation protocol: Use precise measurements and consistent procedures.2. Ensure complete dissolution of the drug in the vehicle before administration.3. Administer at a consistent rate and volume. |
Quantitative Data on Vehicle Effects
The following tables summarize quantitative data from published studies on the effects of common vehicles.
Table 1: Effect of DMSO on Norepinephrine-Induced Vascular Contraction
| Parameter | Agonist | Preparation | Control (No DMSO) | With DMSO | Fold Change | Reference |
| ED50 | Norepinephrine | Rabbit Isolated Aortic Strip | 5.36 x 10⁻⁸ M | 2.23 x 10⁻⁶ M | ~42-fold increase | [1] |
ED50: The concentration of an agonist that produces 50% of the maximal response.
Table 2: Cardiovascular Effects of Intravenous Vehicle Administration
| Vehicle (Dose) | Species | Parameter | Observation | Reference |
| DMSO (2 g/kg) | Dog | Cardiac Index, Heart Rate, Pulmonary Arterial Pressure | Significant transient increases compared to saline control. | [7][8][17] |
| Systemic Vascular Resistance, Diastolic Blood Pressure | Significant transient decreases compared to saline control. | [7][8][17] | ||
| HPβCD (20%) | Rat | Heart Rate, Blood Pressure | No significant changes observed with vehicle alone. | [9] |
| HPβCD (200-800 mg/kg) | Dog | Renal Blood Flow | Dose-dependent decrease. | [11] |
| Systemic Blood Pressure | Increase, leading to a reflexive decrease in heart rate. | [11] |
Key Experimental Protocols
Protocol 1: Determining the Maximum Non-Interfering Vehicle Concentration
Objective: To identify the highest concentration of a vehicle that can be used in an experiment without causing significant changes to baseline physiological parameters.
Methodology (In Vivo Example - Blood Pressure):
-
Animal Preparation: Anesthetize and instrument the animal (e.g., rat) for continuous blood pressure and heart rate monitoring according to your established lab protocol.
-
Baseline Recording: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.
-
Vehicle Administration: Administer the vehicle intravenously at the lowest concentration/volume you intend to use.
-
Monitoring: Continuously record MAP and HR for a predefined period (e.g., 60 minutes) to observe any acute effects.
-
Dose Escalation: If no significant changes are observed (e.g., <5-10% change from baseline), allow for a washout period (if applicable) and then administer a higher concentration of the vehicle. Repeat this process with escalating doses.
-
Data Analysis: Determine the highest concentration at which no statistically or biologically significant change from baseline is observed. This is your maximum non-interfering concentration.
-
Considerations: The duration of monitoring should reflect the intended duration of your main experiment. It is also crucial to have a time-matched control group that receives a saline infusion to account for any time-dependent changes in the preparation.
Protocol 2: Vehicle Washout in an Isolated Tissue Bath
Objective: To assess the effect of a vehicle on the baseline tone and reactivity of an isolated tissue and to ensure its effects are washed out before adding the experimental drug.
Methodology (Aortic Ring Example):
-
Tissue Preparation: Prepare and mount aortic rings in an organ bath filled with physiological salt solution (PSS), maintained at 37°C and bubbled with 95% O₂/5% CO₂. Set the tissue to its optimal resting tension.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.
-
Viability Check: Contract the tissue with a depolarizing agent (e.g., KCl) to ensure viability. Wash the tissue and allow it to return to baseline.
-
Vehicle Addition: Add the vehicle to the bath at the final concentration that will be present in your drug solutions.
-
Observation: Record any change in baseline tension for a period equivalent to your planned drug incubation time. A change in tension indicates a direct effect of the vehicle.
-
Washout: Perform a series of washes by replacing the bath solution with fresh PSS. Typically, 3-4 washes over 15-20 minutes are sufficient.
-
Baseline Recovery: Monitor the tissue to ensure the baseline tension returns to the pre-vehicle level. If it does not, the vehicle may have irreversible effects or require a longer washout period.
-
Reactivity Check: After washout, you can re-challenge with an agonist to ensure the vehicle has not altered the tissue's responsiveness.
Visual Guides (Diagrams)
References
- 1. Influence of dimethyl sulfoxide (Me2SO) on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of dimethyl sulfoxide on the proliferation of cultured arterial smooth muscle cells: relationship to the cytoplasmic microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth inhibitory effects of dimethyl sulfoxide and dimethyl sulfone on vascular smooth muscle and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models | Quanterix [quanterix.com]
- 6. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. experts.azregents.edu [experts.azregents.edu]
- 9. The effect of a cyclodextrin vehicle on the cardiovascular profile of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of 2-hydroxypropyl-beta-cyclodextrin as an intrathecal drug vehicle with opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxypropyl-β-cyclodextrin impacts renal and systemic hemodynamics in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gavinpublishers.com [gavinpublishers.com]
- 13. Ascorbic Acid Efficiently Enhances Neuronal Synthesis of Norepinephrine from Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Ascorbic Acid Stimulation of Norepinephrine Synthesis in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of ascorbic acid stimulation of norepinephrine synthesis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ascorbic acid efficiently enhances neuronal synthesis of norepinephrine from dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute cardiovascular effects of dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Norepinephrine Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing norepinephrine (NE) concentration for cell-based assays. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration range for norepinephrine in cell-based assays?
The optimal concentration of norepinephrine can vary significantly depending on the cell type, the specific adrenergic receptors expressed, and the biological response being measured. However, a common starting point for dose-response experiments is to use a broad range of concentrations, typically from 10⁻⁹ M to 10⁻⁵ M.[1] Some studies have used concentrations as high as 10⁻⁴ M.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
2. How should I prepare and store norepinephrine stock solutions?
Norepinephrine is susceptible to oxidation, which can lead to the formation of inactive byproducts and inconsistent experimental results.[2][3] To ensure stability:
-
Use an Antioxidant: Prepare stock solutions in a solvent containing an antioxidant such as ascorbic acid or sodium bisulfite.[2] A common practice is to use a stock solution of 100 mM L-ascorbic acid in sterile water.[2]
-
Protect from Light and Heat: The catechol structure in norepinephrine is sensitive to light and heat.[2] Store stock solutions in light-protecting microcentrifuge tubes.[2]
-
Aliquot and Freeze: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2][3] Store aliquots at -20°C for long-term storage (up to one year) or at 4°C for short-term use (up to five days).[2]
-
Fresh is Best: Whenever possible, prepare fresh working solutions from your stock immediately before application to cells.[2][3]
3. What form of norepinephrine should I use for my experiments?
Norepinephrine bitartrate is the most commonly used salt form for in vitro studies due to its stability and solubility.[2] When preparing your stock solution, be sure to use the molecular weight of the bitartrate salt for accurate concentration calculations. The molecular weight of (-)-Norepinephrine bitartrate monohydrate is 337.28 g/mol .[2]
4. Can norepinephrine be cytotoxic to my cells?
While norepinephrine's primary effects are mediated through receptor signaling, high concentrations can potentially induce cytotoxicity in some cell types. However, studies have shown that in certain cell lines, like human bone marrow-derived mesenchymal stem cells, decreased cell counts were due to reduced proliferation rather than direct cytotoxic effects, as measured by LDH assays.[1] It is always recommended to perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assays to rule out cytotoxicity as a confounding factor.[1][4]
5. What are the main signaling pathways activated by norepinephrine?
Norepinephrine exerts its effects by binding to α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors can trigger various downstream signaling cascades, including:
-
β-Adrenergic Receptors (β1, β2, β3): Primarily couple to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[5][6] This pathway can influence gene expression through transcription factors like CREB.[5]
-
α1-Adrenergic Receptors: Couple to Gq proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of Protein Kinase C (PKC).
-
α2-Adrenergic Receptors: Couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[1]
The specific pathway activated depends on the subtype of adrenergic receptor expressed by the cell line being studied.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving norepinephrine.
| Problem | Possible Cause | Suggested Solution |
| High background signal in assay | Inadequate washing | Increase the number of wash steps and ensure complete removal of wash buffer between steps.[7][8][9] |
| Insufficient blocking | Increase the concentration of the blocking agent or the incubation time.[7] | |
| Cross-reactivity of antibodies (for immunoassays) | Run a control without the primary antibody to check for non-specific binding of the secondary antibody. | |
| Contaminated reagents | Use fresh, sterile buffers and reagents.[7][9] | |
| Inconsistent or no response to norepinephrine | Degraded norepinephrine solution | Prepare fresh norepinephrine solutions with an antioxidant and protect them from light.[3] Avoid repeated freeze-thaw cycles.[2][3] |
| Low or no expression of adrenergic receptors | Verify the expression of adrenergic receptor subtypes in your cell line using techniques like RT-qPCR or western blotting. | |
| Incorrect cell seeding density | Optimize cell seeding density to ensure a confluent monolayer on the day of the assay.[10][11] | |
| Suboptimal incubation time | Perform a time-course experiment to determine the optimal incubation time for the desired response.[10] | |
| Cell death or changes in morphology | Norepinephrine cytotoxicity | Perform a cell viability assay (e.g., MTT, trypan blue) across a range of norepinephrine concentrations.[1][4] |
| Contamination of cell culture | Regularly check for and address any microbial contamination in your cell cultures.[11] | |
| Unhealthy cells | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[11][12] |
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| Norepinephrine Concentration for Dose-Response | 10⁻⁹ M to 10⁻⁵ M | [1] |
| Norepinephrine Stock Solution Concentration | 10 mM | [2] |
| Ascorbic Acid Stock Solution Concentration | 100 mM | [2] |
| Storage of NE Stock Solution (Aliquots) | -20°C (long-term, up to 1 year) | [2] |
| 4°C (short-term, up to 5 days) | [2] | |
| Molecular Weight of (-)-Norepinephrine bitartrate monohydrate | 337.28 g/mol | [2] |
Experimental Protocols
Preparation of Norepinephrine Stock and Working Solutions
This protocol details the preparation of a 10 mM norepinephrine stock solution and subsequent dilution to a working concentration.
Materials:
-
(-)-Norepinephrine (bitartrate hydrate) powder
-
L-ascorbic acid
-
Sterile phosphate-buffered saline (PBS) or other appropriate solvent
-
Sterile, light-protecting microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Prepare Solvent with Antioxidant:
-
Prepare a 100 mM stock solution of L-ascorbic acid in sterile water.
-
Filter sterilize the ascorbic acid solution using a 0.22 µm syringe filter.
-
Add the sterile ascorbic acid solution to your solvent (e.g., PBS) to a final concentration of 100 µM.
-
-
Prepare 10 mM Norepinephrine Stock Solution:
-
Carefully weigh 3.37 mg of (-)-Norepinephrine bitartrate monohydrate.[2]
-
Transfer the powder to a sterile, light-protecting microcentrifuge tube.[2]
-
Add 1 mL of the prepared solvent with antioxidant to the tube.[2]
-
Vortex gently until the powder is completely dissolved.[2]
-
Filter sterilize the norepinephrine stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protecting tube.[2]
-
-
Storage:
-
Prepare Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature, protected from light.[2]
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in your cell culture medium.[2]
-
Use the working solution immediately.
-
Dose-Response Curve for a Cell-Based Assay
This protocol provides a general workflow for determining the effective concentration range of norepinephrine for a specific cellular response.
Materials:
-
Cells of interest plated in a multi-well plate (e.g., 96-well)
-
Norepinephrine working solutions at various concentrations
-
Assay-specific reagents (e.g., for measuring cell viability, cAMP levels, or calcium influx)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Cell Seeding: Seed cells at an optimized density in a multi-well plate and allow them to adhere and grow to the desired confluency.[10][11]
-
Starvation (Optional): Depending on the assay, you may need to serum-starve the cells for a few hours to reduce basal signaling.
-
Norepinephrine Treatment:
-
Prepare a series of norepinephrine dilutions in cell culture medium. A common approach is to use half-log or log dilutions (e.g., 10⁻⁹ M, 3x10⁻⁹ M, 10⁻⁸ M, etc.).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of norepinephrine. Include a vehicle-only control.
-
-
Incubation: Incubate the cells for the desired period, which should be optimized for your specific assay.[10]
-
Assay Measurement: Perform the specific assay to measure the cellular response according to the manufacturer's protocol.
-
Data Analysis: Plot the response as a function of the norepinephrine concentration and fit the data to a dose-response curve to determine parameters like EC₅₀ (half-maximal effective concentration).
Visualizations
Caption: Norepinephrine signaling pathways.
Caption: Workflow for optimizing NE concentration.
Caption: Troubleshooting decision tree for NE assays.
References
- 1. Norepinephrine Inhibits the Proliferation of Human Bone Marrow-Derived Mesenchymal Stem Cells via β2-Adrenoceptor-Mediated ERK1/2 and PKA Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies of the toxic effects of norepinephrine on isolated cardiomyocytes of guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrine inhibits the cytotoxicity of NK92‑MI cells via the β2‑adrenoceptor/cAMP/PKA/p‑CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. arp1.com [arp1.com]
- 8. sinobiological.com [sinobiological.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. marinbio.com [marinbio.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of DL-Norepinephrine Tartrate and L-Norepinephrine Bitartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of DL-Norepinephrine tartrate and L-Norepinephrine bitartrate, focusing on the fundamental differences in their pharmacological effects. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction to Norepinephrine and Stereoisomerism
Norepinephrine, also known as noradrenaline, is a critical catecholamine that functions as both a hormone and a neurotransmitter.[1] It plays a vital role in the body's "fight-or-flight" response by interacting with adrenergic receptors, thereby regulating heart rate, blood pressure, and glucose metabolism.[1]
Norepinephrine exists as two stereoisomers, or enantiomers: D-norepinephrine and L-norepinephrine. These molecules are mirror images of each other and are not superimposable. This structural difference is crucial as biological systems, particularly receptors, often exhibit a high degree of stereoselectivity.
-
L-Norepinephrine Bitartrate: This is the pure, biologically active enantiomer, also referred to as (-)-norepinephrine or Levarterenol. The bitartrate salt form enhances its stability and solubility.
-
This compound: This is a racemic mixture, containing equal parts (50:50) of both the D- and L-enantiomers.
The primary difference in activity between these two products stems from the fact that the D-isomer is significantly less potent than the L-isomer.
Comparative Biological Activity
The pharmacological effects of norepinephrine are mediated through its binding to and activation of alpha (α) and beta (β) adrenergic receptors.[2] Experimental evidence consistently demonstrates that L-norepinephrine is the predominantly active isomer, responsible for the compound's physiological effects. The D-isomer is often considered biologically inactive or significantly less potent.
Quantitative Comparison of Potency and Affinity
The following table summarizes experimental data comparing the activity of the norepinephrine enantiomers. The data clearly indicates the superior potency and affinity of the L-isomer. A lower EC₅₀ or Kᵢ value signifies higher potency or affinity, respectively.
| Parameter | Receptor/System | L-(-)-Norepinephrine | DL-(+/-)-Norepinephrine | D-(+)-Norepinephrine | Potency Ratio (L- vs D- or DL-) | Reference |
| Affinity (pKi) | α-adrenergic receptor (guinea pig cerebral cortex) | 5.82 | - | - | - | [3] |
| Affinity | α-noradrenergic receptors (calf brain) | - | - | L-isomer has ~20x greater affinity | L-isomer is ~20-fold more potent | |
| Potency (pD₂) | α₂-adrenoceptors (human platelets) | 5.9 | - | 4.7 | L-isomer is ~15.8-fold more potent | |
| Potency (EC₅₀) | GTPase activity (human platelet α₂A-receptors) | 600 nM | 1000 nM | - | L-isomer is ~1.67-fold more potent than the racemic mix | [4] |
| Potency (EC₅₀) | β₂-adrenergic receptor (human, expressed in mammalian cells) | 10 µM | - | - | - | [5] |
| Affinity | β₁-adrenergic receptor | ~10-fold higher affinity than for β₂ | - | - | - | [6] |
Note: The potency ratio for the GTPase activity assay suggests that the DL-racemic mixture has slightly more than half the potency of the pure L-isomer, which aligns with the principle that the L-isomer is the primary active component.
Signaling Pathways of Norepinephrine
Norepinephrine exerts its effects by binding to G protein-coupled adrenergic receptors. The activation of these receptors initiates distinct downstream signaling cascades.
-
α₁-Adrenergic Receptors: Coupled to Gq protein, activation leads to the stimulation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
-
α₂-Adrenergic Receptors: Coupled to Gi protein, activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Adrenergic Receptors (β₁, β₂, β₃): Coupled to Gs protein, activation stimulates adenylyl cyclase, resulting in an increased production of cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for assays commonly used to determine the activity of norepinephrine enantiomers.
Competitive Radioligand Binding Assay (α₁-Adrenergic Receptor)
This assay determines the binding affinity (Kᵢ) of a compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Objective: To determine the Kᵢ of L-Norepinephrine and D-Norepinephrine for the α₁-adrenergic receptor.
Materials:
-
Cell membranes expressing α₁-adrenergic receptors (e.g., from rat cerebral cortex).
-
Radioligand: [³H]-Prazosin (a selective α₁ antagonist).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: L-Norepinephrine bitartrate, D-Norepinephrine, this compound.
-
Non-specific binding control: Phentolamine (10 µM).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Homogenize tissue or cells in lysis buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.[8]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL membrane suspension, 50 µL [³H]-Prazosin (at a concentration near its Kₑ), and 50 µL binding buffer.
-
Non-specific Binding: 50 µL membrane suspension, 50 µL [³H]-Prazosin, and 50 µL phentolamine.
-
Competition: 50 µL membrane suspension, 50 µL [³H]-Prazosin, and 50 µL of varying concentrations of the test compound (L-NE, D-NE, or DL-NE).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[8]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.[8]
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site or two-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assay: cAMP Accumulation (β-Adrenergic Receptor)
This assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP) following receptor activation.
Objective: To determine the functional potency (EC₅₀) of L-Norepinephrine and D-Norepinephrine at β-adrenergic receptors.
Materials:
-
Cells expressing β-adrenergic receptors (e.g., HEK293 cells).
-
Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (500 µM) to prevent cAMP degradation.
-
Test Compounds: L-Norepinephrine bitartrate, D-Norepinephrine.
-
Positive Control: Isoproterenol (a potent non-selective β-agonist).
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-incubation: Gently wash the cells with PBS and then add the stimulation buffer (containing IBMX). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of the test compounds (L-NE, D-NE) or controls to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C.[9]
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves competitive binding between cellular cAMP and a labeled cAMP conjugate for a limited number of antibody binding sites.
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Quantify the amount of cAMP produced in each well. Plot the cAMP concentration against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion and Recommendations
The experimental data unequivocally demonstrate that the biological activity of norepinephrine resides almost exclusively in its L-enantiomer. The D-enantiomer exhibits significantly lower affinity and potency at adrenergic receptors. Consequently, this compound, being a 1:1 racemic mixture, has approximately half the biological activity of an equivalent mass of L-Norepinephrine bitartrate.
For research applications requiring precise and reproducible pharmacological effects, the use of the pure, biologically active L-Norepinephrine bitartrate is strongly recommended. The use of the DL-racemic mixture introduces a significant amount of inactive compound, which can complicate dose-response analyses and the interpretation of experimental results.
References
- 1. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 2. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 3. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of the human beta-2 adrenergic receptor in mammalian cells (Conference) | OSTI.GOV [osti.gov]
- 6. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DL- and L-Norepinephrine Potency in Cardiovascular Models
For Immediate Release
This guide provides a comprehensive comparison of the cardiovascular potency of the racemic mixture DL-norepinephrine and its levorotatory isomer, L-norepinephrine. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance of these two forms of the critical vasopressor.
Norepinephrine, a catecholamine, plays a vital role in regulating cardiovascular function through its action on adrenergic receptors. The naturally occurring and biologically active form is L-norepinephrine. However, synthetic preparations can exist as a racemic mixture of D- and L-isomers (DL-norepinephrine). Understanding the difference in potency between the pure L-isomer and the racemic mixture is crucial for accurate pharmacological studies and clinical applications.
Quantitative Comparison of Pressor Effects
Experimental data demonstrates a significant difference in the pressor potency of L-norepinephrine and D-norepinephrine, the two components of DL-norepinephrine. The L-isomer is considerably more potent in eliciting a cardiovascular response.
| Isomer | Relative Pressor Potency (L-norepinephrine = 1) |
| L-Norepinephrine | 1 |
| D-Norepinephrine | 1/12 to 1/15 |
Data extracted from Swanson, E. E., & Chen, K. K. (1952). Pressor activity of l- and d-norepinephrine, U.S.P. reference standard epinephrine, and synthetic l-epinephrine. Journal of the American Pharmaceutical Association, 41(4), 187-188.[1]
Experimental Protocols
The following is a summary of the classical experimental protocol used to determine the pressor potency of norepinephrine isomers.
In Vivo Pressor Assay in Dogs:
-
Animal Model: Anesthetized dogs were utilized to assess the in vivo pressor effects.
-
Drug Administration: Solutions of L-norepinephrine and D-norepinephrine were administered intravenously.
-
Parameter Measured: The primary endpoint was the change in mean arterial blood pressure, measured via a carotid cannula connected to a mercury manometer.
-
Procedure:
-
A baseline blood pressure was established for each animal.
-
Increasing doses of the test substance (L- or D-norepinephrine) were administered intravenously.
-
The peak increase in blood pressure from baseline was recorded for each dose.
-
The dose required to produce a specific pressor response (e.g., a 30-40 mm Hg increase) was determined for each isomer.
-
The relative potency was calculated by comparing the doses of L- and D-norepinephrine required to produce the same magnitude of pressor effect.
-
Signaling Pathways and Experimental Workflow
The cardiovascular effects of norepinephrine are mediated through its interaction with adrenergic receptors on the surface of cardiac myocytes and vascular smooth muscle cells. The signaling cascade initiated by receptor activation leads to the observed physiological responses.
The experimental workflow for comparing the pressor potency of DL- and L-norepinephrine involves a series of steps from preparation to data analysis.
Discussion
The observed difference in potency is attributed to the stereoselectivity of adrenergic receptors. These receptors have a specific three-dimensional structure that preferentially binds the L-isomer of norepinephrine. The D-isomer has a much lower affinity for these receptors and, consequently, a significantly weaker physiological effect. Therefore, when using DL-norepinephrine, it is important to recognize that the majority of the observed cardiovascular effect is due to the L-norepinephrine component. For quantitative studies requiring precise dose-response relationships, the use of the pure L-isomer is strongly recommended to avoid the confounding presence of the less active D-isomer.
References
A Comparative Guide to the Chiral Separation of Norepinephrine Enantiomers by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric composition of pharmaceutical compounds is a critical factor in their pharmacological and toxicological profiles. Norepinephrine, a catecholamine neurotransmitter and hormone, exists as a pair of enantiomers, (R)-(-)-norepinephrine and (S)-(+)-norepinephrine. The biological activity resides predominantly in the (R)-(-)-enantiomer, making the accurate determination of enantiomeric purity essential for pharmaceutical quality control and research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the chiral separation of norepinephrine enantiomers. This guide provides an objective comparison of different HPLC methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their needs.
Comparison of HPLC Methods for Chiral Separation of Norepinephrine
The successful chiral separation of norepinephrine enantiomers by HPLC relies heavily on the choice of the chiral stationary phase (CSP) and the optimization of mobile phase conditions. Several types of CSPs have been demonstrated to be effective. Below is a summary of quantitative data from various methods to facilitate comparison.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte | Retention Time (min) | Resolution (Rs) | Selectivity (α) | Reference |
| Acetylated β-cyclodextrin | Methanol / 0.01 mol/L Potassium Hydrogen Phthalate (8/92, v/v) | Not Specified | Not Specified | Norepinephrine Enantiomers | Not Specified | Not Specified | Not Specified | [1] |
| ORpak CDBS-453 (Cyclodextrin-based) | 200 mM Sodium Chloride with 0.05% Glacial Acetic Acid in 95/5% (v/v) aqueous/acetonitrile | Not Specified | UV & Circular Dichroism (CD) | Epinephrine Enantiomers* | Baseline resolved | Not Specified | Not Specified | [2][3] |
| ACQUITY UPLC BEH C18** | Methanol with 0.2% Formic Acid in water | 0.2 | LC-MS/MS | Derivatized Norepinephrine Enantiomers | Baseline separation | Not Specified | Not Specified | [4] |
*Note: Data for epinephrine enantiomers on a similar cyclodextrin-based column is included as a relevant reference due to the structural similarity to norepinephrine.[3] **Note: This method involves pre-column derivatization with (S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxyethyl ester [(S)-NIFE] to achieve separation on a non-chiral column.[4]
Experimental Protocols
A detailed methodology is crucial for replicating and adapting a chiral separation method. Below is a representative experimental protocol based on the use of a cyclodextrin-based chiral stationary phase.
Method: Chiral Separation of Norepinephrine Enantiomers using an ORpak CDBS-453 Column
This protocol is adapted from methodologies described for the analysis of catecholamine enantiomers.[2][3]
1. Materials and Reagents:
-
(±)-Norepinephrine standard
-
Sodium Chloride (NaCl)
-
Glacial Acetic Acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: An Agilent 1290 HPLC system or equivalent.[3]
-
Column: ORpak CDBS-453 (4.6 x 150 mm).[3]
-
Mobile Phase: Prepare a 200 mM sodium chloride solution in water containing 0.05% glacial acetic acid. The final mobile phase is a mixture of this aqueous solution and acetonitrile in a 95:5 (v/v) ratio.[3]
-
Flow Rate: Typically 0.5 - 1.0 mL/min (to be optimized).
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV detector at 280 nm. A circular dichroism (CD) detector can also be used for enhanced chiral-specific detection.[3]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic norepinephrine in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peaks corresponding to the D-(+) and L-(-) norepinephrine enantiomers.
-
Calculate the resolution (Rs) between the two enantiomeric peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times and w1 and w2 are the peak widths at the base.
-
Calculate the selectivity factor (α) using the formula: α = (tR2 - t0) / (tR1 - t0), where t0 is the void time.
Visualizing the Experimental Workflow
A clear understanding of the experimental sequence is essential for successful implementation. The following diagram illustrates the general workflow for the chiral separation of norepinephrine enantiomers by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. shodex.com [shodex.com]
- 3. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of endogenous epinephrine and norepinephrine enantiomers in rat plasma and application to a stereoselective pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Norepinephrine: A Comparative Analysis of Its Biological Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselectivity of norepinephrine's biological activity, with a focus on the D-isomer.
Norepinephrine, a critical catecholamine neurotransmitter and hormone, plays a pivotal role in the sympathetic nervous system, regulating a myriad of physiological processes. Its structure contains a chiral center, leading to the existence of two stereoisomers: the naturally occurring L-(-)-norepinephrine and its enantiomer, D-(+)-norepinephrine. This guide provides a detailed comparison of the biological activity of these two isomers, supported by experimental data, to elucidate the stereospecific nature of adrenergic signaling.
Executive Summary
It is well-established that the biological activity of norepinephrine resides almost exclusively in its L-(-)-isomer. The D-(+)-isomer exhibits significantly lower affinity for adrenergic receptors and consequently possesses minimal to no physiological effect. This stereoselectivity is a fundamental principle in pharmacology, underscoring the precise three-dimensional interaction required between a ligand and its receptor for signal transduction. This guide will delve into the quantitative differences in receptor binding and functional activity between the D- and L-isomers of norepinephrine and provide detailed experimental protocols for their characterization.
Receptor Binding Affinity
The initial and most critical step in norepinephrine's mechanism of action is its binding to adrenergic receptors. Radioligand binding assays are routinely employed to determine the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value signifies a higher binding affinity.
While extensive data is available for the high-affinity binding of L-norepinephrine to various adrenergic receptor subtypes, specific Ki values for D-norepinephrine are less commonly reported due to its significantly weaker interaction. However, studies have consistently demonstrated that the D-isomer has a much lower affinity. For instance, early research indicated that the activity of D-(+)-agonists or inhibitors was 1% or less than that of the corresponding L-(-) isomers in competing for binding to beta-adrenergic receptors.
Table 1: Comparative Binding Affinities (Ki) of L-Norepinephrine at Adrenergic Receptor Subtypes
| Receptor Subtype | L-Norepinephrine Ki (nM) | D-Norepinephrine Ki (nM) |
| α1A | Data not readily available | Significantly higher than L-isomer |
| α1B | Data not readily available | Significantly higher than L-isomer |
| α1D | Data not readily available | Significantly higher than L-isomer |
| α2A | Data not readily available | Significantly higher than L-isomer |
| α2B | Data not readily available | Significantly higher than L-isomer |
| α2C | Data not readily available | Significantly higher than L-isomer |
| β1 | ~126 | >12,600 (estimated) |
| β2 | Data not readily available | Significantly higher than L-isomer |
| β3 | Data not readily available | Significantly higher than L-isomer |
Note: The Ki value for D-norepinephrine at the β1 receptor is an estimation based on the finding that its activity is 1% or less than that of the L-isomer. Specific experimental values for D-norepinephrine are scarce in the literature.
Functional Activity
The biological effect of norepinephrine is a direct consequence of its binding to and activation of adrenergic receptors. Functional assays measure the downstream signaling events following receptor activation, such as the production of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium. The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), with a lower EC50 value indicating greater potency.
Consistent with the binding affinity data, the L-isomer of norepinephrine is a potent agonist across various adrenergic receptor subtypes, while the D-isomer is largely inactive. Functional studies have shown that the D-isomer is at least 100-fold less potent than the L-isomer in eliciting a biological response.
Table 2: Comparative Functional Potencies (EC50) of L-Norepinephrine
| Receptor Subtype | Second Messenger Pathway | L-Norepinephrine EC50 (nM) | D-Norepinephrine EC50 (nM) |
| α1 | Gq → ↑ IP3, DAG, Ca2+ | ~300 (mRNA decrease) | >30,000 (estimated) |
| α2 | Gi → ↓ cAMP | Data not readily available | Significantly higher than L-isomer |
| β1 | Gs → ↑ cAMP | Data not readily available | Significantly higher than L-isomer |
| β2 | Gs → ↑ cAMP | Data not readily available | Significantly higher than L-isomer |
| β3 | Gs → ↑ cAMP | Data not readily available | Significantly higher than L-isomer |
Note: The EC50 value for D-norepinephrine at the α1 receptor is an estimation based on its significantly lower potency compared to the L-isomer. Specific experimental values for D-norepinephrine are not widely available.
Signaling Pathways
The differential coupling of adrenergic receptor subtypes to various G proteins dictates the downstream signaling cascades initiated by norepinephrine. Understanding these pathways is crucial for comprehending the physiological effects of this neurotransmitter.
Alpha-1 Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors by L-norepinephrine leads to the activation of the Gq family of G proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction.[1][2][3]
Alpha-2 Adrenergic Receptor Signaling
L-norepinephrine binding to α2-adrenergic receptors activates the Gi family of G proteins.[1][2][3] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This inhibitory signaling pathway is involved in processes such as the presynaptic inhibition of neurotransmitter release.
Beta-Adrenergic Receptor Signaling
Activation of β-adrenergic receptors by L-norepinephrine engages the Gs family of G proteins, which stimulates adenylyl cyclase.[1][2][3] This leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, mediating physiological responses such as increased heart rate and force of contraction, and smooth muscle relaxation.
Experimental Protocols
Radioligand Displacement Assay for Adrenergic Receptors
This protocol describes a method to determine the binding affinity (Ki) of D- and L-norepinephrine for a specific adrenergic receptor subtype by measuring their ability to displace a radiolabeled antagonist.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest.
-
Radiolabeled antagonist (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [125I]iodocyanopindolol for β receptors).
-
D-(+)-Norepinephrine and L-(-)-Norepinephrine.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM phentolamine for α receptors, 10 µM propranolol for β receptors).
-
Glass fiber filters.
-
Scintillation fluid and vials.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Incubation: In triplicate, combine cell membranes, a fixed concentration of radioligand (typically at its Kd value), and a range of concentrations of either D- or L-norepinephrine in binding buffer. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay for Gi-Coupled Adrenergic Receptors
This protocol is designed to measure the functional activity of D- and L-norepinephrine at Gi-coupled α2-adrenergic receptors by quantifying their ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells stably or transiently expressing the α2-adrenergic receptor of interest.
-
Cell culture medium and supplements.
-
D-(+)-Norepinephrine and L-(-)-Norepinephrine.
-
Forskolin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or other competitive immunoassay).
-
Multi-well plates and plate reader.
Procedure:
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of D- or L-norepinephrine in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a further defined period (e.g., 30 minutes).
-
Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay. In these assays, the cAMP from the sample competes with a labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the experimental wells to cAMP concentrations using the standard curve. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The biological activity of norepinephrine is highly stereospecific, with the L-(-)-enantiomer being the biologically active form that interacts with high affinity and potency at adrenergic receptors. The D-(+)-enantiomer, in stark contrast, exhibits negligible affinity and functional activity. This profound difference highlights the critical importance of stereochemistry in drug design and development. For researchers and scientists in the field, a thorough understanding of this principle is essential for the accurate interpretation of experimental data and the rational design of novel adrenergic agents. The experimental protocols provided in this guide offer a framework for the quantitative assessment of the stereoselective properties of norepinephrine and other adrenergic compounds.
References
- 1. The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Norepinephrine Salts for Research and Drug Development
A Guide to Validating Experimental Findings with Different Norepinephrine Formulations
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of experimental success and reproducibility. Norepinephrine, a key catecholamine neurotransmitter and hormone, is widely used in both in vitro and in vivo studies to investigate its physiological and pathological roles. Commercially available as various salt forms, most commonly bitartrate and hydrochloride, a thorough understanding of their comparative physicochemical properties and handling is essential for accurate and consistent results. This guide provides a comprehensive comparison of different norepinephrine salts, supported by experimental data, to aid in the validation of research findings.
While the salt form of norepinephrine does not alter its intrinsic pharmacological activity, as the active moiety is the norepinephrine base, variations in stability and solubility can impact experimental outcomes.[1] The primary difference between the salts lies in their molecular weight and the counter-ion, which can influence physicochemical properties. A significant challenge in the clinical and research application of norepinephrine has been the inconsistent reporting of dosage, with some studies referring to the salt form and others to the norepinephrine base, potentially leading to discrepancies in interpretation.[2][3][4] Standardization of reporting to norepinephrine base is now strongly advocated to ensure clarity and comparability across studies.[1][2]
Comparative Physicochemical Data of Norepinephrine Salts
The selection of a norepinephrine salt for experimental use is often guided by its solubility and stability in the desired solvent and storage conditions. The following tables summarize key quantitative data from published studies.
Solubility Data
The solubility of norepinephrine is influenced by the solvent, pH, and temperature.[5] Norepinephrine base is slightly soluble in water, while its salt forms exhibit greater aqueous solubility.[6][7][8]
| Salt Form | Solvent | Approximate Solubility | Reference |
| Norepinephrine Bitartrate Hydrate | PBS (pH 7.2) | ~10 mg/mL | [9] |
| Norepinephrine Bitartrate Hydrate | DMSO | ~25 mg/mL | [9] |
| Norepinephrine Bitartrate Hydrate | Dimethyl formamide | ~10 mg/mL | [9] |
| Norepinephrine Bitartrate Hydrate | Water | 1 mg/mL | [9] |
| Norepinephrine Base | Water | Slightly soluble | [7] |
| Norepinephrine Base | Alkali, dilute HCl | Very soluble | [7] |
Stability Data
The stability of norepinephrine solutions is crucial for ensuring consistent potency throughout an experiment. Degradation can be influenced by factors such as temperature, light exposure, and the presence of oxidizing agents.[9][10]
| Salt Form | Concentration | Diluent | Storage Condition | Stability | Reference |
| Norepinephrine Bitartrate | 64 µg/mL | 5% Dextrose Injection | 23°C, with protection from light | Up to 24 hours | [11] |
| Norepinephrine Bitartrate | 0.2 mg/mL | Normal Saline | -20±5°C or +5±3°C in PP syringes and COC vials | Up to 365 days | [10] |
| Norepinephrine Bitartrate | 0.5 mg/mL | Normal Saline | -20±5°C or +5±3°C in PP syringes and COC vials | Up to 365 days | [10] |
| Norepinephrine Bitartrate | 0.50 mg/mL | 5% Glucose | 20-25°C in polypropylene syringes | Up to 48 hours | [12] |
| Norepinephrine Bitartrate | 1.16 mg/mL | 5% Glucose | 20-25°C in polypropylene syringes | Up to 48 hours | [12] |
| Norepinephrine Bitartrate | 64 mg/L | Normal Saline or D5W | 4°C, with protection from light in PVC bags | Up to 61 days | [13] |
Experimental Protocols
Accurate and reproducible experimental results depend on meticulous adherence to validated protocols. Below are outlines for key experimental procedures related to the use of norepinephrine salts.
Preparation of Norepinephrine Solution for In Vitro Cellular Assays
This protocol describes the preparation of a norepinephrine bitartrate stock solution for use in cell culture experiments.[9] Due to the susceptibility of norepinephrine to oxidation, the use of an antioxidant such as ascorbic acid is recommended to maintain its biological activity.[9]
-
Prepare Solvent with Antioxidant:
-
Prepare a 100 mM stock solution of L-ascorbic acid in sterile water.
-
Filter-sterilize the ascorbic acid solution using a 0.22 µm syringe filter.
-
Add the sterile ascorbic acid solution to Phosphate Buffered Saline (PBS) to a final concentration of 100 µM.
-
-
Weigh Norepinephrine Bitartrate:
-
On a calibrated analytical balance, accurately weigh the required amount of norepinephrine bitartrate powder.
-
Perform this step in a draft-free environment.
-
-
Dissolve Norepinephrine:
-
Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube.
-
Add the prepared PBS with ascorbic acid to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
-
Sterilization and Storage:
-
Filter the norepinephrine stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protecting tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for long-term storage or at 4°C for short-term use. Protect from light.
-
-
Application to Cells:
-
Thaw an aliquot of the stock solution at room temperature, protected from light.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration.
-
Add the freshly prepared working solution to the cell cultures.
-
Stability Testing by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method for determining the concentration of norepinephrine in solution over time.[10][13]
-
Sample Preparation:
-
Prepare norepinephrine solutions of known concentrations in the desired diluent and container.
-
Store the samples under the specified conditions (e.g., temperature, light exposure).
-
At predetermined time points, withdraw aliquots for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile), delivered isocratically.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set to the absorbance maximum of norepinephrine (approximately 280 nm).
-
Injection Volume: A fixed volume (e.g., 20 µL).
-
-
Forced Degradation Study:
-
To validate the stability-indicating nature of the assay, intentionally degrade a norepinephrine solution by exposing it to stress conditions (e.g., heat, acid, base, oxidizing agent).[13]
-
Analyze the stressed sample by HPLC to ensure that the degradation products are well-separated from the intact norepinephrine peak.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of known concentrations of norepinephrine standards versus concentration.
-
Determine the concentration of norepinephrine in the stability samples by interpolating their peak areas from the standard curve.
-
Calculate the percentage of the initial concentration remaining at each time point. The drug is typically considered stable if it retains 90-95% or more of its initial concentration.[11][12]
-
Visualizing Norepinephrine Signaling and Experimental Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language) to adhere to the specified requirements.
Caption: Norepinephrine signaling through adrenergic receptors.
Caption: Workflow for norepinephrine stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Norepinephrine pharmacolexicology: a chronological review of dose reporting and the implications of salt formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Norepinephrine dose reporting: are we looking at different sides of the same coin? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. norepinephrine [chembk.com]
- 7. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Norepinephrine and Epinephrine on Beta-2 Adrenergic Receptors
For Immediate Release
This guide provides a detailed comparison of the effects of two critical endogenous catecholamines, norepinephrine and epinephrine, on the beta-2 adrenergic receptor (β2AR). The information presented, including quantitative data and experimental methodologies, is tailored for researchers, scientists, and professionals in drug development.
Introduction
Norepinephrine and epinephrine are key neurotransmitters and hormones of the sympathetic nervous system, orchestrating the "fight-or-flight" response.[1][2] They exert their effects by binding to adrenergic receptors, which are classified into alpha (α) and beta (β) types.[1][3] While both catecholamines interact with various adrenergic receptors, their affinity and potency can differ significantly, leading to distinct physiological outcomes. This guide focuses specifically on their interaction with the beta-2 adrenergic receptor, a G protein-coupled receptor (GPCR) crucial for processes like smooth muscle relaxation.[4][5]
Binding Affinity and Potency at Beta-2 Receptors
The interaction of a ligand with a receptor is characterized by its binding affinity (Ki) and its functional potency (EC50). Affinity reflects how tightly a ligand binds to the receptor, while potency measures the concentration of a ligand required to elicit a half-maximal response.
Experimental data consistently demonstrates that epinephrine has a significantly higher affinity and potency for the beta-2 adrenergic receptor compared to norepinephrine .[3][6][7] Norepinephrine's primary roles are mediated through alpha and beta-1 receptors, and it binds poorly to beta-2 receptors.[3][7] In contrast, epinephrine is a potent, non-selective agonist of both beta-1 and beta-2 receptors.[2][3] This difference in potency is physiologically critical; for instance, circulating epinephrine released from the adrenal medulla is the primary endogenous activator of β2ARs, leading to bronchodilation and vasodilation in skeletal muscle.[8][9]
Table 1: Comparative Quantitative Data for Human β2-Adrenergic Receptor
| Ligand | Receptor | Potency (pEC50) | Potency (EC50) | Efficacy vs. Isoproterenol | Reference |
| Epinephrine | Human β2-AR | 7.70 ± 0.08 | ~20 nM | High | [10] |
| Norepinephrine | Human β2-AR | 5.69 ± 0.07 | ~2,042 nM | Low (~33%) | [6][10] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Data is derived from cAMP accumulation assays in cell lines expressing the human beta-2 adrenergic receptor.[10] Norepinephrine stimulates cAMP production to a much lesser extent than epinephrine, only about one-third as much.[6]
Downstream Signaling Pathway
Activation of the beta-2 adrenergic receptor by an agonist, such as epinephrine, initiates a well-defined signaling cascade.[4][11] The receptor is coupled to a stimulatory G protein (Gs).[8][11] Ligand binding causes a conformational change in the receptor, leading to the activation of the Gs protein.[12] The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[11][12] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[11][12] PKA proceeds to phosphorylate various downstream targets, ultimately resulting in a physiological response, such as the relaxation of smooth muscle cells in the airways (bronchodilation).[4][]
While both epinephrine and norepinephrine can initiate this pathway, the magnitude of the downstream signal (i.e., the amount of cAMP produced) is substantially greater with epinephrine due to its higher potency at the β2AR.[6]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
This assay is considered the gold standard for measuring the binding affinity of a ligand to a receptor.[14][15]
-
Objective: To determine the inhibition constant (Ki) of unlabeled ligands (norepinephrine, epinephrine) by measuring their ability to compete with a radiolabeled ligand for binding to the β2AR.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line or tissue known to express a high density of beta-2 adrenergic receptors.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [¹²⁵I]-Cyanopindolol) and varying concentrations of the unlabeled "competitor" ligand (e.g., norepinephrine or epinephrine).[16]
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.[14]
-
Separation: The receptor-bound radioligand is separated from the free, unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.[14][17]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
This is a cell-based functional assay used to measure the ability of a ligand to activate the Gs-coupled signaling pathway.[18]
-
Objective: To determine the potency (EC50) of agonists by measuring the production of intracellular cAMP following receptor stimulation.
-
Methodology:
-
Cell Culture: Whole cells expressing the beta-2 adrenergic receptor are cultured in multi-well plates (e.g., 384-well plates).[19]
-
Stimulation: The cells are treated with varying concentrations of the agonist (norepinephrine or epinephrine) and incubated for a specific period (e.g., 30-40 minutes) to allow for cAMP production.[19][20] An phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Cell Lysis: The cells are lysed to release the intracellular contents, including the newly synthesized cAMP.[20]
-
Detection: The concentration of cAMP in the cell lysate is measured. Common detection methods include competitive immunoassays like HTRF (Homogeneous Time-Resolved FRET), AlphaScreen, or ELISA, where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[18][19][20]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the log concentration of the agonist. The EC50 value, representing the concentration that produces 50% of the maximal response, is determined from this curve.[6]
-
Conclusion
The experimental evidence is unequivocal: epinephrine is a full and potent agonist at the beta-2 adrenergic receptor, whereas norepinephrine is a weak, partial agonist with significantly lower affinity and potency . This fundamental difference in their pharmacological profiles dictates their distinct physiological roles and clinical applications. Understanding these disparities is essential for the rational design and development of selective adrenergic drugs targeting the beta-2 receptor for therapeutic purposes, such as the treatment of asthma and other bronchospastic diseases.
References
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 4. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacology - Differentiation of norepinephrine and epinephrine in indications - Biology Stack Exchange [biology.stackexchange.com]
- 8. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 9. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 19. cAMP accumulation assay [bio-protocol.org]
- 20. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
A Comparative Guide to Norepinephrine Tartrate and Hydrochloride Salts for Research Applications
For researchers, scientists, and professionals in drug development, the choice of salt form for an active pharmaceutical ingredient (API) is a critical decision that can influence a compound's physicochemical properties and its performance in both preclinical and clinical settings. This guide provides an objective comparison of two common salt forms of norepinephrine: norepinephrine bitartrate and norepinephrine hydrochloride. While the pharmacological activity of norepinephrine remains the same regardless of the salt form, their functional differences in terms of physicochemical properties and handling are significant.[1]
Physicochemical Properties: A Tabular Comparison
The selection of a salt form can alter properties such as solubility, stability, and hygroscopicity.[2] These differences are primarily due to the distinct properties of the counterions—bitartrate and hydrochloride. The following table summarizes the key physicochemical data for norepinephrine base and its bitartrate and hydrochloride salts.
| Property | Norepinephrine (Base) | Norepinephrine Bitartrate (Monohydrate) | Norepinephrine Hydrochloride |
| Molecular Formula | C₈H₁₁NO₃ | C₈H₁₁NO₃ • C₄H₆O₆ • H₂O | C₈H₁₂ClNO₃ |
| Molecular Weight | 169.18 g/mol [3] | 337.28 g/mol [4][5][6] | 205.64 g/mol [7][8] |
| Appearance | White to off-white crystalline powder[9] | Crystalline solid[10] | Crystalline solid |
| Water Solubility | Slightly soluble[3] | 50 mg/mL[6][11] | 50 mg/mL |
| Organic Solvent Solubility | Soluble in DMSO and dimethyl formamide (approx. 25 and 10 mg/mL, respectively, for the bitartrate salt)[10] | Soluble in DMSO[8] | |
| Stability | Prone to oxidation; sensitive to light and air[9][12] | More stable than the base; sensitive to light and high pH[9][13][14] | More stable than the base; sensitive to light and air[8] |
| Melting Point | ~217 °C (decomposes)[3] | 102-105 °C[6][11] | Not readily available |
Functional Differences in Practice
The most significant functional difference for researchers and clinicians stems from the different molecular weights of the salt forms. This directly impacts the amount of active norepinephrine base delivered in a given mass of the salt.
Dosage Equivalence:
A critical point of consideration is the dose equivalence between the salt forms and the active base. It is widely recognized that 2 mg of norepinephrine bitartrate is equivalent to 1 mg of norepinephrine base .[15] This 2:1 ratio is crucial for accurate dosing and for the comparison of study results where different salt forms may have been used. The lack of standardized reporting of norepinephrine dosage has been identified as a significant source of confusion and potential error in clinical research and practice.[1][16]
Stability and Formulation:
Both the bitartrate and hydrochloride salts are used to improve the stability of norepinephrine, which as a free base is susceptible to oxidation.[9] Formulations are typically acidic (pH 3-4.5) to further enhance stability.[14] Studies have shown that norepinephrine solutions are sensitive to light and should be protected from it to minimize degradation.[9][13] While direct comparative stability studies are limited, existing data for both salts indicate good stability in common intravenous diluents like 5% dextrose in water (D5W) and normal saline (NS) when stored appropriately.[9][10][16] Dextrose-containing solutions are often recommended as they can offer some protection against oxidation.[14]
Experimental Protocols
To rigorously compare the functional properties of norepinephrine tartrate and hydrochloride, a series of standardized experiments should be conducted. Below is a representative protocol for determining and comparing the stability of the two salt forms using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Protocol: Comparative Stability Analysis of Norepinephrine Salts by HPLC
1. Objective: To compare the chemical stability of norepinephrine bitartrate and norepinephrine hydrochloride solutions under various stress conditions (e.g., temperature, light exposure).
2. Materials:
- Norepinephrine bitartrate reference standard
- Norepinephrine hydrochloride reference standard
- HPLC-grade water, acetonitrile, and methanol
- Phosphate buffer components
- 5% Dextrose in Water (D5W) and 0.9% Sodium Chloride (Normal Saline, NS)
- Class A volumetric flasks and pipettes
- pH meter
- HPLC system with a UV or photodiode array (PDA) detector
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- Stability chambers/ovens
- Photostability chamber
3. Preparation of Solutions:
- Prepare stock solutions of norepinephrine bitartrate and hydrochloride (e.g., 1 mg/mL of the base equivalent) in D5W and NS.
- Further dilute the stock solutions to a final concentration suitable for HPLC analysis (e.g., 64 µg/mL of the base equivalent).
4. Stability Study Design:
- Aliquots of each solution are subjected to the following conditions:
- Temperature: Store at refrigerated (4°C), room (23°C), and elevated (e.g., 40°C) temperatures.
- Light Exposure: Expose to ambient light and controlled photostability conditions as per ICH Q1B guidelines.
- Control: Store protected from light at 4°C.
- Samples are drawn at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, and longer for extended studies).
5. HPLC Method:
- Mobile Phase: A suitable mobile phase, often a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), is used. The exact composition should be optimized for good separation of norepinephrine from its degradation products.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: e.g., 30°C.
- Detection Wavelength: e.g., 280 nm.
- Injection Volume: e.g., 20 µL.
6. Data Analysis:
- The concentration of norepinephrine in each sample is determined by comparing the peak area to a standard curve.
- The percentage of the initial concentration remaining at each time point is calculated.
- Degradation kinetics can be determined by plotting the remaining concentration against time.
- The formation of degradation products should be monitored.
Visualizing Key Concepts
To aid in the understanding of the experimental workflow and the biological context of norepinephrine's action, the following diagrams are provided.
Norepinephrine exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors initiates downstream signaling cascades that mediate the cellular response.
Conclusion
References
- 1. ejhp.bmj.com [ejhp.bmj.com]
- 2. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Norepinephrine Bitartrate | 69815-49-2 [chemicalbook.com]
- 7. Norepinephrine hydrochloride, (A+-)- | C8H12ClNO3 | CID 5923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Norepinephrine hydrochloride | CAS:329-56-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of norepinephrine infusions prepared in dextrose and normal saline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norepinephrine Bitartrate CAS#: 69815-49-2 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Norepinephrine - Wikipedia [en.wikipedia.org]
- 14. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]
- 15. julianklug.com [julianklug.com]
- 16. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
A Researcher's Guide to Assessing the Purity of DL-Norepinephrine Tartrate
For researchers, scientists, and drug development professionals utilizing DL-Norepinephrine tartrate, ensuring the purity of the compound is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for purity assessment, evaluates this compound against common alternatives, and presents detailed experimental protocols.
Purity Analysis: A Comparative Overview
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques, as well as pharmacopeial methods. High-Performance Liquid Chromatography (HPLC) is the most widely adopted method due to its high resolution, sensitivity, and specificity.
Table 1: Comparison of Analytical Methods for Purity Assessment of Norepinephrine
| Parameter | HPLC-UV[1][2] | Chiral HPLC-UV | Capillary Electrophoresis (CE)[3] |
| Principle | Separation based on polarity | Separation of enantiomers | Separation based on charge-to-size ratio |
| Primary Use | Assay, related substances, degradation products | Enantiomeric purity (D- vs. L-isomer) | Assay, ionic impurities |
| Linearity Range | 10 - 35 µg/mL[1] | Analyte specific | Analyte specific |
| Limit of Detection (LOD) | 1.17 µg/mL[1] | Isomer specific | Generally higher than HPLC |
| Limit of Quantitation (LOQ) | 3.55 µg/mL[1] | Isomer specific | Generally higher than HPLC |
| Reported Purity | >99% achievable | >99% enantiomeric excess | Not typically used for primary purity assay |
| Advantages | Robust, reproducible, widely available | Essential for determining stereoisomeric purity | High efficiency, low sample and reagent consumption |
| Disadvantages | May not resolve enantiomers without chiral column | Requires specialized columns and methods | Lower sensitivity for UV detection, potential for matrix effects |
Data compiled from multiple sources. Performance characteristics can vary based on specific instrumentation and method parameters.
Comparison with Alternatives in Research
In research settings, various adrenergic receptor agonists are employed to elucidate physiological pathways. The choice of agonist depends on the specific receptor subtype being investigated and the desired effect.
Table 2: Comparison of this compound with Common Adrenergic Agonists
| Compound | Primary Receptor Selectivity | Common Research Application | Relative Potency/EC50 |
| DL-Norepinephrine | α1, α2, β1 > β2 | General sympathetic nervous system activation | α2-adrenergic receptor EC50: 600 nM[4] |
| Phenylephrine | α1 agonist | Selective α1-adrenergic receptor studies | Norepinephrine is ~11.3 times more potent than phenylephrine in vivo[5] |
| Clonidine | α2 agonist | Selective α2-adrenergic receptor studies, central nervous system effects | Lower relative potency in vivo (90%) compared to in vitro (99%) vs. norepinephrine[6] |
| Isoproterenol | Non-selective β agonist | General β-adrenergic receptor stimulation | 50-fold higher potency than norepinephrine on β2 receptors |
Visualizing the Experimental Workflow and Signaling Pathway
To aid in understanding the processes involved in purity assessment and the biological action of norepinephrine, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments in assessing the purity of this compound.
HPLC-UV Method for Assay and Related Substances
This method is suitable for determining the potency of this compound and for quantifying known and unknown impurities.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of o-phosphoric acid and acetonitrile (70:30 v/v)[1]. The aqueous portion should be a suitable buffer, such as 50 mM ammonium formate, adjusted to pH 3.0 with formic acid.
-
Flow Rate: 0.5 mL/min[1].
-
Column Temperature: 35 °C.
-
Detector: UV at 275 nm[1].
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of USP Norepinephrine Bitartrate RS into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.
-
Further dilute to a working concentration within the linear range (e.g., 20 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Further dilute to a concentration equivalent to the standard solution.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to ensure system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Identify the norepinephrine peak based on the retention time of the standard.
-
Calculate the assay percentage by comparing the peak area of the sample to the standard.
-
Quantify impurities using their relative response factors if known, or as a percentage of the main peak area.
-
Chiral HPLC Method for Enantiomeric Purity
This method is crucial for determining the ratio of D- and L-norepinephrine. The L-isomer is the biologically active form.
-
Chromatographic System:
-
Column: A chiral stationary phase column, such as one based on a protein (e.g., cellobiohydrolase) or a cyclodextrin derivative, is required.
-
Mobile Phase: The mobile phase composition will be highly dependent on the chiral column used and should be optimized according to the manufacturer's instructions. It often consists of a buffer and an organic modifier.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled as required for optimal separation.
-
Detector: UV at a suitable wavelength (e.g., 280 nm).
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Prepare solutions of the this compound sample and a reference standard containing both enantiomers (if available) in the mobile phase.
-
-
Procedure:
-
Equilibrate the chiral HPLC system.
-
Inject the standard or a racemic mixture to confirm the resolution and elution order of the enantiomers.
-
Inject the sample solution.
-
Calculate the percentage of each enantiomer by dividing the peak area of the individual enantiomer by the total peak area of both enantiomers and multiplying by 100.
-
Pharmacopeial Tests (Based on USP Monograph)
These tests provide additional measures of purity and quality.
-
Specific Optical Rotation:
-
Prepare a solution of the sample in water at a concentration of 50 mg/mL.
-
Measure the optical rotation at 589 nm.
-
The specific rotation should fall within the specified range (e.g., -10° to -12° for the L-isomer).
-
-
Limit of Arterenone:
-
Prepare a solution of the sample in water at a concentration of 2 mg/mL.
-
Measure the absorbance at 310 nm using a UV-Vis spectrophotometer.
-
The absorbance should not exceed a specified limit (e.g., 0.2), indicating a low level of this degradation product.
-
-
Water Content:
-
Determine the water content using Karl Fischer titration (Method I).
-
The water content should be within the specified range (e.g., 4.5%–5.8% for the monohydrate).
-
-
Residue on Ignition:
-
Ignite a known weight of the sample in a muffle furnace.
-
The weight of the remaining residue should not exceed a specified percentage (e.g., 0.1%).
-
By employing these analytical methods and comparing the results to established standards and alternatives, researchers can confidently assess the purity of their this compound and ensure the integrity of their research findings.
References
- 1. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the potency of phenylephrine and norepinephrine bolus doses used to treat post-spinal hypotension during elective caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of the alpha-adrenoceptor agonists noradrenaline, phenylephrine and clonidine in the human saphenous vein in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Norepinephrine's Effects in Different Animal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological and behavioral effects of norepinephrine (NE) across different, commonly used animal strains. The data presented is intended to aid in experimental design and interpretation, highlighting the importance of strain selection in pharmacology and neuroscience research.
Cardiovascular Effects: Sprague-Dawley vs. Wistar Rats
Norepinephrine is a potent regulator of cardiovascular function, primarily exerting its effects through α- and β-adrenergic receptors. Strain differences in receptor density, distribution, and downstream signaling can lead to varied physiological responses.
Data Presentation
| Parameter | Animal Strain | Norepinephrine Dose/Administration | Key Findings | Reference |
| Mean Arterial Blood Pressure (MABP) | Sprague-Dawley | Intravenous infusion | Dose-dependent increase in MABP, primarily due to increased cardiac output.[1] | [1] |
| Cardiac Output | Sprague-Dawley | Intravenous infusion | Significant increase.[1] | [1] |
| Total Peripheral Resistance (TPR) | Sprague-Dawley | Intravenous infusion | Remained unchanged.[1] | [1] |
| Heart Rate | Sprague-Dawley | Continuous intravenous infusion (50, 100, 200 µg/kg/h) | Increased at all doses.[2] | [2] |
| Left Ventricular Systolic Pressure (LVSP) | Sprague-Dawley | Continuous intravenous infusion (50 µg/kg/h for 72h) | Significant but less pronounced increase (<20%).[2] | [2] |
| Right Ventricular Systolic Pressure (RVSP) | Sprague-Dawley | Continuous intravenous infusion | Elevated by more than 100%.[2] | [2] |
| Myocardial Adrenergic Tone | Sprague-Dawley vs. Wistar-Kyoto | Endogenous levels | Higher coronary effluent noradrenaline concentrations and higher resting heart rates in Sprague-Dawley rats.[3] | [3] |
| Inotropic Response to Noradrenaline | Sprague-Dawley vs. Wistar-Kyoto | Isolated, perfused heart | No significant down-regulation of inotropic responses in Sprague-Dawley despite higher adrenergic tone.[3] | [3] |
| Cardiac Arrest Development | Wistar vs. Sprague-Dawley | Asphyxial cardiac arrest model | Wistar rats showed a more rapid development of cardiac arrest.[4] | [4] |
| Adrenaline/Epinephrine Requirement for Resuscitation | Wistar vs. Sprague-Dawley | Asphyxial cardiac arrest model | Wistar rats required higher doses (10 µg/kg vs. 5 µg/kg for Sprague-Dawley).[4] | [4] |
Experimental Protocols
Intravenous Infusion of Norepinephrine in Rats
This protocol is adapted from studies investigating the hemodynamic effects of norepinephrine in anesthetized rats.[2][5]
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized (e.g., with sodium pentobarbital). The trachea may be cannulated to ensure a patent airway.
-
Catheterization: A catheter is inserted into a femoral or jugular vein for intravenous infusion of norepinephrine. For blood pressure monitoring, a catheter is placed in a carotid or femoral artery and connected to a pressure transducer.
-
Norepinephrine Solution Preparation: Norepinephrine is diluted in a suitable vehicle, such as 0.9% saline with an antioxidant (e.g., ascorbic acid), to the desired concentration.[6]
-
Administration: Norepinephrine is infused at a constant rate using a syringe pump. Dosages can range from low (e.g., 4 µg/h/kg) to high (e.g., 200 µg/kg/h) depending on the experimental goals.[2][5]
-
Hemodynamic Monitoring: Mean arterial blood pressure, heart rate, and other cardiovascular parameters are continuously recorded throughout the infusion period.
-
Data Analysis: Changes in hemodynamic parameters from baseline are calculated and compared between strains. Dose-response curves can be generated to determine the potency and efficacy of norepinephrine in each strain.[7]
Behavioral Effects: C57BL/6 vs. BALB/c Mice
Norepinephrine plays a crucial role in modulating arousal, attention, and stress responses, which can manifest as anxiety-like behaviors in rodents. The C57BL/6 and BALB/c mouse strains are known to have different baseline levels of anxiety, which can influence their response to noradrenergic stimulation.
Data Presentation
| Behavioral Test | Animal Strain | Key Findings Related to Anxiety/Locomotion | Reference |
| Elevated Plus Maze (EPM) & Open Field (OF) | C57BL/6 vs. BALB/c | BALB/c mice are generally considered more anxious, exhibiting less exploration of open spaces.[8][9] However, some studies using the EPM have reported C57BL/6 to be more anxious.[9] | [8][9] |
| Chronic Restraint Stress | C57BL/6J vs. BALB/c | BALB/c mice showed greater physiological and behavioral stress responses, including higher accumulated corticosterone levels.[10] | [10] |
| Splenic Norepinephrine Content | C57BL/6 vs. BALB/c | Small but significant differences in resting spleen NE content, which may be related to spleen weight differences.[11] | [11] |
| Open Field Test | C57BL/6 vs. DBA/2 (another anxious strain) | C57BL/6 mice showed decreased anxiety-related behavior (more time in the inner zone) compared to DBA/2 mice.[12] | [12] |
Experimental Protocols
Open Field Test
This protocol is a standard method for assessing general locomotor activity and anxiety-like behavior in mice.[13][14]
-
Apparatus: A square arena (e.g., 40 x 40 cm or 50 x 50 cm) with walls, typically made of a non-reflective material. The arena is often placed in a sound-attenuating chamber with controlled lighting (e.g., dim illumination).[15][16]
-
Acclimation: Mice are habituated to the testing room for at least 30-60 minutes before the test.
-
Procedure: Each mouse is gently placed in the center of the open field arena and allowed to explore freely for a set duration (typically 5-20 minutes).[13][15][16]
-
Data Collection: An overhead video camera records the session. Automated tracking software is used to measure parameters such as:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone versus the periphery (thigmotaxis, an index of anxiety).
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Analysis: The arena is cleaned thoroughly between trials (e.g., with 70% ethanol) to eliminate olfactory cues. Data are compared between strains to assess differences in baseline activity and anxiety, and before and after norepinephrine administration to determine its effects.
Elevated Plus Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[17][18][19]
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-80 cm), with two open arms and two enclosed arms of equal size.[17]
-
Acclimation: Similar to the open field test, mice are habituated to the testing room before the experiment.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for a 5-10 minute session.[17][18]
-
Data Collection: A video camera records the session, and tracking software analyzes:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Analysis: The maze is cleaned between animals. An increase in the time spent and entries into the open arms is interpreted as a decrease in anxiety-like behavior.
Signaling Pathways and Experimental Workflows
Norepinephrine Signaling Pathways
Norepinephrine exerts its effects by binding to G-protein coupled receptors (GPCRs), primarily the α and β-adrenergic receptors. These receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades.
Caption: Norepinephrine signaling through α1 (Gq), α2 (Gi), and β (Gs) adrenergic receptors.
Experimental Workflow for Cardiovascular Analysis
The following diagram outlines a typical workflow for comparing the cardiovascular effects of norepinephrine in different rat strains.
Caption: Workflow for in vivo cardiovascular response to norepinephrine.
Experimental Workflow for Behavioral Analysis
This diagram illustrates the general procedure for assessing the behavioral effects of norepinephrine in different mouse strains.
Caption: Workflow for behavioral analysis of norepinephrine's effects.
References
- 1. Responses of the cardiovascular system of the rat to noradrenaline infusions and their modification by adrenoceptor blocking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different response of the rat left and right heart to norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat strain-related differences in myocardial adrenergic tone and the impact on cardiac fibrosis, adrenergic responsiveness and myocardial structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strain specific differences in a cardio-pulmonary resuscitation rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood pressure response to chronic low-dose intrarenal noradrenaline infusion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noradrenaline (norepinephrine) 4 mg/4 mL injection - SA Neonatal Medication Guideline | SA Health [sahealth.sa.gov.au]
- 7. ahajournals.org [ahajournals.org]
- 8. Anxiety-related behaviour in C57BL/6 <--> BALB/c chimeric mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of physiological and behavioral responses to chronic restraint stress between C57BL/6J and BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norepinephrine in mouse spleen shows minor strain differences and no diurnal variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 14. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. amuzainc.com [amuzainc.com]
- 16. Open field test for mice [protocols.io]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. albany.edu [albany.edu]
- 19. protocols.io [protocols.io]
Safety Operating Guide
Navigating the Safe Disposal of DL-Norepinephrine Tartrate: A Procedural Guide
For researchers, scientists, and drug development professionals handling DL-Norepinephrine tartrate, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This potent neurotransmitter, classified as acutely toxic, necessitates a stringent disposal protocol to mitigate risks to personnel and the environment. All disposal procedures must adhere to national, state, and local regulations.[1][2] The primary directive for the disposal of this compound is to utilize an approved waste disposal plant.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is fatal if swallowed or in contact with skin.[1][2]
Required Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemically resistant, impermeable |
| Clothing | Protective, covering all exposed skin |
| Eye Protection | Safety glasses or goggles |
| Respiratory | Use in a well-ventilated area. Avoid dust formation. |
This data is synthesized from multiple safety data sheets.[1][2][4]
Step-by-Step Disposal Protocol
The following steps provide a general framework for the safe disposal of this compound waste. This process should be adapted to comply with the specific requirements of your institution and local regulations.
-
Segregation of Waste:
-
Isolate all waste materials containing this compound. This includes pure compounds, solutions, contaminated labware (e.g., vials, syringes, pipette tips), and any materials used for spill cleanup.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1][2]
-
-
Containerization:
-
Use only approved, properly labeled hazardous waste containers. The container must be compatible with the chemical and securely sealed to prevent leaks.[5]
-
For solid waste, such as the pure compound or contaminated powders, use a securely sealed container.
-
For liquid waste, such as solutions containing this compound, use a leak-proof container.
-
Contaminated sharps, such as needles and syringes, must be placed in a designated sharps container.[6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound."
-
Include any other components of the waste mixture and their approximate concentrations.
-
Indicate the hazard characteristics (e.g., "Acutely Toxic").
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[9]
-
Provide them with a complete and accurate description of the waste.
-
Note on "Empty" Containers: Even "empty" containers that once held this compound must be treated as hazardous waste and disposed of through the same channels, as they may contain residual amounts of the substance.[1][2]
Spill and Emergency Procedures
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Secure the Area: Limit access to the spill area to essential personnel involved in the cleanup.
-
Ensure Proper Ventilation: Increase ventilation in the area of the spill.
-
Don Appropriate PPE: Wear all required personal protective equipment before attempting to clean the spill.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collect and Dispose: Place all contaminated materials into a labeled hazardous waste container and follow the disposal protocol outlined above.
-
Decontaminate: Thoroughly clean the spill area with an appropriate decontaminating solution.
Do not allow the spilled material to enter drains or waterways.[1][2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. isotope.com [isotope.com]
Safeguarding Researchers: A Comprehensive Guide to Handling DL-Norepinephrine Tartrate
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with DL-Norepinephrine tartrate. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure the safe handling of this potent pharmaceutical compound.
This compound is a powerful sympathomimetic amine that requires careful handling to prevent occupational exposure.[1][2] Adherence to these guidelines is critical for the safety of all laboratory personnel. Engineering controls, such as fume hoods or isolators, should be the primary method of exposure control, with personal protective equipment serving as a crucial secondary barrier.[1]
Personal Protective Equipment (PPE)
A site-specific risk assessment is recommended to determine the precise PPE requirements for the planned procedures.[3] However, the following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must meet EN166, ANSI Z87.1, or equivalent international standards.[4] A face shield may be necessary for splash hazards. |
| Hand Protection | Chemical-Resistant Gloves | Wear protective gloves made from PVC, neoprene, nitrile, or vinyl.[3] Inspect gloves for integrity before each use. For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat or Impervious Disposable Clothing | A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, impervious disposable clothing that meets EN13982, ANSI 103, or equivalent is recommended.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Generally not required when handling small quantities in a well-ventilated area or a fume hood.[5] If airborne dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) or a powered air-purifying respirator (PAPR) should be used.[2][4] |
Operational Plan: A Step-by-Step Guide
This section details the procedures for safely handling this compound from preparation to post-handling cleanup.
1. Pre-Operational Checks:
-
Training: Verify that all personnel involved have been trained on the hazards of this compound and the specific procedures outlined in this guide.[1][6]
-
Safety Data Sheet (SDS) Review: Ensure all personnel have read and understood the SDS for this compound.[1]
-
Engineering Controls: Confirm that the designated fume hood or other containment device is functioning correctly.
-
PPE Availability: Check that all necessary PPE is available, in good condition, and fits the user properly.
-
Emergency Preparedness: Locate the nearest eyewash station and safety shower. Ensure a spill kit appropriate for chemical spills is readily accessible.
2. Handling Procedure:
-
Work Area Preparation: Designate a specific area for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above.
-
Weighing and Aliquoting:
-
Perform all manipulations that may generate dust or aerosols, such as weighing and preparing solutions, within a certified chemical fume hood or an appropriate containment enclosure (e.g., a glove box).[2]
-
Use a dedicated set of utensils (spatulas, weigh boats, etc.).
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep containers closed when not in use.
-
3. Post-Handling Procedure:
-
Decontamination:
-
Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials, including bench paper and weigh boats, as hazardous waste.
-
-
PPE Removal:
-
Remove PPE in the correct order to avoid cross-contamination: gloves, goggles/face shield, lab coat.
-
Dispose of single-use PPE as hazardous waste. Reusable PPE should be decontaminated according to established laboratory procedures.
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[5][7]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
Dispose of unused this compound and solutions containing the compound as hazardous chemical waste in accordance with local, state, and federal regulations.[5]
-
Collect waste in a clearly labeled, sealed, and appropriate waste container.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.[5]
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of the operational and disposal procedures for this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. viatris.com [viatris.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
